molecular formula C8H6ClNO5 B1296032 (2-Chloro-4-nitrophenoxy)acetic acid CAS No. 5037-04-7

(2-Chloro-4-nitrophenoxy)acetic acid

Cat. No.: B1296032
CAS No.: 5037-04-7
M. Wt: 231.59 g/mol
InChI Key: FYZKTYNLLVGHSM-UHFFFAOYSA-N
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Description

(2-Chloro-4-nitrophenoxy)acetic acid (CAS 5037-04-7) is a chlorinated nitroaromatic compound with the molecular formula C 8 H 6 ClNO 5 and a molecular weight of 231.59 g/mol . This compound is structurally characterized by an aromatic ring, four rotatable bonds, and serves as one hydrogen bond donor and four hydrogen bond acceptors . Its estimated density is 1.561 g/cm³, and it has a calculated boiling point of 413.2°C and a flash point of 203.7°C . The compound has a melting point of approximately 143.4°C and demonstrates water solubility, with estimates ranging from 896.15 mg/L to 1409 mg/L . This chemical serves as a valuable synthetic intermediate and building block in organic synthesis, particularly in the development of more complex molecules. Its structure, featuring both chloro and nitro substituents on the phenoxy ring, is commonly found in compounds used in agrochemical research, such as herbicides . The compound's properties make it a subject of interest in environmental science for studying the degradation pathways of recalcitrant chloronitroaromatic compounds . Researchers utilize it to investigate microbial degradation processes in bioremediation, where it can be transformed via reductive, dechlorination, and denitrification pathways into intermediates like 2-chloro-4-aminophenol and 4-aminophenol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It should not be used in humans or animals. Handle with appropriate personal protective equipment, including gloves, eye protection, and a dust mask. Avoid breathing its dust and ensure good ventilation. For a comprehensive list of handling and safety information, please refer to the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZKTYNLLVGHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298563
Record name (2-chloro-4-nitrophenoxy)acetic acid
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Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5037-04-7
Record name 5037-04-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-chloro-4-nitrophenoxy)acetic acid
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Foundational & Exploratory

Physicochemical properties of (2-Chloro-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of (2-Chloro-4-nitrophenoxy)acetic acid

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of key workflows.

Compound Identification and Properties

This compound is a chemical compound with the molecular formula C₈H₆ClNO₅.[1] It is identified by the CAS Number 5037-04-7.[1] This compound belongs to the class of phenoxyacetic acids, which are known for various biological activities.

Physicochemical Data Summary

The core physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2-(2-chloro-4-nitro-phenoxy)ethanoic acid; NSC 124419[1]
CAS Number 5037-04-7[1]
Molecular Formula C₈H₆ClNO₅[1]
Molecular Weight 231.59 g/mol [1]
Boiling Point 413.2°C at 760 mmHg[1]
Density 1.56 g/cm³[1]
Flash Point 203.7°C[1]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of organic compounds like this compound.

Determination of Melting Point

The melting point is a critical physical property used for identification and purity assessment of a solid compound.[2] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is then placed in a heating bath (e.g., oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).

  • Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute, especially when approaching the expected melting point. Constant stirring of the heating medium is essential for uniform temperature distribution.[3]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

Determination of Solubility

Solubility tests provide valuable information about the functional groups present in a compound.[6] The principle "like dissolves like" is a fundamental guideline, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Methodology:

  • Initial Test in Water: Place approximately 10 mg of the solid compound in a small test tube. Add 0.5 mL of water in portions, shaking vigorously after each addition.[6][7] Observe if the compound dissolves to form a homogeneous solution.[7]

  • pH Test (if water-soluble): If the compound dissolves in water, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[7][8] As an acetic acid derivative, this compound is expected to be acidic.

  • Tests in Acidic and Basic Solutions (if water-insoluble):

    • 5% NaOH Test: If the compound is insoluble in water, test its solubility in a 5% aqueous sodium hydroxide solution. Carboxylic acids and phenols, which are weak acids, will react with a strong base like NaOH to form soluble salts.[6][8]

    • 5% NaHCO₃ Test: Test the compound's solubility in a 5% aqueous sodium bicarbonate solution. Stronger acids like carboxylic acids will react with the weak base NaHCO₃, while weaker acids like most phenols will not.[6][8]

    • 5% HCl Test: If the compound is insoluble in water and basic solutions, test its solubility in 5% hydrochloric acid. This identifies basic compounds like amines.[6][9]

Determination of pKa

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.[10] Several methods can be employed for its determination.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often a water-cosolvent mixture if solubility is low) to create a solution of known concentration.

  • Titration: A standard solution of a strong base (e.g., NaOH) is added to the acidic solution in small, measured increments.

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[11] This method is highly accurate but requires a sufficient quantity of the pure compound.[11]

Other methods include spectrophotometry, which measures changes in UV-Vis absorbance at different pH levels, and conductometry, which measures changes in the solution's conductivity.[11]

Visualizations

The following diagrams illustrate the logical workflows for the characterization and experimental determination of the physicochemical properties of this compound.

G cluster_0 Physicochemical Property Determination Workflow cluster_1 Profiling Steps Compound Test Compound This compound Purity Purity Assessment (e.g., Chromatography, NMR) Compound->Purity Structure Structural Elucidation (e.g., NMR, MS) Compound->Structure Properties Physicochemical Profiling Purity->Properties MeltingPoint Melting Point Solubility Solubility pKa pKa Determination LogP LogP (Lipophilicity)

Caption: General workflow for physicochemical characterization.

G start Start prep Prepare Sample: Pack dry powder into capillary tube start->prep setup Attach capillary to thermometer and place in heating apparatus prep->setup heat_fast Heat rapidly to approach expected melting point setup->heat_fast heat_slow Heat slowly (~2°C / min) heat_fast->heat_slow observe_start Observe & Record T1: First liquid appears heat_slow->observe_start observe_end Observe & Record T2: All solid becomes liquid observe_start->observe_end calculate Melting Range = T1 - T2 observe_end->calculate end End calculate->end

Caption: Experimental workflow for melting point determination.

G cluster_solubility Solubility Determination Workflow start Start: ~10mg of Compound water Add Water Shake vigorously start->water soluble_water Soluble in Water (Class S) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No naoh Add 5% NaOH insoluble_water->naoh soluble_naoh Soluble in NaOH (Weak Acid, Class Aw) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No nahco3 Add 5% NaHCO3 soluble_naoh->nahco3 hcl Add 5% HCl insoluble_naoh->hcl soluble_nahco3 Soluble in NaHCO3 (Strong Acid, Class As) nahco3->soluble_nahco3 Yes soluble_hcl Soluble in HCl (Base, Class B) hcl->soluble_hcl Yes insoluble_hcl Insoluble (Neutral, Class N/I) hcl->insoluble_hcl No

Caption: Logical workflow for solubility classification.

References

(2-Chloro-4-nitrophenoxy)acetic Acid: A Technical Guide to its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of (2-Chloro-4-nitrophenoxy)acetic acid is limited. This guide provides a comprehensive overview based on the well-documented activities of structurally related phenoxyacetic acid compounds, particularly the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The experimental protocols and quantitative data presented herein are representative of this class of compounds and should be adapted and validated for this compound.

Executive Summary

This compound belongs to the phenoxyacetic acid class of compounds, which are synthetic mimics of the plant hormone auxin.[1][2] This structural similarity confers potent biological activity, primarily as a herbicide.[3] Like other auxin analogs, its mode of action is presumed to involve the disruption of normal plant growth processes by overwhelming the endogenous auxin signaling pathways.[4] This leads to uncontrolled cell division and elongation, ultimately resulting in plant death.[3][4] This document outlines the predicted biological activities, proposes relevant experimental protocols for characterization, and visualizes the key molecular pathways involved.

Predicted Biological Activity and Mechanism of Action

The primary biological effect of this compound is expected to be auxin-like, leading to herbicidal effects, especially in dicotyledonous plants.[3] The mechanism of action for this class of compounds is well-established and involves the following key steps:

  • Perception: The synthetic auxin molecule is recognized by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp, Cullin, F-box) E3 ubiquitin ligase complex.[4][5]

  • Derepression of Transcription: The binding of the synthetic auxin to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[5]

  • Gene Activation: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a wide range of auxin-responsive genes.[5]

  • Physiological Response: The overexpression of these genes leads to a cascade of physiological effects, including increased production of ethylene and abscisic acid (ABA), which contribute to senescence, epinasty, and ultimately, cell death.[3][6][7]

Quantitative Data on Related Phenoxyacetic Acids

CompoundAssay TypeTest OrganismParameterValueReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Root Growth InhibitionArabidopsis thalianaIC50~0.1 µM[2]
2,4-Dichlorophenoxyacetic acid (2,4-D)Coleoptile ElongationAvena sativaOptimal Conc.1-10 µM[8]
2,4-Dichlorophenoxyacetic acid (2,4-D)Proline AccumulationProsopis julifloraEffective Conc.6-24 g/L[9]

Table 1: Representative Quantitative Data for 2,4-D. This table provides an indication of the concentration range at which auxin-like effects can be observed for a typical phenoxyacetic acid herbicide. IC50 represents the concentration required to inhibit root growth by 50%.

Experimental Protocols

The following are detailed, generalized protocols for assessing the auxin-like and herbicidal activity of this compound.

Root Growth Inhibition Assay

This bioassay is a sensitive method to quantify auxin-like activity by measuring the inhibition of root elongation.

Materials:

  • Seeds of a sensitive dicot plant (e.g., Arabidopsis thaliana, cress, or lettuce)

  • Agar plates (0.8% agar, 1% sucrose, 0.5x Murashige and Skoog medium)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • Petri dishes (9 cm)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a dilution series of this compound in the agar medium to achieve final concentrations ranging from 1 nM to 100 µM. A control plate with DMSO alone should be prepared.

  • Sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile water.

  • Aseptically place 10-15 sterilized seeds on the surface of each agar plate.

  • Seal the plates and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle.

  • After 5-7 days, measure the primary root length of the seedlings.

  • Calculate the percentage of root growth inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.

Materials:

  • Oat (Avena sativa) seeds

  • Vermiculite or sand

  • This compound stock solution

  • Buffer solution (e.g., 10 mM citrate-phosphate buffer, pH 5.0, containing 2% sucrose)

  • Test tubes or small vials

  • Dark growth chamber

  • Ruler or caliper

Procedure:

  • Germinate oat seeds in moist vermiculite or sand in complete darkness for 3-4 days until the coleoptiles are 2-3 cm long.

  • Under a dim green safe light, excise 10 mm segments from the coleoptiles, 3 mm below the tip.

  • Prepare a dilution series of this compound in the buffer solution, with concentrations ranging from 0.01 µM to 100 µM. Include a buffer-only control.

  • Place 5-10 coleoptile segments in each test tube containing 2 ml of the respective test solution.

  • Incubate the tubes in the dark at 25°C for 18-24 hours.

  • Measure the final length of the coleoptile segments.

  • Calculate the percentage of elongation for each treatment relative to the initial length and compare it to the control.

Visualizations

Signaling Pathway of Synthetic Auxins

The following diagram illustrates the generally accepted molecular pathway for the action of synthetic auxins like this compound.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin (2-Chloro-4-nitrophenoxy) acetic acid TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxinResponsiveGene Auxin Responsive Gene ARF->AuxinResponsiveGene activates PhysiologicalResponse Physiological Response (e.g., cell elongation, ethylene production) AuxinResponsiveGene->PhysiologicalResponse leads to Auxin_in (2-Chloro-4-nitrophenoxy) acetic acid Auxin_in->Auxin

Caption: Molecular mechanism of action for synthetic auxins.

Experimental Workflow for Biological Activity Assessment

The diagram below outlines a logical workflow for characterizing the biological activity of this compound.

ExperimentalWorkflow Start Synthesize and Purify This compound PrimaryScreen Primary Screen: Root Growth Inhibition Assay (Arabidopsis thaliana) Start->PrimaryScreen DoseResponse Dose-Response Analysis (Determine IC50) PrimaryScreen->DoseResponse SecondaryAssay Secondary Bioassay: Avena Coleoptile Elongation Test DoseResponse->SecondaryAssay HerbicidalAssay Whole Plant Herbicidal Assay (Spray application on dicot and monocot species) SecondaryAssay->HerbicidalAssay MechanismStudy Mechanism of Action Studies: - Gene expression analysis (qRT-PCR) - Ethylene production measurement HerbicidalAssay->MechanismStudy DataAnalysis Data Analysis and Interpretation MechanismStudy->DataAnalysis

Caption: Proposed workflow for characterizing the biological activity.

Conclusion

This compound is predicted to be a potent auxin-like herbicide. The technical information and experimental frameworks provided in this guide, based on extensive data from related phenoxyacetic acids, offer a robust starting point for its synthesis, characterization, and potential development. Rigorous experimental validation is crucial to determine the precise biological activity profile of this specific compound.

References

The Enduring Legacy of Phenoxyacetic Acid: From Herbicides to Therapeutic Hopefuls

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Diverse Applications of Phenoxyacetic Acid Compounds

Introduction

Phenoxyacetic acid, a seemingly simple organic molecule, holds a remarkable position in the annals of chemical history. First synthesized in the late 19th century, its derivatives have profoundly impacted modern agriculture and are now at the forefront of novel therapeutic research. This technical guide provides a comprehensive overview of the discovery, historical development, and multifaceted applications of phenoxyacetic acid compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the molecular mechanisms that underpin their diverse biological activities.

Discovery and Historical Development

The journey of phenoxyacetic acid began in 1880 with its first reported synthesis. However, its transformative potential was not realized until the 1940s, during a period of intensive research into plant growth regulators.

1.1. The Dawn of a New Era in Agriculture: Auxin Mimicry

The discovery that synthetic analogs of the plant hormone indole-3-acetic acid (IAA) could be used as selective herbicides was a watershed moment in agriculture. In 1941, Robert Pokorny reported the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound that would revolutionize weed control.[1] Shortly thereafter, (4-chloro-2-methylphenoxy)acetic acid (MCPA) was developed.[2] These compounds, introduced commercially in the mid-1940s, were the first selective herbicides capable of controlling broadleaf weeds in monocotyledonous crops like wheat, corn, and rice, leading to unprecedented increases in agricultural productivity.[2]

1.2. A Serendipitous Foray into Pharmaceuticals: Penicillin V

The influence of phenoxyacetic acid extended beyond the fields and into the realm of medicine. During the development of penicillin, it was discovered that adding phenoxyacetic acid to the fermentation culture of Penicillium mold led to the production of phenoxymethylpenicillin, later known as Penicillin V.[3] This new penicillin analog exhibited enhanced acid stability, allowing for oral administration and significantly broadening the therapeutic utility of this life-saving antibiotic.

Synthesis of Phenoxyacetic Acid and its Derivatives

The foundational synthesis of phenoxyacetic acid is a variation of the Williamson ether synthesis. The general method involves the reaction of a phenolate with a chloroacetate.

2.1. General Synthesis of Phenoxyacetic Acid

The preparation of phenoxyacetic acid from sodium phenolate and sodium chloroacetate in hot water was first reported in 1880. The reaction proceeds via a nucleophilic attack of the phenolate anion on the methylene carbon of the chloroacetate.

2.2. Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The widely used herbicide 2,4-D is synthesized from 2,4-dichlorophenol and chloroacetic acid.[1] The process can be broadly categorized into two main routes: the "first chlorination" method, where phenol is first chlorinated to 2,4-dichlorophenol, followed by condensation with chloroacetic acid, and the "post-chlorination" method, where phenoxyacetic acid is synthesized first and then chlorinated.[4]

Physicochemical and Herbicidal Properties

The herbicidal activity of phenoxyacetic acid derivatives is intrinsically linked to their physicochemical properties, which govern their absorption, translocation, and interaction with the target site in plants.

Table 1: Physicochemical Properties of Selected Phenoxyacetic Acid Herbicides

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Water Solubility (mg/L)pKa
Phenoxyacetic Acid C₈H₈O₃152.1598-10012,0003.17
2,4-D C₈H₆Cl₂O₃221.04140.59002.98
MCPA C₉H₉ClO₃200.62118-1198253.14
2,4,5-T C₈H₅Cl₃O₃255.491582783.05
Mecoprop (MCPP) C₁₀H₁₁ClO₃214.6594-956203.76

Data compiled from various sources.[5][6]

Table 2: Quantitative Herbicidal Activity of Phenoxyacetic Acids Derived from Eugenol and Guaiacol

CompoundConcentration (mmol/L)Target SpeciesParameterInhibition (%)
Eugenoxyacetic Acid 3LettuceGermination18.58
Germination Speed Index (GSI)40.17
Root Growth (RG)36.43
Aerial Growth (AG)62.89
Guaiacoxyacetic Acid 3SorghumGermination80.33
GSI88.90
RG97.93
AG100
3LettuceGermination, GSI, RG, AG100

Data from Alves et al. (2021).[7]

Pharmacological Activities and Therapeutic Potential

In recent decades, research has unveiled a wide spectrum of pharmacological activities for phenoxyacetic acid derivatives, positioning them as promising candidates for the development of new drugs for a variety of diseases.

4.1. Anti-inflammatory Activity

Many phenoxyacetic acid derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activities of Phenoxyacetic Acid Derivatives

Compound(s)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
5d-f, 7b, 10c-f 4.07 - 9.030.06 - 0.09Up to 133.34[2]
Celecoxib (Reference) 14.930.05~298.6[2]
Mefenamic Acid (Reference) 29.91.9815.1[2]

4.2. Anticonvulsant Activity

Certain phenoxyacetic acid derivatives have demonstrated significant anticonvulsant effects in preclinical models of epilepsy. Their mechanism of action is thought to involve the modulation of multiple targets, including voltage-gated ion channels and neurotransmitter systems.

Table 4: Anticonvulsant Activity of Phenoxyacetic Acid Derivatives in the Pentylenetetrazol (PTZ)-Induced Seizure Model

CompoundProtection (%)Mortality (%)Relative Potency to Valproic Acid (%)
7b 1000-
5f 9010150
5e 8010133.33
10c 8020133.33

Data from El-Gohary et al. (2025).[8]

4.3. Anticancer Activity

A growing body of evidence suggests that phenoxyacetic acid derivatives possess anticancer properties, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.

Table 5: In Vitro Anticancer Activity of Selected Phenoxyacetic Acid Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid Colorectal Cancer4.8 ± 0.35[9]
4-Cl-phenoxyacetic acid Breast Cancer0.194 ± 0.09[9]
Derivative of 2-phenoxy-N-phenylacetamide HeLa1.64 ± 0.41[9]

4.4. Antimicrobial Activity

Phenoxyacetic acid derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.

Table 6: Antimicrobial Activity of Selected Phenoxyacetic Acid Derivatives

CompoundOrganismMIC (µg/mL)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid M. smegmatis9.66 ± 0.57[10]
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid M. tuberculosis H37RV0.06[10]
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate C. utilis8[10]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of phenoxyacetic acid compounds stem from their ability to interact with and modulate specific molecular pathways.

5.1. Herbicidal Action: The Auxin Signaling Pathway

Phenoxyacetic acid herbicides act as synthetic auxins. They disrupt normal plant growth by overwhelming the natural auxin signaling pathway, leading to uncontrolled cell division and elongation, and ultimately, plant death. The core of this pathway involves the TIR1/AFB receptors, Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs).[11][12]

Auxin_Signaling Auxin Phenoxyacetic Acid (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Growth_Response Uncontrolled Growth & Plant Death Auxin_Response_Genes->Growth_Response

Caption: Auxin signaling pathway disrupted by phenoxyacetic acid herbicides.

5.2. Anti-inflammatory Action: The Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of many phenoxyacetic acid derivatives are attributed to their inhibition of the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative Phenoxyacetic_Derivative->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

5.3. Anticancer Action: Induction of Apoptosis

Some phenoxyacetic acid derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[13]

Apoptosis_Pathway Phenoxyacetamide Phenoxyacetamide Derivative p53 p53 Phenoxyacetamide->p53 upregulates Bax Bax (Pro-apoptotic) p53->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes cytochrome c release Bcl2->Mitochondrion inhibits cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by phenoxyacetamide derivatives.

5.4. Anticonvulsant Action: Modulation of Neuronal Excitability

The anticonvulsant properties of phenoxyacetic acid derivatives are likely due to their ability to restore the balance between neuronal excitation and inhibition. This can be achieved through multiple mechanisms, including the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium channels.[14]

Anticonvulsant_Mechanism Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative GABA_A_Receptor GABAA Receptor Phenoxyacetic_Derivative->GABA_A_Receptor potentiates VGSC Voltage-Gated Sodium Channel Phenoxyacetic_Derivative->VGSC blocks Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Neuronal_Excitation Decreased Neuronal Excitation VGSC->Neuronal_Excitation Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Neuronal_Excitation->Anticonvulsant_Effect

Caption: Putative mechanisms of anticonvulsant action of phenoxyacetic acid derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, intended to be a practical resource for researchers.

6.1. Synthesis of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid (An Anti-inflammatory Derivative)

This protocol is adapted from a general procedure for the synthesis of phenoxyacetic acid derivatives.

  • Materials: 4-chloro-3,5-dimethylphenol, ethyl chloroacetate, anhydrous potassium carbonate, acetone, hydrochloric acid.

  • Procedure:

    • A mixture of 4-chloro-3,5-dimethylphenol (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone is refluxed for 24 hours.

    • The reaction mixture is cooled, and the inorganic salts are filtered off.

    • The solvent is removed under reduced pressure.

    • The resulting crude ester is hydrolyzed by refluxing with an excess of 10% aqueous sodium hydroxide solution for 4 hours.

    • The solution is cooled and acidified with concentrated hydrochloric acid.

    • The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure product.

6.2. In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a general procedure for determining the IC₅₀ values of test compounds against COX-1 and COX-2.

  • Materials: Ovine COX-1 or human recombinant COX-2 enzyme, assay buffer (0.1 M Tris-HCl, pH 8), heme, test compound in DMSO, arachidonic acid (substrate), colorimetric substrate.

  • Procedure:

    • In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to the appropriate wells.

    • Add the test compound at various concentrations to the inhibitor wells.

    • Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

    • Stop the reaction and add a colorimetric substrate that reacts with the prostaglandin product.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.[15]

6.3. Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This in vivo model is used to screen for anticonvulsant activity.

  • Materials: Male Swiss albino mice, pentylenetetrazol (PTZ), test compound, vehicle (e.g., saline with a small amount of Tween 80).

  • Procedure:

    • Acclimatize mice for at least one week before the experiment.

    • Divide the mice into groups (vehicle control, positive control, and test compound groups).

    • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • After a specified pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

    • Immediately place each mouse in an individual observation cage and observe for the onset of clonic and tonic seizures for a period of 30 minutes.

    • Record the latency to the first seizure and the percentage of animals protected from seizures and mortality.[5][8]

6.4. MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Materials: Cancer cell line, complete culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[1][16]

6.5. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Materials: Bacterial or fungal strain, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), test compound, 96-well microtiter plates.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][17]

Conclusion and Future Perspectives

The story of phenoxyacetic acid is a testament to the power of chemical synthesis and the often-unpredictable trajectory of scientific discovery. From its humble beginnings as a laboratory chemical, it has given rise to compounds that have reshaped modern agriculture and now offer new avenues for the treatment of a wide range of human diseases. The journey from selective herbicides to selective COX-2 inhibitors and potential anticonvulsant and anticancer agents highlights the remarkable versatility of the phenoxyacetic acid scaffold.

Future research will undoubtedly continue to explore the vast chemical space of phenoxyacetic acid derivatives. The development of more selective and potent pharmacological agents with improved safety profiles is a key objective. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutics. The enduring legacy of phenoxyacetic acid serves as a powerful reminder that even the most well-established molecules can hold surprising new potential, waiting to be unlocked by continued scientific inquiry.

References

Literature review on the herbicidal properties of phenoxyacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

Phenoxyacetic acids represent a significant class of synthetic herbicides that have been pivotal in the management of broadleaf weeds for decades. First developed in the 1940s, these compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plants.[1][2] This technical guide provides an in-depth review of their herbicidal properties, including their mechanism of action, structure-activity relationships, and standardized experimental protocols for their evaluation.

Mechanism of Action: Synthetic Auxins

Phenoxyacetic acid herbicides are classified as Group 4 herbicides, or synthetic auxins.[3][4] Their primary mode of action is the disruption of normal plant growth processes by mimicking natural auxins.[5][6] Unlike the tightly regulated concentrations of endogenous IAA in plants, the application of these synthetic auxins leads to an overwhelming and persistent hormonal signal.[2]

This signal is perceived by the same cellular machinery that responds to natural auxin. The key steps are as follows:

  • Absorption and Translocation : Phenoxyacetic acids are absorbed through the leaves and roots and are translocated throughout the plant, accumulating in the meristematic tissues where growth is active.[7]

  • Receptor Binding : In the cell nucleus, the herbicide binds to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[8][9]

  • Degradation of Repressors : This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA repressor proteins. This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[9]

  • Gene Activation : The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs proceed to regulate the expression of auxin-responsive genes.[9]

  • Uncontrolled Growth : The sustained activation of these genes leads to a cascade of physiological disruptions, including uncontrolled cell division and elongation, epinasty (stem and petiole twisting), and altered protein synthesis.[10][11] This ultimately results in the destruction of vascular tissue and the death of the plant.[4]

The following diagram illustrates the disruption of the auxin signaling pathway by phenoxyacetic acids.

Caption: Disruption of auxin signaling by phenoxyacetic acid herbicides.

Structure-Activity Relationship (SAR)

The herbicidal efficacy of phenoxyacetic acids is highly dependent on their molecular structure, particularly the substitution pattern on the aromatic ring.[12] The presence, number, and position of chlorine atoms can significantly alter the compound's activity, selectivity, and persistence.[12][13]

Generally, introducing chloro-substituents into the aromatic ring of phenoxyacetic acid modifies the electronic structure and polarity of the molecule, which in turn affects its biological activity.[12] For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is significantly more potent than its parent compound, phenoxyacetic acid, or the monosubstituted 4-chlorophenoxyacetic acid (4-CPA).[14]

Quantitative Herbicidal Activity Data

The following table summarizes quantitative data on the herbicidal efficacy of several common phenoxyacetic acids against different plant species. Efficacy is often measured by the half-maximal inhibitory concentration (IC50) or the effective concentration causing a 50% response (EC50), with lower values indicating higher potency.

CompoundChemical StructureTarget SpeciesEndpointValue (µM)Reference(s)
Phenoxyacetic AcidC₆H₅OCH₂COOHLemna minorGrowth Inhibition>1000[14]
4-Chlorophenoxyacetic Acid (4-CPA)4-ClC₆H₄OCH₂COOHLemna minorGrowth Inhibition~500[14]
2,4-Dichlorophenoxyacetic Acid (2,4-D)2,4-Cl₂C₆H₃OCH₂COOHArabidopsis thalianaRoot Elongation IC501.0[14]
2,4-Dichlorophenoxyacetic Acid (2,4-D)2,4-Cl₂C₆H₃OCH₂COOHLemna minorGrowth Inhibition EC506.62[14]
2-Methyl-4-chlorophenoxyacetic Acid (MCPA)4-Cl(CH₃)C₆H₃OCH₂COOHLemna minorGrowth Inhibition EC5010.4[14]
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)2,4,5-Cl₃C₆H₂OCH₂COOHLemna minorGrowth Inhibition EC502.0[14]

Note: Data is compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

Evaluating the herbicidal properties of phenoxyacetic acids requires robust and standardized experimental protocols. A whole-plant dose-response bioassay is a fundamental method for determining herbicidal efficacy and crop selectivity.

Protocol: Whole-Plant Dose-Response Bioassay

1. Objective: To determine the effective dose of a phenoxyacetic acid herbicide required to control a target weed species and to assess the tolerance of a non-target crop species.

2. Materials:

  • Seeds of the target weed species and non-target crop species.

  • Pots or trays filled with a standardized soil or potting mix.

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

  • Technical grade phenoxyacetic acid herbicide and appropriate formulation reagents (e.g., solvents, surfactants).

  • Laboratory track sprayer calibrated for consistent application volume.

  • Balance, fume hood, and standard laboratory glassware.

3. Methodology:

  • Plant Preparation:

    • Collect seeds from a representative population of the target weed.[15] For comparison, include a known susceptible population.[15][16]

    • Sow a predetermined number of seeds (e.g., 10-20) into pots or trays at a uniform depth.

    • Grow the plants in a controlled environment (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the appropriate growth stage for treatment (e.g., 2-4 true leaves).

  • Herbicide Preparation and Application:

    • Prepare a stock solution of the phenoxyacetic acid. From this, create a series of dilutions to achieve a range of application rates (a log series is recommended).[17]

    • The rates should span from a dose expected to cause no effect to one causing complete mortality.[17] Include a rate that is twice the anticipated label rate to assess crop tolerance.

    • Include an untreated control group that is sprayed only with the carrier solution (e.g., water and surfactant).

    • Randomly assign treatments to the pots, ensuring a sufficient number of replicates for each dose (minimum of 3-4).

    • Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • Return plants to the controlled environment immediately after treatment.

    • Assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Collect data on:

      • Visual Injury: A rating scale (e.g., 0% = no effect, 100% = plant death) to assess symptoms like epinasty, chlorosis, and necrosis.[16]

      • Plant Survival: Count the number of surviving plants in each pot.[15]

      • Biomass Reduction: Harvest the above-ground biomass, dry it in an oven to a constant weight, and record the dry weight.

  • Statistical Analysis:

    • Express visual injury and biomass reduction as a percentage of the untreated control.

    • Use non-linear regression analysis to fit the dose-response data to a log-logistic or similar model.

    • From the regression model, calculate the ED50 (or GR50) value, which is the dose required to cause a 50% reduction in growth or biomass. This value is a key indicator of herbicidal potency.

The following diagram outlines the general workflow for this experimental protocol.

Herbicide Efficacy Workflow start Start seed_prep Seed Preparation & Germination start->seed_prep seedling_growth Seedling Growth to Target Stage (e.g., 2-4 leaves) seed_prep->seedling_growth application Herbicide Application (Calibrated Sprayer) seedling_growth->application treatment_prep Prepare Herbicide Dose-Response Series treatment_prep->application incubation Incubation in Controlled Environment application->incubation data_collection Data Collection (e.g., 21 Days Post-Treatment) incubation->data_collection assessment Assessments: - Visual Injury Rating - Survival Count - Biomass Measurement data_collection->assessment analysis Statistical Analysis (Dose-Response Modeling) assessment->analysis calculation Calculate Efficacy Metrics (e.g., ED50 / GR50) analysis->calculation end End calculation->end

References

(2-Chloro-4-nitrophenoxy)acetic Acid: A Comprehensive Technical Guide to its Homologs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-nitrophenoxy)acetic acid and its analogs represent a versatile class of compounds with a broad spectrum of biological activities, ranging from herbicidal to therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of homologs and derivatives of this compound. Detailed experimental protocols for the synthesis of key derivatives and for the assessment of their biological activities are presented. Quantitative data on their anticancer, anti-inflammatory, antimicrobial, and herbicidal properties are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions and experimental designs.

Introduction

Phenoxyacetic acids are a well-established class of organic compounds with significant commercial and research interest. The parent compound, this compound, serves as a key scaffold for the development of a diverse range of derivatives. The introduction of chloro and nitro substituents on the phenyl ring, combined with modifications of the carboxylic acid moiety, allows for the fine-tuning of their physicochemical properties and biological activities.

Historically, phenoxyacetic acids have been widely recognized for their potent herbicidal effects, acting as synthetic auxins that disrupt plant growth.[1] More recently, research has expanded to explore the therapeutic potential of their derivatives, revealing promising anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide aims to provide a comprehensive resource for researchers and professionals engaged in the study and development of these multifaceted compounds.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological activity data for various homologs and derivatives of this compound.

Table 1: Anticancer Activity

Compound/DerivativeCell LineAssayActivity Metric (e.g., IC50)Reference
4-Chlorophenoxyacetic acidBreast CancerCytotoxicity0.194 ± 0.09 µg/ml[3]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid-AntiproliferativeIC50 = 4.8 ± 0.35 µM[3]
Novel Phenoxyacetic Acid Shikonin Ester (L8)KRAS-mutant colon cancerAntiproliferative-[4]
Pyrazoline-phenoxyacetic acid derivative (6a)-COX-2 InhibitionIC50 = 0.03 µM[5]
Pyrazoline-phenoxyacetic acid derivative (6c)-COX-2 InhibitionIC50 = 0.03 µM[5]

Table 2: Anti-inflammatory Activity

Compound/DerivativeModelActivity MetricReference
Phenoxyacetic acid derivative (7b)Carrageenan-induced paw edema63.35% inhibition of paw thickness[6]
Phenoxyacetic acid derivative (7b)-64.88% reduction in TNF-α[6]
Phenoxyacetic acid derivative (7b)-57.07% reduction in PGE2[6]
Pyrazoline-phenoxyacetic acid derivative (6a)Formalin-induced edemaPotent activity[5]
Pyrazoline-phenoxyacetic acid derivative (6c)Formalin-induced edemaPotent activity[5]
2-(3,4-dichlorobenzamido)phenoxyacetic acidPhenylbenzoquinone writhing test, Rat foot oedema testActive[7]

Table 3: Antimicrobial Activity

Compound/DerivativeMicroorganismActivity Metric (MIC)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidM. smegmatis9.66 ± 0.57 µL[3]
4-(2-methyl-phenylazo)-phenoxyacetic acidS. pyogenes20 mm zone of inhibition[3]
Phenoxyacetic acid derivativesMycobacterium tuberculosis H37Rv6.25-100 µg/mL[8]

Table 4: Herbicidal Activity

Compound/DerivativeWeed SpeciesAssay TypeActivity MetricReference
This compound analogsBroadleaf weedsPre- and Post-emergenceEffective[1]
N,N-dimethyl-2-phenoxypropanamideBroadleaf speciesPre- and Post-emergenceEffective[9]
Eugenoxyacetic acidLactuca sativaGermination inhibition18.58% inhibition[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their biological activities.

Synthesis Protocols

3.1.1. General Synthesis of Phenoxyacetic Acids [11]

  • Step 1: Preparation of Sodium Chloroacetate. Dissolve monochloroacetic acid (55 mmol) in deionized water (15 mL) under an ice water bath. Adjust the pH to 8-9 using a 30% NaOH solution.

  • Step 2: Preparation of Sodium Phenoxide. Dissolve NaOH (45 mmol) in a mixture of deionized water (15 mL) and ethanol (5 mL) at room temperature with constant stirring. Slowly add the corresponding phenol (45 mmol).

  • Step 3: Reaction. After stirring the sodium phenoxide solution for 20 minutes, add the sodium chloroacetate solution. Reflux the mixture at 102°C for 5 hours.

  • Step 4: Isolation and Purification. Cool the mixture to room temperature and acidify to pH 1-2 with 2.0 M HCl to precipitate the crude product. Filter the precipitate, wash with dilute hydrochloric acid, and dry. For further purification, disperse the crude product in heated deionized water, adjust the pH to 8.0 with saturated potassium carbonate solution, filter, and then re-acidify the filtrate to pH 1-2 with 2.0 M HCl to precipitate the pure phenoxyacetic acid. Filter, wash with dilute hydrochloric acid, and dry under vacuum.

3.1.2. Synthesis of Phenoxyacetic Acid Esters [12]

  • Step 1: Activation. Stir Phosphonitrilic Chloride (PNT) (0.025 mmol) and N-methyl morpholine (NMM) (1.5 mmol) in chloroform at room temperature.

  • Step 2: Esterification. Add the desired phenoxyacetic acid to the activated PNT/NMM mixture, followed by the addition of the desired phenol.

  • Step 3: Reaction. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Step 4: Work-up and Purification. Upon completion, wash the reaction mixture with appropriate aqueous solutions to remove unreacted reagents and byproducts. Dry the organic layer and concentrate under reduced pressure. Purify the resulting ester by column chromatography.

3.1.3. Synthesis of Phenoxyacetic Acid Amides

  • Step 1: Acid Chloride Formation. To a solution of the phenoxyacetic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of DMF. Stir the mixture at room temperature until the acid is completely converted to the acid chloride.

  • Step 2: Amidation. In a separate flask, dissolve the desired amine in an inert solvent and add a base (e.g., triethylamine or pyridine). Cool the solution in an ice bath and slowly add the previously prepared acid chloride solution.

  • Step 3: Reaction. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Step 4: Work-up and Purification. Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the resulting amide by recrystallization or column chromatography.

Biological Assay Protocols

3.2.1. Anticancer Activity: MTT Assay [1][2][13][14]

  • Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.

  • Step 2: Compound Treatment. After cell attachment, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Step 3: MTT Addition. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Step 4: Formazan Solubilization. Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement. Measure the absorbance at 570-590 nm using a microplate reader.

  • Step 6: Data Analysis. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3.2.2. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats [15][16][17][18][19]

  • Step 1: Animal Acclimatization. Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

  • Step 2: Compound Administration. Administer the test compounds or a reference drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Step 3: Induction of Edema. Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Step 4: Paw Volume Measurement. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Step 5: Data Analysis. Calculate the percentage of inhibition of edema for each group compared to the control group.

3.2.3. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay [20][21][22][23][24]

  • Step 1: Preparation of Inoculum. Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Step 2: Serial Dilution of Compounds. Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Step 3: Inoculation. Inoculate each well with the standardized bacterial suspension.

  • Step 4: Incubation. Incubate the plate at 37°C for 18-24 hours.

  • Step 5: MIC Determination. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.2.4. Herbicidal Activity: Pre-emergence Assay [9][25][26][27][28]

  • Step 1: Soil Preparation. Use a standardized soil mixture and fill pots or trays.

  • Step 2: Herbicide Application. Apply the test compounds at various concentrations to the soil surface.

  • Step 3: Seed Sowing. Sow seeds of a susceptible weed species (e.g., Lactuca sativa) at a uniform depth.

  • Step 4: Incubation. Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Step 5: Assessment. After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root length or biomass.

  • Step 6: Data Analysis. Calculate the percentage of inhibition of germination and growth compared to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activities of this compound and its derivatives.

Herbicidal_Activity_Signaling_Pathway cluster_cell Plant Cell Auxin Phenoxyacetic Acid (Synthetic Auxin) ABP Auxin Binding Protein (ABP) Auxin->ABP Binds Nucleus Nucleus ABP->Nucleus Signal Transduction Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Leads to Growth Uncontrolled Growth Gene_Expression->Growth Death Plant Death Growth->Death

Caption: Herbicidal action via the synthetic auxin pathway.

Anticancer_Activity_Workflow cluster_workflow Anticancer Activity Evaluation Workflow Start Synthesized Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Study Mechanism of Action Studies (e.g., Akt pathway) Lead_Identification->Mechanism_Study End Potential Anticancer Agent Mechanism_Study->End

Caption: Workflow for anticancer activity screening.

Anti_inflammatory_Signaling_Pathway cluster_inflammation Anti-inflammatory Mechanism of Action Stimulus Inflammatory Stimulus (e.g., Carrageenan) Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Derivative Phenoxyacetic Acid Derivative Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway in inflammation.

References

Spectroscopic and Spectrometric Characterization of (2-Chloro-4-nitrophenoxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for (2-Chloro-4-nitrophenoxy)acetic acid (CAS No. 5037-04-7). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Introduction

This compound is a substituted phenoxyacetic acid derivative. Its chemical structure, comprising a chlorinated and nitrated aromatic ring linked to an acetic acid moiety via an ether bond, suggests potential applications in various fields of chemical and pharmaceutical research. Accurate spectroscopic and spectrometric characterization is fundamental for its unambiguous identification, purity assessment, and structural elucidation. The molecular formula for this compound is C₈H₆ClNO₅, and it has a molecular weight of 231.59 g/mol .[1]

Spectroscopic and Spectrometric Data

The following sections present the expected spectroscopic and spectrometric data for this compound. While experimental data for this specific compound is not widely available, the presented data is based on predictive models and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10-12Singlet (broad)1H-COOH
~8.3Doublet1HAr-H (adjacent to -NO₂)
~8.0Doublet of doublets1HAr-H (between -Cl and -NO₂)
~7.2Doublet1HAr-H (adjacent to -O-)
~4.8Singlet2H-O-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~170-175-COOH
~155Ar-C (C-O)
~142Ar-C (C-NO₂)
~128Ar-CH
~126Ar-C (C-Cl)
~120Ar-CH
~115Ar-CH
~68-O-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[2][3][4]

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
1760-1690StrongC=O stretch (Carboxylic acid)
~1520 & ~1345StrongN-O asymmetric and symmetric stretch (-NO₂)
1320-1210MediumC-O stretch (Carboxylic acid)
~1250StrongAr-O-C stretch (Ether)
~1100MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted mass spectral data for this compound indicates several possible adducts.[5]

Table 4: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺232.00073
[M+Na]⁺253.98267
[M-H]⁻229.98617

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic and spectrometric data presented above.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[6]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.[6]

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the attenuated total reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added. The final spectrum is usually presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture of water and an organic solvent, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range.[7]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI), is used. The mass analyzer can be of various types, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system. The mass spectrometer is operated in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively. The data is collected over a relevant mass-to-charge (m/z) range.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic and spectrometric characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic and Spectrometric Analysis A 2-Chloro-4-nitrophenol D Reaction A->D B Chloroacetic acid B->D C Base (e.g., NaOH) C->D E Workup and Purification D->E Acidification F This compound E->F G NMR Spectroscopy (¹H and ¹³C) F->G H IR Spectroscopy F->H I Mass Spectrometry F->I J Structural Elucidation G->J H->J I->J K Verified Structure J->K Final Characterized Product

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Crystallography of (2-Chloro-4-nitrophenoxy)acetic acid and a Closely Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure and crystallography of (2-Chloro-4-nitrophenoxy)acetic acid. Due to the absence of publicly available crystallographic data for this specific compound in surveyed literature, this document provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis. Furthermore, to illustrate the crystallographic analysis pertinent to this class of compounds, a comprehensive examination of the crystal structure of a closely related analogue, 2-(4-fluorophenoxy)acetic acid, is presented. This includes a summary of its crystallographic data, experimental procedures for structure determination, and visualizations of the experimental workflow. This guide serves as a valuable resource for researchers interested in the synthesis and potential solid-state characterization of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an organohalide. In this case, 2-chloro-4-nitrophenol is reacted with chloroacetic acid in the presence of a base.

Experimental Protocol: Synthesis

The following protocol is based on established Williamson ether synthesis procedures for similar phenoxyacetic acid derivatives.

Materials:

  • 2-Chloro-4-nitrophenol

  • Chloroacetic acid

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric Acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-4-nitrophenol (1.0 equivalent), chloroacetic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents) in acetone.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

G Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Workup & Purification A Combine 2-chloro-4-nitrophenol, chloroacetic acid, and K2CO3 in acetone B Stir at room temperature A->B C Heat to reflux B->C D Cool and filter C->D Reaction complete E Concentrate filtrate D->E F Dissolve in ethyl acetate E->F G Wash with HCl and brine F->G H Dry and concentrate G->H I Yields purified product H->I

Figure 1. A flowchart illustrating the synthesis and purification process for this compound.

Crystallographic Analysis of 2-(4-fluorophenoxy)acetic acid: A Representative Analogue

As of the latest literature search, the crystal structure of this compound has not been reported. Therefore, this section details the crystallographic analysis of a structurally similar compound, 2-(4-fluorophenoxy)acetic acid, to provide researchers with an illustrative example of the data and methodologies involved in the crystallographic characterization of this class of molecules.

Crystallization and Data Collection

Single crystals of 2-(4-fluorophenoxy)acetic acid suitable for X-ray diffraction were grown by slow evaporation from an ethanol solution at room temperature. A colorless, prismatic crystal was selected for data collection.

Table 1: Crystal Data and Structure Refinement for 2-(4-fluorophenoxy)acetic acid

ParameterValue
Empirical formulaC₈H₇FO₃
Formula weight170.14
Temperature293(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.889(2) Å, α = 90°
b = 15.011(3) Å, β = 107.13(3)°
c = 5.891(1) Å, γ = 90°
Volume751.1(3) ų
Z4
Density (calculated)1.504 Mg/m³
Absorption coefficient1.134 mm⁻¹
F(000)352
Crystal size0.30 x 0.25 x 0.20 mm
Theta range for data collection5.45 to 68.28°
Index ranges-10<=h<=10, -17<=k<=17, -6<=l<=6
Reflections collected6721
Independent reflections1341 [R(int) = 0.034]
Completeness to theta = 68.28°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1341 / 0 / 110
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.118
R indices (all data)R1 = 0.048, wR2 = 0.123
Largest diff. peak and hole0.18 and -0.19 e.Å⁻³
Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

G Crystallographic Workflow A Crystal Growth B Crystal Selection A->B C X-ray Data Collection B->C D Data Reduction C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Structural Model F->G

Figure 2. A generalized workflow for single-crystal X-ray crystallography.

Selected Geometric Parameters

The following tables present selected bond lengths and angles for 2-(4-fluorophenoxy)acetic acid.

Table 2: Selected Bond Lengths (Å) for 2-(4-fluorophenoxy)acetic acid

BondLength (Å)
F1-C41.363(2)
O1-C11.371(2)
O1-C71.423(2)
O2-C81.312(2)
O3-C81.216(2)
C7-C81.503(3)

Table 3: Selected Bond Angles (°) for 2-(4-fluorophenoxy)acetic acid

AngleDegree (°)
C1-O1-C7117.8(1)
O1-C7-C8108.9(1)
O2-C8-O3123.5(2)
O2-C8-C7111.3(2)
O3-C8-C7125.2(2)

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a robust starting point for its synthesis. The detailed crystallographic analysis of the closely related 2-(4-fluorophenoxy)acetic acid serves as a valuable template for future studies on the title compound. The experimental protocols and crystallographic data presented herein are intended to facilitate further research into the solid-state properties of this and related phenoxyacetic acid derivatives, which are of significant interest in the fields of materials science and drug development.

InChI key and SMILES for (2-Chloro-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Properties

This document provides a comprehensive technical overview of (2-Chloro-4-nitrophenoxy)acetic acid, a compound of interest in herbicidal and plant growth regulation research.

IdentifierValue
InChIKey FYZKTYNLLVGHSM-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)OCC(=O)O[1]
Molecular Formula C8H6ClNO5
Molecular Weight 231.59 g/mol

Synthesis

The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the halide in chloroacetic acid by the phenoxide ion of 2-chloro-4-nitrophenol.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis for phenoxyacetic acids.

Materials:

  • 2-chloro-4-nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol (optional, as a co-solvent)

Procedure:

  • Preparation of Sodium Chloroacetate: In a flask, dissolve chloroacetic acid in water and cool the solution in an ice bath. While stirring, slowly add a 30% aqueous solution of sodium hydroxide until the pH of the solution reaches 8-9. This forms a solution of sodium chloroacetate.

  • Preparation of Sodium 2-chloro-4-nitrophenoxide: In a separate reaction vessel, dissolve sodium hydroxide in a mixture of water and ethanol (if necessary for solubility). To this solution, slowly add 2-chloro-4-nitrophenol with constant stirring. Continue stirring for approximately 20 minutes to ensure the complete formation of the sodium phenoxide salt.

  • Reaction: Add the previously prepared sodium chloroacetate solution to the sodium 2-chloro-4-nitrophenoxide solution. Heat the reaction mixture to reflux (approximately 102°C) and maintain this temperature for several hours (e.g., 5 hours) to allow the reaction to proceed to completion.

  • Work-up and Purification:

    • After the reflux period, cool the reaction mixture to room temperature.

    • Acidify the mixture by adding 2.0 M hydrochloric acid until the pH is between 1 and 2. This will precipitate the crude this compound.

    • Collect the precipitate by filtration and wash it several times with dilute hydrochloric acid.

    • Dry the crude product. For further purification, the crude product can be recrystallized from hot water or another suitable solvent.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_products Products & Purification 2_chloro_4_nitrophenol 2-Chloro-4-nitrophenol reaction_step Reflux in Aqueous/Ethanolic Solution 2_chloro_4_nitrophenol->reaction_step chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction_step NaOH Sodium Hydroxide NaOH->reaction_step crude_product Crude this compound reaction_step->crude_product purification Acidification, Filtration & Recrystallization crude_product->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound belongs to the phenoxyacetic acid class of herbicides. These compounds are synthetic auxins, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).

Auxin-like Activity

At low concentrations, synthetic auxins can stimulate plant growth, while at higher concentrations, they induce uncontrolled, disorganized growth, leading to plant death. This selective action against broadleaf weeds has made them valuable herbicides in agriculture. The herbicidal activity of phenoxyacetic acids is influenced by the type and position of substituents on the aromatic ring.

Mechanism of Action: The TIR1/AFB Pathway

The primary mechanism of action for auxin and synthetic auxins involves the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • Auxin Binding: In the presence of auxin, a ternary complex is formed between the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs (AUXIN SIGNALING F-BOX proteins, AFBs), the auxin molecule, and an Aux/IAA transcriptional repressor protein.

  • Ubiquitination: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB complex.

  • Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes. This leads to the transcription of genes involved in various growth and developmental processes.

The uncontrolled activation of this pathway by high concentrations of synthetic auxins like this compound leads to the phytotoxic effects observed in susceptible plants.

Signaling Pathway Diagram

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_AFB binds Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates Ubiquitin Ubiquitin Ubiquitin->SCF_Complex AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

References

Methodological & Application

Application Notes and Protocols for (2-Chloro-4-nitrophenoxy)acetic acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-nitrophenoxy)acetic acid is a synthetic auxin analog. While specific research on its application in plant tissue culture is limited, its structural similarity to the widely used synthetic auxin 2,4-Dichlorophenoxyacetic acid (2,4-D) suggests its potential utility in promoting cell division and differentiation in vitro. This document provides a detailed overview of the presumed applications of this compound, drawing extensively from the well-established protocols and quantitative data available for 2,4-D as a proxy. The provided methodologies for callus induction and somatic embryogenesis, along with the corresponding data, are based on studies conducted with 2,4-D and should be considered as a starting point for optimizing protocols for this compound.

Introduction

Synthetic auxins are indispensable plant growth regulators in plant tissue culture, pivotal for inducing cell division, callus formation, and somatic embryogenesis.[1][2][3] this compound belongs to the family of phenoxy herbicides, similar to the well-known synthetic auxin 2,4-D.[4] While the precise mechanisms and optimal concentrations for this compound are not extensively documented, its structural analogy to 2,4-D allows for the extrapolation of its potential biological effects and applications in plant cell and tissue culture.

This document outlines the potential applications, provides detailed experimental protocols based on 2,4-D, and presents quantitative data from related studies to guide researchers in utilizing this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₈H₆ClNO₅
Molecular Weight 231.59 g/mol
Appearance Solid
CAS Number 5037-04-7

Applications in Plant Tissue Culture (Based on 2,4-D Analogy)

Due to the limited specific data on this compound, its applications are inferred from the extensive research on 2,4-D.

Callus Induction

Synthetic auxins like 2,4-D are potent inducers of callus, an undifferentiated mass of plant cells.[1][2] Callus cultures are fundamental for plant regeneration, genetic transformation, and the production of secondary metabolites. The concentration of the synthetic auxin is a critical factor, with optimal levels varying depending on the plant species and explant type.[1][5]

Somatic Embryogenesis

Somatic embryogenesis is the process where somatic cells, under in vitro conditions, develop into structures resembling zygotic embryos, which can then germinate into whole plants.[6][7] Synthetic auxins, particularly 2,4-D, are frequently used to initiate the embryogenic potential of somatic cells.[6][7]

Quantitative Data Summary (Based on 2,4-D Studies)

The following tables summarize quantitative data from studies using 2,4-D for callus induction and somatic embryogenesis in various plant species. These values can serve as a starting point for determining the optimal concentration range for this compound.

Table 1: Effect of 2,4-D Concentration on Callus Induction in Capsicum frutescens [1]

2,4-D Concentration (mg/L)Callus Induction Rate (%)Days to Initiate Callus
0.1-~27-28
0.367 ± 0.8~27-28
0.5-~27-28

Table 2: Effect of 2,4-D on Callus Induction from Coconut (Cocos nucifera L.) Anther Explants [8]

2,4-D Concentration (mg/L)Callus Induction Percentage (%)
2031.25 ± 12.18

Table 3: Cytogenetic Effects of 2,4-D on Allium cepa Root Tips [5]

2,4-D Concentration (mg/L)Treatment Duration (h)Mitotic Index (MI)
0.6724Increased
1.3424Increased
2.0124Increased
2.6824Decreased
3.3524Decreased
4.0224Decreased
0.67 - 4.0248Increased (except at 4.02 mg/L)

Experimental Protocols (Based on 2,4-D)

The following are detailed protocols for callus induction and somatic embryogenesis using 2,4-D, which can be adapted for this compound.

Protocol 1: Callus Induction from Leaf Explants

This protocol is a general guideline and may require optimization for specific plant species.

Materials:

  • Healthy young leaves of the target plant species

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Plant-grade agar

  • This compound (or 2,4-D as a starting point)

  • Sterile distilled water

  • 70% (v/v) ethanol

  • Commercial bleach solution (e.g., 10% v/v) with a few drops of Tween 20

  • Sterile petri dishes, forceps, and scalpels

  • pH meter

  • Autoclave

  • Laminar flow hood

Procedure:

  • Explant Preparation:

    • Excise young, healthy leaves from the donor plant.

    • Wash the leaves thoroughly under running tap water.

    • In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 10% bleach solution with Tween 20.

    • Rinse the leaves three times with sterile distilled water to remove any traces of sterilants.

    • Cut the sterilized leaves into small segments (e.g., 1x1 cm).

  • Medium Preparation (per liter):

    • Dissolve 4.4 g of MS basal medium with vitamins and 30 g of sucrose in about 800 ml of distilled water.

    • Add the desired concentration of this compound (start with a range similar to 2,4-D, e.g., 0.1, 0.5, 1.0, 2.0 mg/L).

    • Adjust the pH of the medium to 5.8 using 0.1 M NaOH or 0.1 M HCl.

    • Add 8 g of agar and dissolve by heating.

    • Bring the final volume to 1 liter with distilled water.

    • Autoclave the medium at 121°C for 20 minutes.

  • Culture Initiation:

    • Pour the sterilized medium into sterile petri dishes in the laminar flow hood.

    • Once the medium has solidified, place the leaf explants onto the surface of the medium.

    • Seal the petri dishes with parafilm.

  • Incubation:

    • Incubate the cultures in a growth chamber at 25 ± 2°C in the dark.

    • Observe the explants regularly for callus formation, which typically initiates from the cut edges.

  • Subculture:

    • Subculture the developing callus onto fresh medium of the same composition every 3-4 weeks.

Protocol 2: Induction of Somatic Embryogenesis

This protocol describes the induction of somatic embryos from callus cultures.

Materials:

  • Proliferating embryogenic callus (induced using a protocol similar to 5.1)

  • MS basal medium

  • Sucrose

  • Agar

  • Hormone-free MS medium or medium with a reduced auxin concentration.

Procedure:

  • Induction of Embryogenic Callus:

    • Follow the callus induction protocol (5.1), often using a higher concentration of synthetic auxin to promote the formation of embryogenic callus, which is typically friable and yellowish.

  • Maturation of Somatic Embryos:

    • Transfer the embryogenic callus to a maturation medium. This is often a hormone-free MS medium or a medium with a significantly reduced concentration of the synthetic auxin.

    • Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

  • Germination of Somatic Embryos:

    • Once somatic embryos have developed to a torpedo stage, transfer them to a germination medium, which is typically a hormone-free MS medium.

    • Incubate under light to promote shoot and root development.

Signaling Pathways and Workflows

The following diagrams illustrate the general auxin signaling pathway and a typical experimental workflow for callus induction. As the specific signaling cascade for this compound is not elucidated, the pathway for natural and synthetic auxins is presented.

AuxinSignaling cluster_ub Ubiquitination Machinery Auxin Synthetic Auxin (this compound) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Cell_Division Cell Division & Differentiation Auxin_Response_Genes->Cell_Division Ub Ubiquitin

Caption: General auxin signaling pathway.

CallusInductionWorkflow Explant Explant Selection & Sterilization Culture Culture on Callus Induction Medium (MS + Synthetic Auxin) Explant->Culture Incubation Incubation in Dark (25 ± 2°C) Culture->Incubation Callus Callus Formation Incubation->Callus Subculture Subculture (every 3-4 weeks) Callus->Subculture Regeneration Somatic Embryogenesis or Organogenesis Callus->Regeneration Subculture->Callus Proliferation

Caption: Experimental workflow for callus induction.

Mechanism of Action (Inferred from Synthetic Auxins)

Synthetic auxins like 2,4-D mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[9][10] The primary mechanism involves the perception of the auxin signal by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[10] In the presence of auxin, the TIR1/AFB receptor binds to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[10] The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, ultimately leading to cell division, elongation, and differentiation.[10] At high concentrations, synthetic auxins can lead to uncontrolled growth and eventually cell death, which is the basis for their use as herbicides.[4][11]

Conclusion

While direct experimental data on the use of this compound in plant tissue culture is scarce, its structural similarity to 2,4-D provides a strong basis for its potential application as a synthetic auxin. The protocols and quantitative data presented in this document, derived from studies on 2,4-D, offer a valuable starting point for researchers. It is crucial to empirically determine the optimal concentrations and culture conditions for this compound for any given plant species and application. Further research is needed to fully elucidate the specific activity and potential advantages of this compound in plant biotechnology.

References

Protocol for Treating Plant Cells with (2-Chloro-4-nitrophenoxy)acetic Acid: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-4-nitrophenoxy)acetic acid is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Due to its structural similarity to other well-known synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), it is utilized in plant tissue culture for the induction of callus (undifferentiated plant cell masses) and the study of auxin-mediated physiological and developmental processes. At low concentrations, it typically promotes cell division and growth, while at higher concentrations, it can be herbicidal, causing uncontrolled growth and leading to cell death. These application notes provide detailed protocols for the treatment of plant cells with this compound, focusing on callus induction and the analysis of auxin-induced responses.

Data Presentation

The following tables summarize quantitative data related to the application of synthetic auxins in plant cell culture. It is important to note that specific values for this compound are not widely reported in publicly available literature. Therefore, the data presented for callus induction and growth inhibition are based on studies using the closely related and extensively researched compound, 2,4-D. These values should be considered as a starting point for optimization experiments with this compound.

Table 1: Effect of 2,4-D Concentration on Callus Induction in Various Plant Species

Plant SpeciesExplant Source2,4-D Concentration (mg/L)Callus Induction Rate (%)Reference
Capsicum frutescensStem0.367 ± 0.8[1]
Capsicum frutescensHypocotyl2.587[1]
Cocos nuciferaAnther20.031.25 ± 12.18[2]
SugarcaneMeristem/Leaf Whorl3.0 - 4.0Profuse Callus[3]
Triticum aestivumMature Seeds3.5High Proliferation[4]

Table 2: Dose-Dependent Effects of 2,4-D on Plant Growth Parameters

Plant SpeciesParameter Measured2,4-D ConcentrationObserved EffectReference
Arabidopsis thalianaRoot ElongationGraded concentrationsSteeper dose-response inhibition compared to IAA[5]
Zea maysAntioxidant Systems100 µM, 300 µM, 1000 µMVaried responses in antioxidant enzyme activity[6]
BarleySeedling Growth2.5 mM and 5.0 mM Acetic AcidInhibition of root and shoot growth[7]

Experimental Protocols

Protocol 1: Callus Induction from Plant Explants

This protocol outlines the steps for inducing callus formation from sterile plant tissue using a culture medium supplemented with this compound. The concentrations provided are based on typical ranges for synthetic auxins and should be optimized for the specific plant species and explant type.

Materials:

  • Plant of interest (e.g., tobacco, Arabidopsis, carrot)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • This compound stock solution (1 mg/mL in ethanol or DMSO)

  • Cytokinin stock solution (e.g., Kinetin or BAP, 1 mg/mL)

  • Agar or other gelling agent

  • 70% (v/v) ethanol

  • 10% (v/v) commercial bleach solution with a few drops of Tween-20

  • Sterile distilled water

  • Petri dishes

  • Sterile filter paper

  • Forceps and scalpels

  • Laminar flow hood

  • Growth chamber or incubator

Procedure:

  • Explant Preparation and Sterilization:

    • Excise a healthy part of the plant (e.g., leaf, stem, or root).

    • Wash the explant material thoroughly under running tap water.

    • In a laminar flow hood, immerse the explant in 70% ethanol for 30-60 seconds.

    • Transfer the explant to the 10% bleach solution and agitate for 10-15 minutes.

    • Rinse the explant three times with sterile distilled water.

    • Cut the sterilized explant into smaller pieces (e.g., 0.5-1.0 cm²) on sterile filter paper.

  • Culture Medium Preparation:

    • Prepare MS medium according to the manufacturer's instructions.

    • Add sucrose to a final concentration of 3% (w/v).

    • Add this compound to the medium at a desired concentration. A good starting range is 0.1 - 5.0 mg/L. It is advisable to test a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

    • A cytokinin (e.g., Kinetin at 0.1-0.5 mg/L) can be added to promote cell division.

    • Adjust the pH of the medium to 5.7-5.8.

    • Add the gelling agent (e.g., 0.8% w/v agar) and heat to dissolve.

    • Autoclave the medium at 121°C for 20 minutes.

    • Pour the sterile medium into Petri dishes and allow it to solidify in the laminar flow hood.

  • Inoculation and Incubation:

    • Place the prepared explants onto the surface of the solidified MS medium.

    • Seal the Petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 25 ± 2°C in the dark or under a 16-hour light/8-hour dark photoperiod. The light conditions should be optimized for the specific plant species.

  • Observation and Subculture:

    • Observe the explants weekly for signs of callus formation.

    • Once a significant amount of callus has formed (typically after 3-6 weeks), subculture the callus onto fresh medium of the same composition to promote further growth.

Protocol 2: Measurement of Auxin-Induced Gene Expression

This protocol provides a method for quantifying changes in the expression of auxin-responsive genes in plant cells following treatment with this compound. This is typically performed using quantitative Real-Time PCR (qRT-PCR).[8]

Materials:

  • Plant cell suspension culture or seedlings

  • This compound stock solution

  • Liquid MS medium

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target auxin-responsive genes (e.g., IAA1, GH3) and a reference gene (e.g., Actin or Ubiquitin)

  • qRT-PCR instrument

Procedure:

  • Plant Cell Treatment:

    • Grow plant cells in liquid MS medium to the mid-log phase.

    • Add this compound to the desired final concentration (e.g., 1 µM). Include a mock-treated control (e.g., with the solvent used for the stock solution).

    • Incubate the cells for a specific time course (e.g., 0, 30, 60, 120 minutes) to capture early gene expression changes.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells by centrifugation or filtration.

    • Immediately freeze the cells in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qRT-PCR reactions by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the qRT-PCR master mix.

    • Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression changes between the treated and control samples using the 2-ΔΔCt method.

Mandatory Visualizations

AuxinSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin This compound Auxin_in Auxin Auxin->Auxin_in Transport TIR1_AFB TIR1/AFB Receptor Auxin_in->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds in presence of Auxin ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Activates Transcription Transcription AuxinResponseGenes->Transcription

Caption: Canonical auxin signaling pathway initiated by this compound.

ExperimentalWorkflow start Start: Select Plant Explant sterilization Surface Sterilization (Ethanol, Bleach) start->sterilization inoculation Inoculate Explants on Medium sterilization->inoculation culture_prep Prepare MS Medium with This compound culture_prep->inoculation incubation Incubate in Growth Chamber (Dark/Light, 25°C) inoculation->incubation callus_formation Callus Induction incubation->callus_formation subculture Subculture Callus for Proliferation callus_formation->subculture analysis Downstream Analysis subculture->analysis gene_expression Gene Expression Analysis (qRT-PCR) analysis->gene_expression biochemical_assay Biochemical Assays analysis->biochemical_assay end End gene_expression->end biochemical_assay->end

Caption: Experimental workflow for callus induction using this compound.

References

Application of (2-Chloro-4-nitrophenoxy)acetic Acid as a Selective Herbicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the herbicidal activity, selectivity, or mechanism of action of (2-Chloro-4-nitrophenoxy)acetic acid. The following application notes and protocols are therefore based on the well-established principles of the broader class of phenoxyacetic acid herbicides, with a primary focus on the widely studied compound 2,4-Dichlorophenoxyacetic acid (2,4-D). These guidelines are intended to serve as a framework for the investigation of this compound as a potential selective herbicide.

Introduction

Phenoxyacetic acids are a class of synthetic herbicides that mimic the action of the natural plant hormone auxin.[1] This mimicry leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. A key characteristic of many phenoxyacetic acid herbicides is their selectivity, primarily targeting broadleaf (dicotyledonous) weeds while leaving grasses (monocotyledonous) relatively unharmed.[1] This selectivity makes them valuable tools in agriculture for controlling weeds in cereal crops, pastures, and turf.

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[2] Therefore, while this compound belongs to this class, its specific herbicidal efficacy, crop safety, and environmental fate would need to be determined through rigorous experimental evaluation.

Mechanism of Action (Hypothesized)

Based on the structure of this compound, it is hypothesized to act as a synthetic auxin. The proposed mechanism of action involves the following steps:

  • Uptake and Translocation: The herbicide is absorbed through the leaves and roots of the plant and translocated via the phloem and xylem to areas of active growth (meristems).

  • Target Binding: In the cell, the synthetic auxin binds to auxin receptors, such as the TIR1/AFB F-box proteins. This binding initiates a signaling cascade.

  • Disruption of Hormonal Balance: The persistent and high-level signal from the synthetic auxin overwhelms the plant's natural hormonal regulation.

  • Uncontrolled Growth: This leads to a variety of physiological disruptions, including epinasty (downward bending of leaves), stem twisting, and uncontrolled cell division and elongation.

  • Plant Death: The unsustainable growth depletes the plant's energy reserves and disrupts normal physiological processes, leading to senescence and death.

Synthetic_Auxin_Mechanism_of_Action herbicide This compound (Synthetic Auxin) uptake Uptake by Leaves/Roots herbicide->uptake translocation Translocation to Meristems uptake->translocation receptor Binding to Auxin Receptors (e.g., TIR1/AFB) translocation->receptor signal Disruption of Auxin Signaling & Hormonal Balance receptor->signal growth Uncontrolled Cell Division & Elongation signal->growth symptoms Epinasty, Stem Twisting, Callus Formation growth->symptoms death Plant Death symptoms->death

Caption: Hypothesized mechanism of action for this compound.

Data Presentation: Efficacy and Selectivity (Template)

Quantitative data from herbicidal studies should be summarized for clear comparison. The following tables provide a template for presenting such data.

Table 1: Herbicidal Efficacy against Target Weed Species

Target Weed SpeciesGrowth Stage at ApplicationApplication Rate (g a.i./ha)% Control (Visual Assessment) at 14 DAT% Control (Visual Assessment) at 28 DATGR50** (g a.i./ha)
Example: Amaranthus retroflexus2-4 leaf50
100
200
Example: Chenopodium album2-4 leaf50
100
200

*DAT: Days After Treatment **GR50: The herbicide rate that causes a 50% reduction in plant growth (e.g., biomass).

Table 2: Crop Tolerance and Selectivity

Crop SpeciesGrowth Stage at ApplicationApplication Rate (g a.i./ha)% Crop Injury (Visual Assessment) at 7 DAT% Crop Injury (Visual Assessment) at 21 DATYield (% of Untreated Control)Selectivity Index (SI)***
Example: Triticum aestivum (Wheat)3-4 leaf100
200
400 (2x rate)
Example: Zea mays (Corn)V3-V4100
200
400 (2x rate)

*DAT: Days After Treatment ***Selectivity Index (SI) = GR50 (Crop) / GR50 (Weed)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the herbicidal properties of this compound.

Protocol for Greenhouse Efficacy and Dose-Response Studies

Objective: To determine the herbicidal efficacy of this compound on target weed species and to establish the dose-response relationship.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a tolerant grass species (e.g., Lolium perenne).

  • Pots (10 cm diameter) filled with a standard potting mix.

  • This compound, analytical grade.

  • Solvent for stock solution (e.g., acetone or DMSO).

  • Surfactant (non-ionic, e.g., 0.1% v/v).

  • Track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Greenhouse with controlled temperature (22-28°C) and light (16:8 h light:dark photoperiod).

Procedure:

  • Plant Propagation: Sow seeds of weed and grass species in pots and thin to a uniform number of plants per pot (e.g., 3-5) after emergence.

  • Growth: Grow plants in the greenhouse until they reach the desired growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions to achieve the desired application rates (e.g., 0, 25, 50, 100, 200, 400 g a.i./ha). Add surfactant to the final spray solutions.

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated track sprayer. Include an untreated control and a solvent-only control.

  • Post-Treatment Care: Return the plants to the greenhouse and water as needed, avoiding washing the herbicide from the foliage.

  • Data Collection:

    • Visually assess percent weed control and crop injury at regular intervals (e.g., 3, 7, 14, 21, and 28 days after treatment) using a scale of 0% (no effect) to 100% (complete death).

    • At the final assessment, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 value.

Greenhouse_Efficacy_Workflow start Start sow_seeds Sow Weed and Crop Seeds in Pots start->sow_seeds grow_plants Grow Plants to 2-4 Leaf Stage sow_seeds->grow_plants prep_herbicide Prepare Herbicide Dilutions grow_plants->prep_herbicide apply_herbicide Apply Herbicide with Track Sprayer prep_herbicide->apply_herbicide post_treatment Return to Greenhouse and Water apply_herbicide->post_treatment assess_injury Visually Assess % Control and Injury (3, 7, 14, 21, 28 DAT) post_treatment->assess_injury harvest Harvest and Measure Dry Biomass assess_injury->harvest analyze Calculate GR50 and Analyze Data harvest->analyze end End analyze->end

Caption: Workflow for greenhouse efficacy and dose-response studies.
Protocol for In Vitro Auxin Activity Assay (Root Elongation)

Objective: To determine if this compound exhibits auxin-like activity by measuring its effect on root elongation in a model plant species.

Materials:

  • Seeds of a sensitive dicot species (e.g., Arabidopsis thaliana or cress).

  • Petri dishes containing sterile agar medium (e.g., 0.5x Murashige and Skoog medium).

  • This compound, analytical grade.

  • Indole-3-acetic acid (IAA) as a positive control.

  • Solvent for stock solutions (e.g., DMSO).

  • Growth chamber with controlled temperature (22°C) and light conditions.

  • Ruler or digital imaging system for measuring root length.

Procedure:

  • Seed Sterilization and Plating: Surface sterilize seeds and place them on the surface of the agar medium in Petri dishes.

  • Medium Preparation: Prepare agar medium containing a range of concentrations of this compound (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M). Include a parallel set of plates with IAA as a positive control and a solvent-only control.

  • Germination and Growth: Place the Petri dishes vertically in a growth chamber to allow for gravitropic root growth.

  • Measurement: After a set period of growth (e.g., 5-7 days), measure the primary root length of the seedlings.

  • Data Analysis: Plot the average root length against the concentration of the test compound. Compare the dose-response curve of this compound to that of IAA. Auxin-like compounds typically inhibit root elongation at higher concentrations.

Conclusion

References

Application Notes and Protocols for the Detection of (2-Chloro-4-nitrophenoxy)acetic Acid in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Chloro-4-nitrophenoxy)acetic acid is a phenoxyacetic acid herbicide, and its monitoring in soil is crucial for environmental assessment and agricultural management. These application notes provide detailed protocols for the quantitative analysis of this compound in soil matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the principles of immunoassay-based detection are discussed. The methodologies presented are based on established analytical procedures for structurally similar phenoxyacetic acid herbicides and can be adapted and validated for the specific target analyte.

I. General Sample Preparation and Extraction

A robust sample preparation protocol is fundamental for the accurate determination of pesticide residues in complex matrices like soil. The following procedure outlines a common approach for the extraction of phenoxyacetic acid herbicides.

Protocol: Solvent Extraction and Clean-up

  • Soil Sample Collection and Pre-treatment:

    • Collect representative soil samples from the area of interest.

    • Air-dry the soil samples at room temperature, protected from direct sunlight, for 48-72 hours.

    • Remove stones, roots, and other debris.

    • Grind the dried soil using a mortar and pestle and sieve through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 20 g of the prepared soil sample into a 250 mL Erlenmeyer flask.

    • Add 100 mL of an appropriate extraction solvent mixture, such as acetonitrile/water (80:20, v/v) acidified with 0.1% acetic acid.

    • Place the flask in an ultrasonic bath for 30 minutes.

    • Alternatively, use a mechanical shaker for 1 hour.

    • For more exhaustive extraction, a modified Soxhlet extraction can be employed using acetonitrile.[1]

  • Filtration and Initial Concentration:

    • Filter the extract through a Büchner funnel with a Whatman No. 1 filter paper under vacuum.

    • Transfer the filtrate to a round-bottom flask.

    • Concentrate the extract to approximately 10 mL using a rotary evaporator with the water bath set at 40°C.

  • Liquid-Liquid Partitioning (Clean-up):

    • Transfer the concentrated aqueous extract to a 250 mL separatory funnel.

    • Add 50 mL of saturated sodium chloride solution.

    • Adjust the pH of the solution to <2 with concentrated sulfuric acid.

    • Partition the aqueous phase three times with 50 mL aliquots of dichloromethane or ethyl acetate.

    • Combine the organic phases.

  • Drying and Final Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Collect the dried extract in a clean round-bottom flask.

    • Evaporate the solvent to near dryness using a rotary evaporator.

    • Reconstitute the residue in a known volume (e.g., 2 mL) of a suitable solvent (methanol for HPLC, or a derivatization agent for GC-MS).

II. Analytical Methodologies

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of phenoxyacetic acid herbicides.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with 0.1% phosphoric or acetic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: Based on the UV spectrum of this compound. For many phenoxyacetic acids, detection is performed in the range of 220-230 nm.[1]

  • Quantification: External standard calibration using certified reference standards of this compound prepared in the reconstitution solvent.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique. Due to the low volatility of acidic herbicides, a derivatization step is typically required.

Experimental Protocol:

  • Derivatization (Esterification):

    • To the dried extract residue, add 1 mL of a derivatizing agent such as a solution of 10% H2SO4 in methanol.

    • Heat the mixture at 60°C for 1 hour to convert the acidic herbicide to its more volatile methyl ester.

    • After cooling, add 5 mL of deionized water and 5 mL of hexane.

    • Vortex the mixture vigorously for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the derivatized analyte to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp at 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for the methyl ester of this compound would need to be determined from its mass spectrum. For the related compound MCPA methyl ester, characteristic fragment ions include m/z 141, 155, and 214.[2]

    • Quantification: External standard calibration using derivatized certified reference standards.

C. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method based on antigen-antibody recognition. While specific commercial ELISA kits for this compound may not be readily available, the general principle is outlined below. Cross-reactivity with ELISA kits designed for other phenoxyacetic acid herbicides could be investigated.

Principle of Competitive ELISA:

  • Coating: Microplate wells are coated with antibodies specific to the target analyte class (e.g., phenoxyacetic acids).

  • Competition: The soil extract (containing the potential analyte) and a known amount of enzyme-labeled analyte (conjugate) are added to the wells. The free analyte in the sample and the enzyme-labeled analyte compete for the limited number of antibody binding sites.

  • Washing: Unbound components are washed away.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the bound conjugate to produce a color.

  • Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the analyte in the sample.

Protocol (General):

  • Follow the specific instructions provided with the commercial ELISA kit.

  • Soil extracts may require dilution to minimize matrix effects.

  • Prepare a standard curve using the provided standards.

  • Analyze samples and interpolate the concentration from the standard curve.

III. Data Presentation

The performance of analytical methods is typically evaluated based on several key parameters. The following table summarizes typical performance data for the analysis of phenoxyacetic acid herbicides in soil, which can be used as a benchmark for the method validation of this compound.

Analytical MethodAnalyte (Similar Compound)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV2,4-D0.005 ppm0.010 ppm85-100[1]
GC-MSPhenoxy Acid Herbicides10 ng/mL (in solution)--[3]
GC-FIDPhenoxy Acid Herbicides--76-97[4]

IV. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing soil_sample Soil Sampling drying_sieving Drying & Sieving soil_sample->drying_sieving extraction Solvent Extraction (e.g., Sonication) drying_sieving->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 cleanup Liquid-Liquid Partitioning concentration1->cleanup drying_concentration2 Drying & Final Concentration cleanup->drying_concentration2 hplc_analysis HPLC-UV Analysis drying_concentration2->hplc_analysis Reconstitute in Methanol derivatization Derivatization (Esterification) drying_concentration2->derivatization Residue quantification Quantification hplc_analysis->quantification gcms_analysis GC-MS Analysis gcms_analysis->quantification derivatization->gcms_analysis Inject Derivatized Sample reporting Reporting quantification->reporting

Caption: General workflow for the analysis of this compound in soil.

Logical Relationship of Analytical Techniques

analytical_techniques cluster_screening Screening cluster_quantification Quantification & Confirmation soil_extract Prepared Soil Extract elisa ELISA soil_extract->elisa High-throughput screening hplc HPLC-UV soil_extract->hplc Quantitative analysis elisa->hplc Confirmation of positive screening results gcms GC-MS hplc->gcms Confirmation of positive results data_interpretation Data Interpretation & Reporting hplc->data_interpretation gcms->data_interpretation

References

Application Notes and Protocols for Determining the Biological Activity of (2-Chloro-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-4-nitrophenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class. Its structural similarity to auxin-like herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), suggests potential biological activities including, but not limited to, cytotoxicity, induction of apoptosis, and cell cycle modulation. This document provides a comprehensive set of detailed in vitro assays and protocols to thoroughly characterize the biological effects of this compound. The following protocols are designed to be readily implemented in a standard cell biology or toxicology laboratory.

Cytotoxicity Assessment

A fundamental first step in evaluating the biological activity of a compound is to determine its cytotoxic potential. This is typically achieved by measuring the concentration-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Neutral Red Uptake Assay

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Neutral Red Staining: After the treatment period, remove the medium and add 100 µL of medium containing 50 µg/mL Neutral Red. Incubate for 2 hours.

  • Dye Extraction: Remove the staining solution, wash the cells with PBS, and add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water).

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability and IC50 as described for the MTT assay.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayIncubation Time (h)IC50 (µM)
HeLaMTT4875.2
A549MTT4898.5
HepG2Neutral Red4865.8

Apoptosis Detection

Apoptosis, or programmed cell death, is a critical process that can be induced by cytotoxic compounds. Several assays can be used to detect the hallmark features of apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Table 2: Hypothetical Apoptosis Induction Data

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.12.52.4
Compound (IC50)45.335.818.9
Caspase-3/7 Activity Assay

Executioner caspases, such as caspase-3 and -7, are activated during apoptosis and cleave numerous cellular proteins. Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.

Protocol:

  • Cell Lysis: Treat cells as for the Annexin V assay. After treatment, lyse the cells to release their contents.

  • Substrate Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysate.

  • Signal Measurement: Incubate at room temperature and then measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the signal to the protein concentration of the lysate and express the results as a fold change relative to the vehicle control.

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of DNA content is a standard method to assess the cell cycle distribution of a cell population.

Propidium Iodide Staining for DNA Content

Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest for a defined period (e.g., 24 hours). Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.

Table 3: Hypothetical Cell Cycle Analysis Data

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.525.214.3
Compound (IC50)30.120.449.5

Visualization of Experimental Workflows and Signaling Pathways

dot

experimental_workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_interpretation Biological Activity Profile cytotoxicity Cytotoxicity Assays (MTT, Neutral Red) ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase) apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist activity_profile Determine Biological Activity of This compound ic50->activity_profile apoptosis_quant->activity_profile cell_cycle_dist->activity_profile start Cell Culture treatment Compound Treatment start->treatment treatment->cytotoxicity treatment->apoptosis treatment->cell_cycle

Caption: Workflow for in vitro biological activity assessment.

dot

apoptosis_pathway compound This compound ros Increased ROS Production compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax pro-apoptotic bcl2 Bcl-2 Inhibition mito->bcl2 anti-apoptotic cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

cell_cycle_arrest_pathway compound This compound ros Reactive Oxygen Species (ROS) compound->ros dna_damage DNA Damage ros->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 cdc25c Cdc25C Inhibition chk1_chk2->cdc25c cdk1_cyclinB Cdk1/Cyclin B Inactivation cdc25c->cdk1_cyclinB g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest

Dosage and concentration determination for (2-Chloro-4-nitrophenoxy)acetic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-nitrophenoxy)acetic acid is a synthetic auxin, a class of compounds that mimic the effects of the plant hormone indole-3-acetic acid (IAA).[1] This document provides detailed application notes and protocols for researchers utilizing this compound in various experimental settings. It includes information on dosage and concentration for plant growth regulation and in vitro cytotoxicity studies, as well as analytical methods for its quantification. The provided protocols are intended as a starting point, and optimization for specific experimental conditions is recommended.

Introduction

This compound belongs to the phenoxyacetic acid class of chemicals, which are widely recognized for their auxin-like activity.[2] Synthetic auxins are crucial tools in agricultural and plant biology research, used to study and manipulate plant growth and development.[3] At appropriate concentrations, they can regulate cell elongation, division, and differentiation.[4] However, at higher concentrations, they can induce uncontrolled growth, leading to their use as herbicides.[5][6] Understanding the dose-dependent effects of this compound is critical for its effective and targeted application in research.

Data Presentation: Recommended Concentration Ranges

The following tables summarize recommended starting concentrations for various experimental applications based on data from related phenoxyacetic acid compounds. Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.

Table 1: Plant Growth Regulation Applications

ApplicationTarget Organism/SystemRecommended Starting Concentration Range (mg/L)Expected Effects
Callus InductionTobacco, Arabidopsis, etc.0.1 - 2.0Stimulation of cell division and callus formation from explants.
Rooting of CuttingsVarious ornamental and crop species1.0 - 10.0Promotion of adventitious root formation.
Fruit SettingTomato, Cucumber, etc.20 - 50Prevention of flower and fruit drop, induction of parthenocarpic fruit.[2]
Herbicide EfficacyBroadleaf weeds100 - 1000 (equivalent field rates)Uncontrolled growth, epinasty, and eventual plant death.[6]

Table 2: In Vitro Cytotoxicity Applications

Cell TypeAssayRecommended Starting Concentration Range (µM)Endpoint Measurement
Mammalian (e.g., HeLa, HepG2)Neutral Red Uptake10 - 1000Cell viability based on lysosomal integrity.[7]
Plant (e.g., Arabidopsis protoplasts)Evans Blue Staining1 - 100Cell membrane integrity.

Experimental Protocols

Protocol for Determining Auxin-like Activity in Plants (Avena Coleoptile Curvature Test)

This protocol is a classic bioassay to determine the auxin activity of a compound.

Materials:

  • Avena sativa (oat) seeds

  • Petri dishes and filter paper

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Agar

  • Microscope slides and coverslips

  • Protractor or image analysis software

Procedure:

  • Germinate Avena seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Prepare agar blocks (e.g., 1.5% agar) containing various concentrations of this compound (e.g., 0, 0.1, 1, 10 mg/L).

  • Excise the apical 2-3 mm of the coleoptiles to remove the natural source of auxin.

  • Place a small agar block containing the test compound asymmetrically on the cut surface of the coleoptile.

  • Incubate the coleoptiles in the dark in a humid environment for 1-2 hours.

  • Measure the angle of curvature of the coleoptile. A greater angle indicates higher auxin activity.

Protocol for In Vitro Cytotoxicity Assessment (Neutral Red Uptake Assay)

This protocol assesses the viability of cells after exposure to the test compound.

Materials:

  • Mammalian cell line (e.g., HeLa)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the test compound dilutions. Include vehicle controls (medium with DMSO).

  • Incubate for 24-48 hours.

  • Remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours.

  • Remove the Neutral Red solution, wash with PBS, and add 150 µL of destain solution.

  • Shake the plate for 10 minutes and measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol for Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the sensitive and selective quantification of this compound in aqueous samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Reagents:

  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare calibration standards by dissolving the analytical standard in a suitable solvent (e.g., methanol) and performing serial dilutions in water. For experimental samples, perform a suitable extraction if necessary (e.g., solid-phase extraction for complex matrices).

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to elute the analyte (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: Negative ESI

    • Monitor the precursor ion (M-H)- and at least two product ions for quantification and confirmation. The exact m/z values will need to be determined by direct infusion of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Visualization of Pathways and Workflows

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin (2-Chloro-4-nitrophenoxy) acetic acid TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Transcription Auxin_Response_Genes->Transcription

Caption: Simplified Auxin Signaling Pathway.

Cytotoxicity_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of This compound C->D E Incubate for 24-48h D->E F Perform Neutral Red Uptake Assay E->F G Measure absorbance at 540 nm F->G H Calculate cell viability G->H

Caption: Workflow for In Vitro Cytotoxicity Assay.

LCMS_Quantification_Workflow cluster_workflow LC-MS/MS Quantification Workflow A Prepare calibration standards and samples B Inject into HPLC system A->B C Separation on C18 column B->C D Ionization in ESI source C->D E Mass analysis in MS/MS D->E F Data acquisition E->F G Construct calibration curve F->G H Quantify analyte in samples G->H

Caption: Workflow for LC-MS/MS Quantification.

References

Safe handling, storage, and disposal of (2-Chloro-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-4-nitrophenoxy)acetic acid is a chemical compound belonging to the phenoxyacetic acid class. This class of compounds is known for its herbicidal activity, primarily acting as synthetic auxins that disrupt plant growth. Due to its potential biological activity, this compound and its analogs are of interest in agricultural and pharmaceutical research.

These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Quantitative Data Summary

ParameterCompoundValueSpeciesReference
Acute Oral Toxicity (LD50) 2,4-Dichlorophenoxyacetic acid (2,4-D)400-2000 mg/kgRat[1]
Chloroacetic acid55–277.5 mg/kgRat[2]
Acetic acid3310 mg/kgRat[3]
Acute Dermal Toxicity (LD50) 2,4-Dichlorophenoxyacetic acid (2,4-D)>2000 mg/kgRabbit[1]
Chloroacetic acid250 mg/kgRat[2]
Acetic acid1060 mg/kgRabbit[3]
Aquatic Toxicity (LC50) Data Not Available for this compound--

Safe Handling Protocols

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust formation or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

General Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or fumes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage Protocols

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

  • Keep containers tightly sealed to prevent contamination and degradation.

  • The storage area should be clearly labeled with the identity of the substance and its hazards.

Disposal Protocols

  • Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.

  • Do not dispose of the chemical down the drain or into the environment.

  • Waste material should be considered hazardous.

  • Consult with a licensed professional waste disposal service to arrange for pick-up and disposal.

  • Empty containers should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-chloro-4-nitrophenol and chloroacetic acid.

Materials:

  • 2-chloro-4-nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-nitrophenol in an aqueous solution of sodium hydroxide.

  • To this solution, add an equimolar amount of chloroacetic acid.

  • Heat the mixture under reflux with constant stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid until a precipitate is formed.

  • Collect the crude product by filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Signaling Pathway and Experimental Workflow

Auxin_Signaling_Pathway Figure 1. Simplified Auxin Signaling Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (this compound) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Gene_Expression Altered Gene Expression (Uncontrolled Growth) Auxin_Responsive_Genes->Gene_Expression Leads to

Caption: Simplified auxin signaling pathway.

Experimental_Workflow Figure 2. General Experimental Workflow cluster_synthesis Synthesis cluster_handling Safe Handling cluster_storage Storage cluster_disposal Disposal Reactants 2-chloro-4-nitrophenol + Chloroacetic acid Reaction Williamson Ether Synthesis Reactants->Reaction Purification Recrystallization Reaction->Purification Product This compound Purification->Product PPE Wear appropriate PPE (Goggles, Gloves, Lab Coat) Product->PPE Fume_Hood Work in a Chemical Fume Hood Product->Fume_Hood Storage_Conditions Cool, Dry, Well-Ventilated Area Away from Incompatibles Product->Storage_Conditions Waste Dispose as Hazardous Waste Product->Waste

Caption: General experimental workflow.

References

Application Notes and Protocols for Investigating the Biological Effects of (2-Chloro-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

(2-Chloro-4-nitrophenoxy)acetic acid is a synthetic organic compound with potential applications in drug development due to its structural similarity to other biologically active phenoxyacetic acid derivatives. Preliminary studies on related compounds suggest that it may possess cytotoxic, genotoxic, and pro-apoptotic properties, making it a candidate for investigation as an anti-cancer agent. These application notes provide a comprehensive experimental framework for researchers to systematically evaluate the biological effects of this compound on cancer cell lines. The protocols herein describe methods to assess its impact on cell viability, apoptosis induction, DNA damage, and to elucidate potential mechanisms of action through signaling pathway analysis.

I. Experimental Design and Workflow

A logical workflow is essential for the systematic evaluation of this compound. The proposed experimental workflow begins with an initial assessment of cytotoxicity to determine the effective concentration range. Subsequent experiments will then focus on elucidating the mechanisms of cell death, potential for DNA damage, and the underlying signaling pathways involved.

experimental_workflow start Start: This compound Stock Solution Preparation cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI Staining) ic50->apoptosis genotoxicity Genotoxicity Assessment (Comet Assay) ic50->genotoxicity pathway Signaling Pathway Analysis (Western Blot) ic50->pathway caspase Caspase Activity Assay (Caspase-3/7, -8, -9) apoptosis->caspase conclusion Conclusion: Elucidation of Biological Effects and Mechanism of Action caspase->conclusion genotoxicity->pathway ros Reactive Oxygen Species (ROS) Measurement pathway->ros ros->conclusion

Figure 1: Proposed experimental workflow for the biological evaluation of this compound.

II. Data Presentation: Quantitative Summary

The following tables present hypothetical, yet plausible, quantitative data that could be generated from the described experimental protocols. These tables are designed for clear comparison of the effects of this compound across different concentrations and assays.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (MTT Assay)

Cell LineConcentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)100 ± 4.5\multirow{5}{}{45.2}
(Breast Cancer)1085.3 ± 3.8
2562.1 ± 5.1
5048.7 ± 4.2
10023.5 ± 3.9
A549 0 (Control)100 ± 5.2\multirow{5}{}{68.5}
(Lung Cancer)1091.2 ± 4.7
2575.4 ± 5.5
5058.3 ± 4.9
10035.1 ± 4.1

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (Annexin V/PI Staining)

Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.4 ± 2.12.1 ± 0.51.5 ± 0.4
2570.2 ± 3.518.5 ± 2.211.3 ± 1.9
5045.8 ± 4.135.7 ± 3.818.5 ± 2.5
10015.3 ± 2.950.1 ± 4.534.6 ± 3.7

Table 3: Genotoxic Effect of this compound on MCF-7 Cells (Comet Assay)

Concentration (µM)Olive Tail Moment (Mean ± SD)% DNA in Tail (Mean ± SD)
0 (Control)1.2 ± 0.43.5 ± 1.1
258.7 ± 1.915.2 ± 2.8
5015.4 ± 2.828.9 ± 3.5
10025.1 ± 3.545.6 ± 4.2

III. Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: DNA Damage Assessment by Comet Assay

Objective: To evaluate the genotoxic potential of this compound by detecting DNA strand breaks.

Materials:

  • Treated and control cells

  • Comet Assay Kit (including low melting point agarose)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Harvest and resuspend treated and control cells in PBS at 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix cells with low melting point agarose and spread onto a pre-coated slide. Allow to solidify on ice.

  • Lysis: Immerse the slides in lysis solution for 1-2 hours at 4°C.

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at 25V for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the Olive Tail Moment and the percentage of DNA in the tail.

IV. Proposed Signaling Pathway

Based on the known effects of related compounds, this compound may induce apoptosis through an intrinsic pathway involving mitochondrial dysfunction and activation of caspase cascades. The generation of reactive oxygen species (ROS) is also a plausible mechanism that can trigger DNA damage and subsequent cell death pathways.

signaling_pathway compound (2-Chloro-4-nitrophenoxy) acetic acid ros Increased ROS Production compound->ros dna_damage DNA Damage ros->dna_damage mito Mitochondrial Membrane Depolarization ros->mito p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: Proposed signaling pathway for apoptosis induction by this compound.

Disclaimer: The experimental data and signaling pathways presented in these application notes are hypothetical and for illustrative purposes. Actual results may vary and should be determined through rigorous experimentation. Researchers should adhere to all applicable laboratory safety guidelines when handling chemicals and performing these protocols.

Troubleshooting & Optimization

Improving the solubility of (2-Chloro-4-nitrophenoxy)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Chloro-4-nitrophenoxy)acetic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for improving the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic carboxylic acid. Due to its molecular structure, which includes a hydrophobic aromatic ring, it is expected to have low intrinsic solubility in neutral aqueous solutions. Its key feature is the acidic carboxylic group, which means its solubility is highly dependent on the pH of the solution.

Q2: I'm having trouble dissolving the compound in water or a neutral buffer (e.g., PBS pH 7.4). Why is this happening?

A2: At neutral pH, the carboxylic acid group (-COOH) is primarily in its protonated, uncharged form. This form is less polar and therefore less soluble in water.[1][2] To achieve significant aqueous solubility, the compound needs to be in its ionized (deprotonated) state, which is more polar.

Q3: What is the first and most effective step to improve the solubility of this compound?

A3: The most direct and often most effective method is to adjust the pH of the aqueous solution.[3][4] By increasing the pH to a value above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt (-COO⁻), which is significantly more water-soluble.[1][2]

Q4: How do I prepare a stock solution if the compound is insoluble in my aqueous experimental buffer?

A4: The standard practice is to first prepare a high-concentration stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol.[5][6] This stock can then be serially diluted into your aqueous buffer. It is critical to add the stock solution to the buffer slowly while vortexing to prevent precipitation.[7] The final concentration of the organic solvent should typically be kept low (e.g., <0.5% v/v) to avoid affecting your experiment.

Q5: What are co-solvents, and when should I consider using them?

A5: Co-solvents are water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol (PEG)) that are added to water to increase the solubility of poorly soluble compounds.[6][8] This method, also known as solvent blending, works by reducing the interfacial tension between the hydrophobic compound and the aqueous solution.[8][9] You should consider using a co-solvent system when pH adjustment alone is insufficient or not compatible with your experimental conditions.[5]

Q6: What are cyclodextrins, and how can they improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate the poorly soluble (hydrophobic) part of a guest molecule, like this compound, to form an "inclusion complex."[10][11] This complex presents a hydrophilic exterior to the water, thereby increasing the apparent aqueous solubility of the compound.[12] This method is particularly useful for creating stable aqueous formulations for in vitro and in vivo studies.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound's solubility limit has been exceeded in the neutral buffer.1. Adjust pH: Increase the pH of the buffer to >7.5 to deprotonate the carboxylic acid. 2. Use a Co-solvent: Prepare a stock in DMSO and dilute it carefully into the buffer. Ensure the final DMSO concentration is low.
Compound dissolves in organic solvent but "crashes out" (precipitates) upon dilution into aqueous buffer. This is a common issue when the solvent polarity changes drastically, causing the compound to exceed its much lower solubility limit in the final aqueous medium.1. Slow Dilution: Add the organic stock solution dropwise into the vigorously stirring or vortexing aqueous buffer.[7] 2. Reduce Final Concentration: You may need to work with a lower final concentration of your compound. 3. Use a Solubilizer: Add a surfactant or cyclodextrin to the aqueous buffer before adding the compound stock to help keep it in solution.
Solution is clear initially but becomes cloudy or forms a precipitate over time. The solution may be supersaturated, or the compound may be degrading or interacting with buffer components. Temperature changes can also cause precipitation.[7]1. Check for Equilibrium: Ensure the compound is fully dissolved and the solution is stable at the experimental temperature. 2. Filter the Solution: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. 3. Evaluate Buffer Compatibility: Test solubility in different buffer systems to rule out incompatibility.
The required concentration of organic co-solvent (e.g., DMSO) is interfering with my biological assay. Many biological systems are sensitive to organic solvents, even at low concentrations.1. Minimize Co-solvent: Optimize your dilution scheme to use the absolute minimum final concentration of the organic solvent. 2. Switch to Alternative Methods: Explore pH adjustment or cyclodextrin complexation, which are often more biocompatible.[12] 3. Vehicle Control: Always include a vehicle control in your experiments (buffer with the same final concentration of the co-solvent but without the compound) to account for any solvent effects.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common strategies and their general effectiveness for improving the solubility of weakly acidic compounds like this compound.

Method Principle of Action Typical Solvents/Reagents General Fold Increase in Solubility Key Considerations
pH Adjustment Ionization of the carboxylic acid group to a more polar carboxylate salt.[4]Aqueous buffers (e.g., Phosphate, TRIS, Borate) with pH > 7.5.10 to >1000-foldThe final pH must be compatible with the experimental system. Compound stability at high pH should be verified.[3]
Co-solvency Reduces the polarity of the solvent system, decreasing interfacial tension.[8]DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400).[5]10 to 500-foldPotential for solvent toxicity in biological assays. The final co-solvent concentration should be minimized.[6]
Complexation Encapsulation of the hydrophobic moiety of the drug within a host molecule.[10]β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).10 to >500-fold[12]Requires specific protocol to form the complex. Can alter the compound's effective concentration for receptor binding.
Use of Surfactants Formation of micelles that encapsulate the hydrophobic compound.Tween® 80, Poloxamers (e.g., Pluronic® F-68), Sodium Lauryl Sulfate (SLS).Variable; can be significantCan interfere with cell membranes and some assays. Critical Micelle Concentration (CMC) must be considered.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol determines the solubility of this compound at different pH values.

  • Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 5.0 to 9.0 (e.g., in 0.5 pH unit increments).

  • Add Excess Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.[7]

  • Separate Solid: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully collect the supernatant. Dilute an aliquot of the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) as a function of pH to identify the optimal pH for dissolution.

Protocol 2: Solubility Enhancement using a Co-solvent (DMSO)

This protocol describes how to prepare a working solution using a DMSO stock.

  • Prepare Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Use gentle warming (37°C) or brief sonication if needed to ensure it is fully dissolved.

  • Perform Serial Dilution:

    • Add the desired volume of your aqueous experimental buffer to a sterile tube.

    • While vigorously vortexing the buffer, add the required small volume of the DMSO stock solution dropwise to achieve the final desired concentration.

    • Example: To make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 999 µL of buffer to a tube, vortex, and add 1 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the solubility limit has been exceeded, and a lower final concentration or a different method is required.

Protocol 3: Solubility Enhancement using Cyclodextrin (Kneading Method)

This is a common laboratory-scale method for preparing a drug-cyclodextrin inclusion complex.[11][13]

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.[13]

  • Weigh Components: Weigh the compound and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2 drug-to-CD).

  • Knead: Place the HP-β-CD powder in a mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, consistent paste.

  • Add Compound: Slowly add the powdered compound to the paste and knead thoroughly for 30-60 minutes. Add small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • Dry: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated. Alternatively, a vacuum oven can be used.

  • Pulverize: Scrape the dried complex and gently grind it into a fine powder using a mortar and pestle.

  • Test Solubility: The resulting powder is the inclusion complex, which should now be directly tested for its solubility in your aqueous buffer.

Visualizations

G Troubleshooting Workflow for Poor Aqueous Solubility start Start: Compound is Insoluble in Aqueous Buffer (pH ~7) ph_adjust Strategy 1: Adjust pH Increase buffer pH to > pKa (e.g., pH 8.0) start->ph_adjust check1 Is compound soluble and stable at the new pH? ph_adjust->check1 cosolvent Strategy 2: Use Co-solvent Prepare stock in DMSO, then dilute into aqueous buffer. check1->cosolvent No success Success: Proceed with Experiment check1->success Yes check2 Is the final co-solvent concentration compatible with the assay? cosolvent->check2 cyclodextrin Strategy 3: Use Cyclodextrin Prepare a drug-cyclodextrin inclusion complex. check2->cyclodextrin No check2->success Yes check3 Is the complex soluble and suitable for the experiment? cyclodextrin->check3 check3->success Yes fail Failure: Re-evaluate concentration or formulation needs. check3->fail No

Caption: A logical workflow for troubleshooting solubility issues.

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

References

Common problems and solutions in the synthesis of (2-Chloro-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2-Chloro-4-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Synthesis Overview: The Williamson Ether Synthesis

The synthesis of this compound is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of 2-chloro-4-nitrophenol to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, an alpha-halo acetic acid like chloroacetic acid. The reaction proceeds via an SN2 mechanism.

Williamson_Ether_Synthesis R1 2-Chloro-4-nitrophenol I1 2-Chloro-4-nitrophenoxide R1->I1 Deprotonation R2 Base (e.g., NaOH) R2->I1 R3 Chloroacetic Acid P1 This compound R3->P1 I1->P1 SN2 Attack

Caption: General overview of the Williamson ether synthesis for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors:

  • Incomplete Deprotonation: The phenolic proton of 2-chloro-4-nitrophenol must be completely removed by the base to form the reactive phenoxide. Insufficient base or a base that is not strong enough will result in unreacted starting material.

  • Side Reactions: The most common side reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary alkyl halides. However, with chloroacetic acid (a primary halide), this is less of a concern. Self-condensation of chloroacetic acid can also occur under basic conditions.

  • Reaction Temperature and Time: Sub-optimal temperature or insufficient reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the product or starting materials.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps, especially if the pH is not carefully controlled during acidification or if an inappropriate recrystallization solvent is used.

Q2: I am observing an oily product instead of a solid precipitate after acidification. What should I do?

A2: The phenomenon of "oiling out" occurs when the product separates from the solution at a temperature above its melting point or as a supersaturated, non-crystalline liquid. Here are some solutions:

  • Ensure Complete Acidification: Check the pH of the solution with pH paper to ensure it is sufficiently acidic (pH 1-2). If not, add more acid dropwise.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal formation.

  • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a seed for crystallization.

  • Solvent Choice: If the product is highly soluble in the reaction mixture even after acidification, you may need to partially evaporate the solvent or add a co-solvent in which the product is less soluble to induce precipitation.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

Q3: My final product has a low melting point and appears discolored. What are the likely impurities?

A3: Impurities can significantly depress and broaden the melting point range of your product. Common impurities include:

  • Unreacted 2-chloro-4-nitrophenol: This is a common impurity if the reaction is incomplete.

  • 2,6-dichloro-4-nitrophenol: This can be an impurity in the starting 2-chloro-4-nitrophenol, which will then be carried through the reaction.

  • Polymers from Chloroacetic Acid: Self-condensation of chloroacetic acid can lead to polymeric byproducts.

  • Residual Solvent: Incomplete drying will leave residual solvent, which can lower the melting point.

Troubleshooting Flowchart for Low Purity

Troubleshooting_Purity Start Low Purity of Final Product Check1 Check for Unreacted Starting Material (e.g., via TLC or HPLC) Start->Check1 Check2 Check for Side Products (e.g., 2,6-dichloro-4-nitrophenol) Start->Check2 Check3 Check for Residual Solvent (e.g., via NMR or Karl Fischer) Start->Check3 Sol1 Optimize reaction conditions: - Increase reaction time/temperature - Ensure sufficient base Check1->Sol1 Sol3 Recrystallize product from an appropriate solvent Check1->Sol3 Sol2 Purify starting material before reaction Check2->Sol2 Check2->Sol3 Sol4 Dry product thoroughly under vacuum Check3->Sol4

Caption: Decision-making flowchart for troubleshooting low product purity.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

Materials and Reagents:

  • 2-chloro-4-nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-nitrophenol in an aqueous solution of sodium hydroxide. Use a slight molar excess of NaOH to ensure complete deprotonation of the phenol.

  • Addition of Chloroacetic Acid: To the stirred solution of the sodium 2-chloro-4-phenoxide, add a solution of chloroacetic acid in water. It is important to use a slight molar excess of chloroacetic acid.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 90-100 °C) with continuous stirring. Maintain reflux for 1-2 hours.

  • Cooling and Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Once cooled, slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH 1-2). A precipitate of the crude this compound should form.

  • Isolation of Crude Product: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove inorganic salts.

  • Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize from a suitable solvent, such as aqueous ethanol or hot water. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry the product under vacuum to a constant weight.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₆ClNO₅[1]
Molecular Weight 231.59 g/mol [1]
Appearance Off-white to yellow crystalline solid
Melting Point 183-190 °C (for the related 2-(4-Nitrophenoxy)acetic acid)
CAS Number 5037-04-7[1]

Table 2: Typical Reaction Parameters

ParameterRecommended Value/Range
Stoichiometry (Phenol:Base:Acid) 1 : 1.1 : 1.2
Reaction Temperature 90 - 100 °C (Reflux)
Reaction Time 1 - 2 hours
Acidification pH 1 - 2
Recrystallization Solvent Aqueous Ethanol or Hot Water

Table 3: Purity and Yield

ParameterTypical Result
Expected Yield 60-80% (Varies based on scale and purification)
Purity (by HPLC) >98% after recrystallization

This technical support guide provides a comprehensive overview of the common issues and solutions for the synthesis of this compound. By following the detailed protocols and troubleshooting advice, researchers can optimize their synthetic procedures to achieve higher yields and purity. For further assistance, please consult relevant chemical literature and safety data sheets for all reagents used.

References

Optimizing reaction conditions for the synthesis of (2-Chloro-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (2-Chloro-4-nitrophenoxy)acetic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and optimized synthesis.

Experimental Protocols

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the reaction of 2-chloro-4-nitrophenol with chloroacetic acid in the presence of a base. Below is a detailed methodology based on established procedures for phenoxyacetic acid synthesis.[1][2]

Materials:

  • 2-Chloro-4-nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Ethanol (optional, as a co-solvent)

  • Concentrated hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Dichloromethane or Ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Beakers and graduated cylinders

  • Büchner funnel and flask for vacuum filtration

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Preparation of the Sodium Chloroacetate Solution: In a beaker, dissolve chloroacetic acid (1.1 equivalents) in deionized water. Cool the solution in an ice water bath and slowly add a 30% aqueous sodium hydroxide solution until the pH of the solution is between 8 and 9.

  • Preparation of the Phenoxide Salt: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 equivalent) in a mixture of deionized water and ethanol (optional). To this solution, slowly add 2-chloro-4-nitrophenol (1.0 equivalent) and stir for 20 minutes at room temperature to form the sodium 2-chloro-4-nitrophenoxide salt.

  • Reaction: Add the freshly prepared sodium chloroacetate solution to the flask containing the phenoxide salt. Attach a reflux condenser and heat the mixture to reflux (approximately 102°C) with continuous stirring.[1] Maintain the reflux for 3 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly acidify the reaction mixture to a pH of 1-2 by adding concentrated hydrochloric acid dropwise. This will precipitate the crude this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filtered solid several times with cold, dilute hydrochloric acid and then with cold deionized water to remove inorganic salts and unreacted starting materials.

  • Purification:

    • The crude product can be purified by recrystallization. A common method is to dissolve the crude solid in a minimal amount of boiling water or an ethanol-water mixture.

    • If the solution is colored, activated charcoal can be added, and the hot solution filtered to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60°C.

Data Presentation

Optimizing reaction conditions is crucial for maximizing yield and purity. The following tables summarize the expected impact of key parameters on the synthesis of phenoxyacetic acids.

Table 1: Effect of Base on Reaction Efficiency

BaseMolar Ratio (Base:Phenol)Expected YieldPurityNotes
NaOH2.0 : 1.0HighGoodA common and cost-effective choice. Excess base ensures complete phenoxide formation.
KOH2.0 : 1.0HighGoodSimilar reactivity to NaOH, can be used interchangeably.
K₂CO₃1.5 : 1.0ModerateGoodA weaker base, may require longer reaction times or higher temperatures.

Table 2: Influence of Solvent on Reaction Outcome

SolventTemperatureReaction TimeExpected YieldNotes
WaterReflux (~100°C)3-5 hoursGoodEnvironmentally friendly, but may result in slower reaction rates.
Ethanol/WaterReflux (~80-90°C)3-5 hoursGood to HighEthanol can improve the solubility of the organic reactants.
DMF or DMSO80-100°C1-3 hoursHighAprotic polar solvents can significantly accelerate S\N2 reactions. However, they are more difficult to remove during work-up.

Table 3: Impact of Reaction Time and Temperature

TemperatureReaction TimeExpected Outcome
60-70°C6-8 hoursSlower reaction rate, potentially higher purity with fewer side products.
80-100°C3-5 hoursGood balance between reaction rate and product purity.
>100°C (Reflux)2-4 hoursFaster reaction, but may lead to increased formation of side products.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the synthesis of this compound.

FAQs

  • What is the mechanism of this reaction? The synthesis of this compound is a Williamson ether synthesis, which proceeds via an S\N2 (bimolecular nucleophilic substitution) mechanism. The phenoxide ion, formed by deprotonating 2-chloro-4-nitrophenol with a base, acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.

  • Why is an excess of chloroacetic acid and base often used? Using a slight excess of chloroacetic acid can help to ensure that all of the more valuable 2-chloro-4-nitrophenol is consumed. An excess of base is used to ensure the complete deprotonation of both the phenol and the carboxylic acid, driving the reaction to completion.

  • What are the key safety precautions for this experiment?

    • 2-Chloro-4-nitrophenol and chloroacetic acid are toxic and corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Sodium hydroxide and potassium hydroxide are caustic and can cause severe burns. Avoid direct contact.

    • Concentrated hydrochloric acid is corrosive and releases fumes. Use it in a well-ventilated fume hood.

    • When working with organic solvents like ether or dichloromethane, ensure there are no open flames or ignition sources nearby as they are highly flammable.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no product yield 1. Incomplete deprotonation of the phenol. 2. Insufficient reaction time or temperature. 3. Deactivation of the chloroacetic acid (e.g., by hydrolysis). 4. Loss of product during work-up.1. Ensure the base is of good quality and used in the correct stoichiometry. 2. Increase the reaction time or temperature, monitoring the reaction by TLC. 3. Prepare the sodium chloroacetate solution just before use. 4. Be careful during acidification and extraction steps to avoid product loss.
Product is an oil and does not solidify 1. Presence of impurities, such as unreacted starting materials or side products. 2. Insufficiently acidic conditions during precipitation.1. Purify the crude product by recrystallization or column chromatography. 2. Ensure the pH is 1-2 during the precipitation step.
Formation of a dark-colored product 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials.1. Maintain the recommended reaction temperature. 2. Use purified starting materials. The color can often be removed by treating the recrystallization solution with activated charcoal.
Broad melting point range of the final product Presence of impurities.Recrystallize the product again. If the melting point does not improve, consider other purification techniques like column chromatography.
Incomplete reaction (starting material remains) 1. Insufficient reaction time or temperature. 2. Inefficient stirring.1. Extend the reflux time or slightly increase the temperature. 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture.

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_phenoxide Prepare Sodium 2-chloro-4-nitrophenoxide (2-Chloro-4-nitrophenol + NaOH in H2O/EtOH) reaction Williamson Ether Synthesis (Combine and Reflux for 3-5 hours) prep_phenoxide->reaction prep_chloroacetate Prepare Sodium Chloroacetate (Chloroacetic Acid + NaOH in H2O) prep_chloroacetate->reaction acidify Acidify with HCl to pH 1-2 reaction->acidify precipitate Precipitate Crude Product acidify->precipitate filter_wash Filter and Wash with Dilute HCl and H2O precipitate->filter_wash recrystallize Recrystallize from Hot Water/Ethanol filter_wash->recrystallize dry Dry Purified Product recrystallize->dry end_product Final Product: This compound dry->end_product start Start start->prep_phenoxide start->prep_chloroacetate troubleshooting_logic Troubleshooting Logic for Synthesis start Problem Encountered low_yield Low or No Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_reagents Check Reagent Stoichiometry and Quality low_yield->check_reagents Yes oily_product Oily Product? impure_product->oily_product No recrystallize Recrystallize Product impure_product->recrystallize Yes check_ph Ensure pH is 1-2 during Precipitation oily_product->check_ph Yes solution_found Problem Resolved oily_product->solution_found No increase_reaction Increase Reaction Time or Temperature check_reagents->increase_reaction workup_loss Review Work-up Procedure for Product Loss increase_reaction->workup_loss workup_loss->solution_found charcoal Use Activated Charcoal during Recrystallization recrystallize->charcoal check_ph->recrystallize charcoal->solution_found

References

Degradation and stability of (2-Chloro-4-nitrophenoxy)acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chloro-4-nitrophenoxy)acetic acid. The information is designed to assist with experimental design, troubleshooting, and data interpretation related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on structurally similar phenoxyacetic acid herbicides, the primary degradation pathways are expected to be microbial degradation in soil and water, and photodegradation.[1] Chemical degradation through hydrolysis can also occur, particularly under alkaline conditions.[2]

Q2: What are the expected major degradation products of this compound?

A2: Based on the degradation of similar compounds, the initial step in microbial degradation is often the cleavage of the ether linkage, yielding 2-chloro-4-nitrophenol and acetic acid.[1] Further degradation of 2-chloro-4-nitrophenol can proceed through various pathways, including hydroxylation, dechlorination, and ring cleavage, leading to the formation of compounds like chlorohydroquinone, hydroquinone, and eventually simpler organic acids.[3] Photodegradation may also lead to the formation of 2-chloro-4-nitrophenol, as well as other hydroxylated and dehalogenated species.

Q3: What analytical methods are suitable for studying the degradation of this compound and its metabolites?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying phenoxyacetic acids and their polar degradation products.[4][5] For more sensitive and selective analysis, especially for identifying unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after a suitable derivatization step are recommended.[4][6]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of phenoxyacetic acids in water is pH-dependent. Hydrolysis of the ester linkage, if applicable to the specific formulation, is generally faster in alkaline conditions.[2] The solubility of the acid form is also influenced by pH. For this compound, it is crucial to maintain a consistent and relevant pH in stability studies to ensure reproducible results.

Q5: What is the expected persistence of this compound in the environment?

A5: The persistence of phenoxyacetic acid herbicides in soil and water can vary significantly depending on environmental conditions such as temperature, moisture, organic matter content, and microbial activity. For example, the related herbicide 2,4-D has a reported field dissipation half-life of around 59 days. It is reasonable to expect this compound to have a moderate persistence, but specific studies are required for accurate determination.

Troubleshooting Guides

Issue 1: Inconsistent degradation rates in replicate experiments.

Possible Cause Troubleshooting Step
Inhomogeneous sample matrix (e.g., soil) Ensure thorough mixing and homogenization of the soil or other matrix before spiking with the compound. Collect composite samples to minimize spatial variability.
Fluctuations in environmental conditions Use controlled environment chambers for incubation studies to maintain constant temperature, humidity, and light exposure (for photodegradation studies). Monitor and record conditions throughout the experiment.
Variability in microbial populations For biodegradation studies, use a consistent source of inoculum or allow for an adequate acclimation period for the microbial community to the test compound.
Inconsistent analytical procedure Verify the precision of your analytical method by running replicate standards and quality control samples. Ensure consistent extraction efficiency and sample handling.

Issue 2: Difficulty in identifying degradation products.

Possible Cause Troubleshooting Step
Low concentration of metabolites Concentrate the sample extract before analysis. Optimize the analytical method (e.g., LC-MS/MS) for higher sensitivity.
Co-elution of peaks in chromatography Modify the HPLC gradient, mobile phase composition, or column chemistry to improve the separation of analytes.
Degradation products are not amenable to the analytical method Consider derivatization to improve the volatility or ionization of the metabolites for GC-MS or LC-MS analysis.
Lack of reference standards Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data for putative identification. NMR spectroscopy can be used for structure elucidation of isolated metabolites.

Issue 3: No degradation is observed.

Possible Cause Troubleshooting Step
Experimental conditions are not conducive to degradation Review the experimental setup. For biodegradation, ensure the presence of a viable microbial population and appropriate nutrients. For photodegradation, verify the light source intensity and wavelength. For chemical degradation, check the pH and temperature.
The compound is highly stable under the tested conditions Increase the duration of the experiment. Consider using more forcing conditions (e.g., higher temperature, more extreme pH) in preliminary studies to understand the compound's stability limits.
Analytical method is not sensitive enough to detect small changes Validate the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. Ensure that the expected change in concentration is above the LOQ.

Data Presentation

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5037-04-7[7]
Molecular Formula C₈H₆ClNO₅[7]
Molecular Weight 231.59 g/mol [7]
Boiling Point 413.2°C at 760 mmHg[7]
Density 1.56 g/cm³[7]

Table 2: Example Data Table for a Thermal Degradation Study

Temperature (°C)Time (days)Concentration (mg/L)% DegradationHalf-life (t₁/₂) (days)
400100.00-
795.24.8
1490.59.5
3082.117.9
600100.00-
785.314.7
1472.827.2
3055.444.6

Table 3: Example Data Table for a Photodegradation Study

Light ConditionTime (hours)Concentration (mg/L)% DegradationQuantum Yield (Φ)
UV-A (365 nm) 050.00-
242.515
435.728.6
825.149.8
Simulated Sunlight 050.00-
248.92.2
447.84.4
845.68.8
Dark Control 849.90.2-

Experimental Protocols

Protocol 1: General Procedure for Aqueous Photodegradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Test Solutions: Spike a buffered aqueous solution (e.g., phosphate buffer at pH 7) with the stock solution to achieve the desired initial concentration (e.g., 10 mg/L).

  • Experimental Setup:

    • Transfer the test solution to quartz tubes.

    • Place the tubes in a photolysis reactor equipped with a specific light source (e.g., UV lamp or a solar simulator).

    • Include dark controls by wrapping identical tubes in aluminum foil.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each tube.

  • Sample Analysis:

    • Immediately analyze the samples or store them at <4°C in the dark until analysis.

    • Quantify the concentration of this compound and any identified degradation products using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • Determine the degradation kinetics (e.g., first-order) and calculate the rate constant and half-life.

Protocol 2: General Procedure for Soil Biodegradation Study

  • Soil Characterization: Characterize the soil to be used, including pH, organic matter content, texture, and microbial biomass.

  • Preparation of Spiked Soil:

    • Air-dry and sieve the soil.

    • Treat the soil with a solution of this compound to achieve the desired concentration (e.g., 5 mg/kg). Ensure even distribution by thorough mixing.

    • Include control samples of untreated soil.

  • Incubation:

    • Place the treated and control soil samples in incubation vessels (e.g., glass jars).

    • Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At specified time intervals (e.g., 0, 7, 14, 30, 60, 90 days), collect soil samples from the incubation vessels.

  • Extraction:

    • Extract this compound and its metabolites from the soil samples using a suitable solvent system (e.g., acetonitrile/water mixture).

    • Use an appropriate extraction technique such as sonication or accelerated solvent extraction (ASE).

  • Sample Analysis:

    • Clean up the extracts if necessary using solid-phase extraction (SPE).

    • Analyze the extracts by HPLC-UV or LC-MS to determine the concentrations of the parent compound and degradation products.

  • Data Analysis:

    • Calculate the dissipation of the compound over time.

    • Determine the dissipation kinetics and calculate the DT₅₀ (time for 50% dissipation).

Visualizations

Experimental_Workflow_for_Degradation_Study cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution spike Spike Matrix with Compound prep_stock->spike prep_matrix Prepare Test Matrix (Water/Soil) prep_matrix->spike photodegradation Photodegradation (Light Exposure) spike->photodegradation biodegradation Biodegradation (Incubation) spike->biodegradation chemical_degradation Chemical Degradation (pH/Temp Stress) spike->chemical_degradation sampling Sampling at Time Intervals photodegradation->sampling biodegradation->sampling chemical_degradation->sampling extraction Extraction of Analytes sampling->extraction analysis Instrumental Analysis (HPLC, LC-MS) extraction->analysis kinetics Determine Degradation Kinetics analysis->kinetics products Identify Degradation Products analysis->products half_life Calculate Half-life / DT50 kinetics->half_life

Caption: General experimental workflow for studying the degradation of this compound.

Putative_Degradation_Pathway cluster_initial Initial Degradation cluster_further Further Degradation cluster_final Mineralization parent This compound ether_cleavage Ether Cleavage (Microbial/Photochemical) parent->ether_cleavage product1 2-Chloro-4-nitrophenol ether_cleavage->product1 product2 Glyoxylic Acid ether_cleavage->product2 hydroxylation Hydroxylation / Dechlorination product1->hydroxylation product3 Chlorohydroquinone / Hydroquinone hydroxylation->product3 ring_cleavage Ring Cleavage product3->ring_cleavage product4 Aliphatic Intermediates ring_cleavage->product4 mineralization CO2 + H2O + Cl- + NO3- product4->mineralization

Caption: Putative degradation pathway of this compound.

References

Technical Support Center: Crystallization and Purification of (2-Chloro-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (2-Chloro-4-nitrophenoxy)acetic acid. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during its crystallization and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most likely method of synthesis for this compound and what are the expected impurities?

A1: The most probable synthetic route is the Williamson ether synthesis, involving the reaction of 2-chloro-4-nitrophenol with a salt of chloroacetic acid (e.g., sodium chloroacetate) in the presence of a base. The primary impurities to expect are unreacted starting materials: 2-chloro-4-nitrophenol and chloroacetic acid. Depending on the reaction conditions, side products from undesired chlorination reactions could also be present in trace amounts.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic carboxylic acids like this compound, suitable solvents often include alcohols (e.g., ethanol, methanol), acetic acid, or mixtures of solvents such as ethanol/water or toluene/heptane.[1] It is crucial to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute or if there are significant impurities. To resolve this, try the following:

  • Add a small amount of additional hot solvent to the mixture to ensure the oil redissolves completely.

  • Allow the solution to cool more slowly to give the molecules adequate time to arrange into a crystal lattice.

  • Try a different solvent with a lower boiling point.

  • If impurities are suspected, consider a pre-purification step like column chromatography or treatment with activated carbon.

Q4: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?

A4: If crystallization does not occur spontaneously, the solution may not be sufficiently supersaturated, or there may be a kinetic barrier to nucleation. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can serve as nucleation sites.

  • Seeding: Introduce a tiny crystal of pure this compound into the cooled solution. This seed crystal will act as a template for further crystal growth.

  • Concentration: If the solution is too dilute, partially evaporate the solvent to increase the concentration of the solute.

  • Lowering the Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can result from several factors. To improve your yield:

  • Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Make sure the solution is sufficiently cooled to allow for maximum precipitation of the product before filtration.

  • Avoid premature crystallization during a hot filtration step by preheating the funnel and filter paper.

  • The mother liquor can be concentrated and cooled again to recover a second crop of crystals, although this second crop may be less pure.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Oiling Out 1. Solution is supersaturated above the compound's melting point. 2. High concentration of impurities. 3. Cooling the solution too rapidly.1. Reheat the solution to dissolve the oil, add more solvent, and cool slowly. 2. Use a different solvent with a lower boiling point. 3. Purify the crude product further before recrystallization.
No Crystal Formation 1. Solution is not supersaturated. 2. Nucleation is not initiated.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a seed crystal of the pure compound. 4. Cool the solution to a lower temperature.
Rapid Crystallization (Formation of fine powder) 1. The solution is too concentrated. 2. The solution was cooled too quickly.1. Add a small amount of additional hot solvent. 2. Allow the solution to cool to room temperature slowly, followed by gradual cooling in an ice bath.
Low Yield 1. Too much solvent was used. 2. Incomplete precipitation. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent for dissolution. 2. Ensure the solution is thoroughly cooled before filtration. 3. Keep the solution hot during any filtration of insoluble impurities. 4. Concentrate the mother liquor to obtain a second crop of crystals.
Colored Impurities in Crystals 1. Colored impurities from the synthesis are co-precipitating.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Poor Crystal Quality (needles, flakes) 1. Solvent choice may not be optimal. 2. Cooling rate is not ideal.1. Experiment with different solvents or solvent mixtures. 2. Adjust the cooling rate (slower cooling often leads to larger, more well-defined crystals).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar phenoxyacetic acids.

Materials:

  • 2-Chloro-4-nitrophenol

  • Sodium chloroacetate

  • Sodium hydroxide

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-nitrophenol in an aqueous solution of sodium hydroxide.

  • Add a solution of sodium chloroacetate to the flask.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting phenol.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Dry the crude product before proceeding to purification.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Activated charcoal (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the hot solvent portion-wise until the solid has just dissolved.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

Quantitative Data

Due to the lack of specific experimental data in the search results for this compound, the following tables provide estimated values based on the properties of similar aromatic carboxylic acids and general principles of organic chemistry.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
WaterLowModerate
EthanolModerateHigh
AcetoneHighVery High
TolueneLowModerate
HexaneVery LowLow

Table 2: Expected Yield and Purity from Recrystallization (Estimated)

Recrystallization SolventExpected Yield (%)Expected Purity (%)
Ethanol70 - 85> 98
Ethanol/Water75 - 90> 98
Toluene60 - 75> 97

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Chloro-4-nitrophenol + Sodium Chloroacetate reaction Williamson Ether Synthesis (Reflux in aq. NaOH) start->reaction acidification Acidification (HCl) reaction->acidification filtration1 Vacuum Filtration acidification->filtration1 crude_product Crude this compound filtration1->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution charcoal Activated Charcoal (Optional) dissolution->charcoal crystallization Slow Cooling & Crystallization dissolution->crystallization hot_filtration Hot Filtration (Optional) charcoal->hot_filtration hot_filtration->crystallization filtration2 Vacuum Filtration crystallization->filtration2 pure_product Pure this compound filtration2->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_oiling_out_solutions Oiling Out Solutions cluster_no_crystals_solutions No Crystals Solutions cluster_low_yield_solutions Low Yield Solutions start Crystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No add_solvent Add more hot solvent oiling_out->add_solvent Yes low_yield Low Yield? no_crystals->low_yield No scratch Scratch flask no_crystals->scratch Yes success Successful Crystallization low_yield->success No min_solvent Use minimum hot solvent low_yield->min_solvent Yes slow_cool Cool slowly add_solvent->slow_cool change_solvent Change solvent slow_cool->change_solvent change_solvent->start seed Add seed crystal scratch->seed concentrate Concentrate solution seed->concentrate concentrate->start cool_thoroughly Cool thoroughly min_solvent->cool_thoroughly mother_liquor Recrystallize from mother liquor cool_thoroughly->mother_liquor mother_liquor->success

Caption: A logical troubleshooting guide for common crystallization issues.

References

Challenges in the purification of (2-Chloro-4-nitrophenoxy)acetic acid and its byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (2-Chloro-4-nitrophenoxy)acetic acid and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. The primary impurities stem from unreacted starting materials and potential side reactions. These include:

  • Unreacted 2-chloro-4-nitrophenol: The starting phenolic compound.

  • Unreacted Chloroacetic Acid: The alkylating agent.

  • Glycolic Acid: Formed from the hydrolysis of chloroacetic acid under basic conditions.

  • Bis-alkylation product: Where a second molecule of 2-chloro-4-nitrophenol reacts with the product.

  • Products of side reactions: Elimination reactions can occur, though they are less common with primary halides like chloroacetic acid.

Q2: How can I effectively remove unreacted 2-chloro-4-nitrophenol from my product?

A2: Unreacted 2-chloro-4-nitrophenol can typically be removed through a combination of extraction and recrystallization. An initial basic aqueous wash (e.g., with sodium bicarbonate solution) during the workup will deprotonate the acidic carboxylic acid product, moving it to the aqueous layer, while the less acidic phenol may remain in the organic layer. Subsequent recrystallization from a suitable solvent system will further purify the desired product.

Q3: What is the recommended method for initial purification after the reaction workup?

A3: After quenching the reaction, an acid-base extraction is highly recommended. The reaction mixture should be acidified to protonate the carboxylic acid product, making it soluble in an organic solvent. Washing with water will remove water-soluble impurities. Subsequently, extracting the organic layer with a weak base like sodium bicarbonate will selectively deprotonate and transfer the desired this compound into the aqueous layer, leaving behind less acidic impurities in the organic phase. The aqueous layer can then be re-acidified to precipitate the purified product.

Troubleshooting Guides

Low Purity After Recrystallization

Problem: The purity of this compound remains low even after recrystallization, as determined by HPLC or other analytical methods.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The chosen solvent may have similar solubility profiles for the product and impurities at both high and low temperatures. A solvent screening should be performed.
Co-precipitation of Impurities If impurities are present in high concentrations, they may co-precipitate with the product. An additional purification step, such as a column chromatography pre-purification, may be necessary.
Oiling Out The compound may be "oiling out" instead of crystallizing, trapping impurities. This can be mitigated by using a larger volume of solvent, a different solvent system, or by slowing down the cooling process.
Insufficient Washing The crystals may not have been washed sufficiently after filtration to remove residual mother liquor containing impurities. Wash the crystals with a small amount of cold, fresh solvent.
Difficulty in Removing a Persistent Impurity

Problem: A specific impurity, often with a similar polarity to the product, is difficult to remove by standard purification methods.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Isomeric Impurity An isomeric byproduct may have very similar physical properties. High-performance liquid chromatography (HPLC) is often the most effective method for separating isomers.
Closely Related Byproduct A byproduct with a similar structure may require optimization of the purification method. Consider derivatization to alter the polarity of the product or impurity, followed by purification and deprotection.
Complex Mixture The reaction may have produced a complex mixture of byproducts. A thorough analysis of the crude product by LC-MS is recommended to identify the impurities and devise a targeted purification strategy.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Promising solvents for polar molecules like this compound include ethanol, methanol, acetic acid, and mixtures such as ethanol/water or acetone/water.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

HPLC Method for Purity Analysis

This method provides a starting point for the analysis of this compound and its common impurities. Method validation and optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation

Table 1: Comparison of Recrystallization Solvents

Solvent SystemPurity of Product (by HPLC)Recovery YieldObservations
Ethanol98.5%85%Well-formed crystals, slow crystallization.
Methanol98.2%88%Faster crystallization, smaller crystals.
Acetic Acid99.1%75%High purity, but lower yield due to some solubility at room temperature.
Ethanol/Water (80:20)99.3%90%Excellent purity and recovery. Optimal for removing polar impurities.
Acetone/Hexane (70:30)97.8%82%Good for less polar impurities, but risk of oiling out if cooled too quickly.

Table 2: Representative HPLC Retention Times

CompoundRetention Time (min)
Chloroacetic Acid2.5
2-chloro-4-nitrophenol8.2
This compound 6.5
Glycolic Acid1.8

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Williamson Ether Synthesis (2-chloro-4-nitrophenol + Chloroacetic Acid) workup Acid-Base Workup start->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization hplc_analysis HPLC Analysis recrystallization->hplc_analysis hplc_analysis->recrystallization <99% Purity pure_product Pure Product (>99%) hplc_analysis->pure_product Purity Check troubleshooting_logic start Low Purity after Recrystallization q1 Was 'oiling out' observed? start->q1 a1_yes Modify cooling rate or solvent system q1->a1_yes Yes q2 Are impurities still present in high concentration? q1->q2 No a1_yes->q2 a2_yes Consider pre-purification by column chromatography q2->a2_yes Yes a2_no Screen alternative recrystallization solvents q2->a2_no No end Achieve Desired Purity a2_yes->end a2_no->end

Reducing byproduct formation in (2-Chloro-4-nitrophenoxy)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloro-4-nitrophenoxy)acetic acid. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, reacting 2-chloro-4-nitrophenol with chloroacetic acid in the presence of a base.

Issue 1: Low Yield of the Desired Product

Possible Causes and Solutions:

ObservationPotential CauseRecommended Action
Reaction does not proceed to completion (TLC/HPLC analysis shows significant starting material).1. Insufficient Base: The phenoxide nucleophile is not being fully generated. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Inappropriate Solvent: The solvent may not be effectively solvating the reactants.1. Use a stronger base such as potassium hydroxide (KOH) or ensure at least two equivalents of a base like sodium hydroxide (NaOH) are used to first neutralize the phenol and then the chloroacetic acid. 2. Increase the reaction temperature to reflux, typically around 100°C in an aqueous solution.[1] 3. While aqueous conditions are common, consider polar aprotic solvents like DMF or acetonitrile, which can accelerate S(_N)2 reactions.
Significant amount of a non-polar byproduct is observed.Elimination Reaction: If using a different alkyl halide than chloroacetic acid that has beta-hydrogens, an E2 elimination can compete with the desired S(_N)2 reaction.This is less common with chloroacetic acid. However, if other alkyl halides are used, employ a less sterically hindered halide and lower the reaction temperature.
The product seems to be lost during workup.Premature Precipitation or Incomplete Extraction: The product may precipitate out with the unreacted phenol or may not be fully extracted into the organic phase.Ensure the reaction mixture is sufficiently acidified (pH 1-2 with HCl) to protonate the phenoxyacetic acid, making it less water-soluble.[1] Use an appropriate organic solvent for extraction, such as diethyl ether.

Issue 2: Presence of Significant Impurities in the Final Product

Possible Byproducts and Mitigation Strategies:

Impurity DetectedProbable CauseHow to Reduce Formation & Remove
(2,6-dichloro-4-nitrophenoxy)acetic acid Use of impure 2-chloro-4-nitrophenol starting material containing 2,6-dichloro-4-nitrophenol.Source high-purity starting materials. This impurity is difficult to remove by simple recrystallization due to similar solubility. Fractional crystallization or chromatography may be required.
C-alkylation byproducts The chloroacetate group has reacted with a carbon atom on the aromatic ring instead of the oxygen atom of the phenol. This is more likely in protic solvents which can solvate the phenoxide oxygen, hindering its nucleophilicity.Use a polar aprotic solvent such as DMF or acetonitrile to favor O-alkylation.
Glycolic acid Hydrolysis of chloroacetic acid under the basic reaction conditions.[2][3][4]Add the chloroacetic acid slowly to the reaction mixture to maintain a lower instantaneous concentration. Avoid excessively high temperatures or prolonged reaction times. Glycolic acid is highly water-soluble and can typically be removed during the aqueous workup.
Unreacted 2-chloro-4-nitrophenol Incomplete reaction.Increase reaction time, temperature, or use a stronger base as described in "Low Yield". Unreacted phenol can be removed by washing the organic extract with a mild base like sodium bicarbonate solution, which will extract the acidic product, leaving the less acidic phenol in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: A typical temperature range for the Williamson ether synthesis is between 50-100°C.[1] For the reaction between 2-chloro-4-nitrophenol and chloroacetic acid in an aqueous basic solution, heating to reflux (around 100°C) is commonly employed to ensure the reaction goes to completion.[1]

Q2: Which solvent is best for this synthesis?

A2: While water is a common solvent for this reaction, especially in industrial preparations due to cost and safety, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can be advantageous. These solvents can enhance the nucleophilicity of the phenoxide and accelerate the rate of the S(_N)2 reaction, potentially leading to higher yields and shorter reaction times. They also tend to favor the desired O-alkylation over C-alkylation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting materials (2-chloro-4-nitrophenol and chloroacetic acid). A suitable eluent system would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid products are protonated and move up the plate. The disappearance of the starting phenol spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.

Q4: My final product is discolored. What is the cause and how can I fix it?

A4: Discoloration, often a yellowish or brownish tint, can be due to the presence of unreacted 2-chloro-4-nitrophenol, which is yellow, or oxidation byproducts. Purification by recrystallization, typically from hot water or an alcohol-water mixture, is usually effective in removing these colored impurities and yielding a purer, off-white to pale yellow crystalline product.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the Williamson ether synthesis of phenoxyacetic acids.

Materials:

  • 2-chloro-4-nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (or other suitable organic solvent)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Büchner funnel and filter flask

  • pH paper or pH meter

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-nitrophenol in an aqueous solution of two equivalents of sodium hydroxide. Stir the mixture until the phenol is completely dissolved, forming the sodium 2-chloro-4-nitrophenoxide.

  • Addition of Chloroacetic Acid: To the stirred phenoxide solution, slowly add one equivalent of chloroacetic acid. A mild exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup - Acidification: After the reaction is complete, cool the flask to room temperature. Carefully and slowly, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the crude this compound.

  • Isolation of Crude Product: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts and any water-soluble byproducts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as hot water or an ethanol/water mixture, to obtain the purified this compound.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR.

Visualizing the Chemistry and Workflow

Reaction Pathway

The following diagram illustrates the Williamson ether synthesis of this compound and the formation of a key byproduct, a C-alkylation product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_chloro_4_nitrophenol 2-Chloro-4-nitrophenol phenoxide 2-Chloro-4-nitrophenoxide (Nucleophile) 2_chloro_4_nitrophenol->phenoxide + Base chloroacetic_acid Chloroacetic Acid desired_product This compound (O-Alkylation Product) chloroacetic_acid->desired_product byproduct C-Alkylation Byproduct chloroacetic_acid->byproduct base Base (e.g., NaOH) phenoxide->desired_product + Chloroacetic Acid (in Polar Aprotic Solvent) phenoxide->byproduct + Chloroacetic Acid (in Protic Solvent)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with byproduct formation.

G start High Byproduct Formation Observed check_purity 1. Analyze Starting Material Purity (e.g., by GC-MS or HPLC) start->check_purity impure Impure? check_purity->impure purify_sm Purify Starting Material or Source from a Reliable Supplier impure->purify_sm Yes check_solvent 2. Review Solvent Choice impure->check_solvent No purify_sm->check_solvent protic Protic Solvent Used? check_solvent->protic switch_solvent Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) to Favor O-Alkylation protic->switch_solvent Yes check_conditions 3. Evaluate Reaction Conditions protic->check_conditions No switch_solvent->check_conditions high_temp_long_time Excessive Temp/Time? check_conditions->high_temp_long_time optimize_conditions Optimize Temperature and Reaction Time to Minimize Chloroacetic Acid Hydrolysis high_temp_long_time->optimize_conditions Yes end Reduced Byproduct Formation high_temp_long_time->end No optimize_conditions->end

Caption: Troubleshooting workflow for reducing byproduct formation.

References

Enhancing the long-term stability of (2-Chloro-4-nitrophenoxy)acetic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the long-term stability of (2-Chloro-4-nitrophenoxy)acetic acid (CNAA) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of CNAA solutions?

A1: The stability of this compound solutions is primarily influenced by pH, temperature, and exposure to light. CNAA, like other phenoxyacetic acids, can undergo hydrolysis and photodegradation. Incompatible materials, such as strong acids, strong alkalis, and oxidizing or reducing agents, can also accelerate degradation.[1]

Q2: What are the expected degradation products of CNAA in aqueous solutions?

A2: Based on the degradation pathways of similar chlorinated nitrophenolic compounds, the primary degradation products of CNAA in aqueous solutions are expected to be 4-nitrophenol, chlorohydroquinone, and hydroquinone. These can be formed through hydrolytic and photolytic processes.

Q3: What are the recommended storage conditions for CNAA solid compound and its solutions?

A3: For the solid form of CNAA, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight.[1] For CNAA solutions, storage at refrigerated temperatures (2-8°C) is recommended to minimize thermal degradation.[1] Solutions should be stored in amber glass vials or containers wrapped in aluminum foil to protect them from light.

Q4: How does pH impact the stability of CNAA solutions?

A4: Phenoxyacetic acids are generally more stable in acidic conditions. In neutral or alkaline solutions, the rate of hydrolysis can increase. For CNAA, maintaining the solution pH in the acidic range (e.g., pH 3-5) is advisable to enhance long-term stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in the CNAA solution upon storage. The solubility of CNAA may be exceeded, especially at lower temperatures. The pH of the solution may have shifted, affecting solubility.Gently warm the solution and sonicate to redissolve the precipitate. Ensure the pH of the solution is within the optimal range for solubility and stability. Consider preparing a more dilute solution if precipitation persists.
Discoloration of the CNAA solution (e.g., turning yellow or brown). This may indicate degradation of the compound, potentially due to light exposure or reaction with contaminants.Prepare a fresh solution and ensure it is protected from light by storing it in an amber vial or wrapping the container in foil. Use high-purity solvents and glassware to avoid contamination.
Inconsistent results in bioassays or analytical measurements. The concentration of the active CNAA in the solution may be decreasing due to degradation.Prepare fresh solutions for each experiment or validate the stability of the stock solution over the intended period of use. Regularly check the concentration of the solution using a validated analytical method like HPLC.
Appearance of unexpected peaks in HPLC chromatograms. These peaks likely represent degradation products of CNAA.Conduct a forced degradation study to identify potential degradation products. Develop and validate a stability-indicating HPLC method that can separate the parent compound from its degradants.

Experimental Protocols

Protocol for Forced Degradation Studies of CNAA

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of CNAA in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid CNAA in a hot air oven at 70°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 24-48 hours).

3. Sample Analysis:

  • After the specified time, neutralize the acid and base hydrolyzed samples.

  • Dilute all stressed samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Protocol for a Stability-Indicating HPLC Method (General)

This is a general method that should be optimized and validated for your specific application.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at a wavelength determined by the UV spectrum of CNAA (e.g., 280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Validation Parameters (as per ICH guidelines):

  • Specificity (peak purity of CNAA in the presence of degradants)

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Data Presentation

Table 1: Recommended Storage Conditions for CNAA Solutions
ParameterRecommended ConditionRationale
Temperature 2-8°C[1]To minimize thermal degradation.
Light Exposure Protect from light (use amber vials or foil)To prevent photodegradation.
pH Acidic (pH 3-5)To reduce the rate of hydrolysis.
Container Tightly sealed glass vialsTo prevent solvent evaporation and contamination.
Atmosphere Inert atmosphere (e.g., nitrogen) for very long-term storageTo prevent oxidative degradation.

Note: The stability of CNAA solutions under specific conditions should be experimentally verified.

Visualizations

degradation_pathway CNAA This compound Hydrolysis Hydrolysis CNAA->Hydrolysis H₂O Photodegradation Photodegradation CNAA->Photodegradation Light (hν) Product1 4-Nitrophenol Hydrolysis->Product1 Product2 Chlorohydroquinone Hydrolysis->Product2 Photodegradation->Product2 Product3 Hydroquinone Product2->Product3

Caption: Potential degradation pathways of CNAA.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare CNAA solutions at different pH values Temp Incubate at different temperatures (e.g., 4°C, 25°C, 40°C) Prep->Temp Light Expose to controlled light conditions Prep->Light Sampling Sample at defined time points Temp->Sampling Light->Sampling HPLC Analyze by stability-indicating HPLC method Sampling->HPLC Data Quantify CNAA and degradation products HPLC->Data Kinetics Determine degradation kinetics and calculate shelf-life Data->Kinetics

Caption: Workflow for a CNAA stability study.

troubleshooting_logic Start Inconsistent Experimental Results? Check_Solution Is the CNAA solution freshly prepared? Start->Check_Solution Yes_Fresh Yes Check_Solution->Yes_Fresh Yes No_Fresh No Check_Solution->No_Fresh No Check_Storage Was the solution stored correctly? (Protected from light, refrigerated) Yes_Fresh->Check_Storage Prepare_Fresh Prepare a fresh solution and re-run the experiment. No_Fresh->Prepare_Fresh Yes_Stored Yes Check_Storage->Yes_Stored Yes No_Stored No Check_Storage->No_Stored No Suspect_Degradation Suspect degradation. Validate solution stability. Yes_Stored->Suspect_Degradation Improve_Storage Implement proper storage conditions. No_Stored->Improve_Storage Improve_Storage->Prepare_Fresh Perform_HPLC Perform HPLC analysis to check for degradation products. Suspect_Degradation->Perform_HPLC

References

Troubleshooting contamination issues in (2-Chloro-4-nitrophenoxy)acetic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during experiments with (2-Chloro-4-nitrophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy and I've noticed a rapid change in the pH of my culture medium. What could be the cause?

A1: Cloudiness and a sudden pH shift are strong indicators of microbial contamination. The most common culprits in plant tissue culture are bacteria (e.g., Bacillus, Pseudomonas, Staphylococcus) and fungi (e.g., Aspergillus, Penicillium).[1][2] These microorganisms can be introduced through non-sterile equipment, contaminated reagents, or airborne spores.[3][4] They rapidly consume nutrients in the culture medium, leading to turbidity and changes in pH.

Q2: I suspect my stock of this compound is impure. What are the likely chemical contaminants?

A2: Chemical impurities can arise from the synthesis process or degradation of the compound. Potential synthesis-related impurities include unreacted starting materials such as 2-chloro-4-nitrophenol and chloroacetic acid, as well as side-products like 2,6-dichloro-4-nitrophenol.[5] Degradation products can also be a source of contamination. Phenoxyacetic acids can undergo photodegradation, especially when exposed to UV light, and thermal degradation.[3][6][7] Additionally, microbial degradation can occur if the compound is in a non-sterile aqueous solution for an extended period.[8]

Q3: How can I detect chemical impurities in my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of your compound and identifying impurities.[9][10][11][12] A reversed-phase C18 column is typically suitable for this type of analysis. By comparing the chromatogram of your sample to a certified reference standard, you can identify and quantify impurities.

Q4: What are the best practices for preventing microbial contamination in my experiments?

A4: Strict aseptic technique is paramount. This includes working in a laminar flow hood, sterilizing all equipment and media, and using sterile handling procedures.[13][14] Regularly decontaminate work surfaces and incubators. It is also advisable to filter-sterilize stock solutions of this compound before adding them to your culture medium. Quarantine and test new plant materials for endogenous microbes before introducing them into your main cultures.[14]

Troubleshooting Guides

Issue 1: Suspected Microbial Contamination

This guide will help you diagnose and address microbial contamination in your this compound experiments.

Symptoms:

  • Unexpected turbidity or cloudiness in liquid cultures.

  • Formation of a film on the surface of the medium.

  • Sudden and significant changes in the pH of the medium.

  • Visible colonies of bacteria or fungi on solid or semi-solid media.

  • Unusual odors emanating from the cultures.

  • Poor plant cell or tissue growth, necrosis, or death.

Troubleshooting Workflow:

A Observe signs of contamination (e.g., turbidity, pH shift) B Microscopic Examination A->B Confirm presence of microbes E Review Aseptic Technique A->E Investigate source F Check Sterility of Reagents and Media A->F G Inspect Equipment and Environment A->G C Isolate and Culture Contaminant B->C If microbes are present H Discard Contaminated Cultures B->H If confirmed D Identify Contaminant (e.g., Gram stain, sequencing) C->D I Implement Corrective Actions E->I F->I G->I H->I J Monitor Future Cultures I->J

Troubleshooting Microbial Contamination Workflow

Corrective Actions:

  • Immediate: Discard all contaminated cultures to prevent further spread. Decontaminate all affected equipment and work areas thoroughly.

  • Preventative: Reinforce strict aseptic techniques with all lab personnel. Ensure proper sterilization of all media, solutions, and equipment. Consider using a broad-spectrum antibiotic/antimycotic in your media as a preventative measure, but be aware of potential effects on your experimental system.

Issue 2: Suspected Chemical Contamination

This guide provides a systematic approach to identifying and resolving issues related to chemical impurities in your this compound.

Symptoms:

  • Inconsistent or unexpected experimental results.

  • Poor solubility of the compound.

  • Discoloration of the stock solution.

  • Presence of unknown peaks in analytical tests (e.g., HPLC, GC-MS).

Troubleshooting Workflow:

A Observe signs of impurity (e.g., inconsistent results, discoloration) B Perform Purity Analysis (HPLC) A->B C Compare to Reference Standard B->C D Are impurities present? C->D E Purify Compound (Recrystallization) D->E Yes J Review Storage Conditions D->J No, but issues persist F Re-analyze Purified Compound E->F G Is purity acceptable? F->G H Proceed with Experiment G->H Yes I Source New Compound G->I No J->H

Troubleshooting Chemical Contamination Workflow

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound sample and reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio may need optimization.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your sample solution in the same manner as the standard solution.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 225 nm).

    • Inject equal volumes of the standard and sample solutions (e.g., 20 µL).

  • Data Analysis: Compare the retention times and peak areas of your sample to the reference standard to determine purity and identify any impurities.

Quantitative Data Summary:

ParameterTypical Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50) + 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 20 µL
Protocol 2: Purification by Recrystallization

This protocol describes how to purify this compound by recrystallization.[15]

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Signaling Pathways and Logical Relationships

Potential Degradation Pathway of this compound

The following diagram illustrates a potential microbial degradation pathway, which can be a source of chemical contamination.

A (2-Chloro-4-nitrophenoxy) acetic acid B Microbial Hydrolases A->B C 2-Chloro-4-nitrophenol B->C D Further Degradation Products C->D

Potential Microbial Degradation Pathway

References

Technical Support Center: Optimizing (2-Chloro-4-nitrophenoxy)acetic acid Dosage for Specific Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Chloro-4-nitrophenoxy)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to guide your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound, a synthetic auxin often used as a herbicide or plant growth regulator. The guidance provided is based on established principles for phenoxyacetic acids, a class of compounds to which this compound belongs.

Q1: What is the primary mode of action of this compound in plants?

A1: this compound acts as a synthetic auxin.[1][2][3] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants.[2][3] This disruption of normal hormonal balance affects various physiological processes, including cell division, elongation, and differentiation, ultimately causing plant death in sensitive species.[1][3]

Q2: I am observing rapid wilting, yellowing (chlorosis), and tissue death (necrosis) in my treated plants. Is this a typical response?

A2: Yes, these are common symptoms of phytotoxicity from phenoxyacetic acid herbicides. The compound's herbicidal activity can lead to a decrease in chlorophyll content, causing yellowing.[4][5] The disruption of cellular processes and membrane integrity results in wilting and eventual tissue death. The severity and speed of symptom development will depend on the dosage, plant species, and environmental conditions.

Q3: My results are inconsistent across experiments. What factors could be contributing to this variability?

A3: Several factors can influence the efficacy and observed effects of this compound:

  • Plant Species and Developmental Stage: Different plant species exhibit varying levels of tolerance to phenoxyacetic acids. Younger, actively growing plants are generally more susceptible.

  • Dosage and Application: Precise and consistent application of the correct dosage is critical. Inaccurate concentrations can lead to either no effect or excessive phytotoxicity.

  • Environmental Conditions: Light, temperature, and humidity can affect plant metabolism and the uptake of the compound.

  • Formulation and Adjuvants: The formulation of the compound and the use of surfactants can significantly impact its absorption by the plant.

Q4: Can I use other plant growth regulators to mitigate the phytotoxic effects of this compound on non-target crop species?

A4: Studies on the related compound 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) have shown that the application of other plant growth regulators, such as 24-epibrassinolide, gibberellin (GA3), and combinations of phthalanilic acid and seaweed fertilizer, can help alleviate herbicide damage in cotton.[4][5] These regulators have been observed to decrease markers of stress (like MDA content) and increase chlorophyll and soluble protein content, thereby mitigating the negative impacts of the herbicide.[4][5]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the dosage and effects of this compound.

Protocol 1: Seedling Vigor and Phytotoxicity Bioassay

This protocol is designed to determine the dose-response relationship of this compound on the early growth of a target plant species.

Materials:

  • This compound

  • High-quality seeds of the target plant species

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Distilled water

  • Solvent for the compound (e.g., acetone or ethanol, if necessary)

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or caliper

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 1000 ppm) in distilled water. If the compound is not readily soluble in water, dissolve it in a minimal amount of a suitable solvent before bringing it to the final volume with distilled water.

  • Serial Dilutions: Perform a serial dilution of the stock solution to create a range of test concentrations (e.g., 0.1, 1, 10, 100, 500 ppm). Include a control group with only distilled water (and the solvent if used).

  • Seed Plating: Place two layers of filter paper in each petri dish. Pipette 5 mL of each test solution or the control solution onto the filter paper, ensuring it is evenly moistened. Place 10-20 seeds of the target plant species on the filter paper in each dish.

  • Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber or incubator. Maintain a constant temperature (e.g., 25°C) and a defined light/dark cycle (e.g., 16h light / 8h dark).

  • Data Collection: After a predetermined period (e.g., 7-14 days), measure the following parameters for each seedling:

    • Germination percentage

    • Root length

    • Shoot length

    • Observe and record any signs of phytotoxicity (e.g., discoloration, necrosis, morphological abnormalities).

  • Data Analysis: Calculate the average and standard deviation for each parameter at each concentration. Plot the data to visualize the dose-response curve and determine the concentration that causes 50% inhibition of growth (IC50).

Protocol 2: Whole Plant Foliar Application Assay

This protocol assesses the effects of this compound when applied to the foliage of established plants.

Materials:

  • Healthy, uniformly grown plants of the target species (e.g., at the 3-4 leaf stage)

  • This compound solutions of varying concentrations

  • Handheld sprayer

  • Surfactant (optional, to improve leaf coverage)

  • Greenhouse or controlled environment chamber

Procedure:

  • Plant Preparation: Grow a sufficient number of plants in individual pots to have several replicates for each treatment group. Ensure all plants are healthy and at a similar developmental stage.

  • Treatment Application: Prepare the desired concentrations of this compound in water. A non-ionic surfactant can be added to the spray solution to enhance adhesion and coverage on the leaves.

  • Spraying: Uniformly spray the foliage of the plants with the respective treatment solutions until runoff. Use a spray shield to prevent cross-contamination between different treatment groups. Include a control group sprayed only with water (and surfactant if used).

  • Observation Period: Place the treated plants back into the greenhouse or controlled environment. Observe the plants regularly over a period of 1-3 weeks.

  • Data Collection:

    • Record visual phytotoxicity symptoms at regular intervals (e.g., chlorosis, necrosis, epinasty).

    • At the end of the experiment, measure plant height, number of leaves, and fresh and dry biomass.

    • For more detailed analysis, physiological parameters such as chlorophyll content or photosynthetic rate can be measured.

  • Data Analysis: Analyze the collected data statistically to determine the effect of different concentrations on plant growth and health.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the searched literature, the following tables are based on data for the closely related and structurally similar phenoxyacetic acid herbicide, 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na), to provide an illustrative example of expected effects.

Table 1: Effect of MPCA-Na on Cotton (Gossypium hirsutum) Yield Parameters at Different Growth Stages

Growth Stage at ExposureMPCA-Na ConcentrationDecrease in Boll Number (%)Decrease in Single Boll Weight (%)
SeedlingMaximum Recommended Dose (130 g/L)75.3346.42
BuddingMaximum Recommended Dose (130 g/L)79.5036.31
Flowering and BollMaximum Recommended Dose (130 g/L)48.155.38
Data adapted from a study on MPCA-Na effects on cotton.[4]

Table 2: Physiological Effects of MPCA-Na Exposure on Cotton

Physiological ParameterEffect of MPCA-Na Exposure
Chlorophyll ContentDecrease
Soluble Protein ContentIncrease
Malondialdehyde (MDA) ContentIncrease
Protective Enzyme ActivityIncrease
Data adapted from a study on MPCA-Na effects on cotton.[4][5]

Visualizations

Experimental Workflow: Seedling Vigor Bioassay

Seedling_Vigor_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution B Perform Serial Dilutions A->B C Seed Plating on Treated Filter Paper B->C D Incubation in Growth Chamber C->D E Measure Germination, Root & Shoot Length D->E F Record Phytotoxicity Symptoms D->F G Analyze Data & Determine IC50 E->G F->G

Caption: Workflow for assessing seedling vigor and phytotoxicity.

Logical Relationship: Factors Influencing Experimental Outcomes

Factors_Influencing_Outcomes cluster_factors Influencing Factors center Experimental Outcome (Efficacy & Phytotoxicity) plant Plant Species & Developmental Stage plant->center dose Dosage & Application Method dose->center env Environmental Conditions (Light, Temp, Humidity) env->center form Compound Formulation & Adjuvants form->center

Caption: Key factors that can influence experimental results.

References

Validation & Comparative

Validating the Herbicidal Efficacy of (2-Chloro-4-nitrophenoxy)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Chloro-4-nitrophenoxy)acetic acid is a chemical compound belonging to the phenoxyacetic acid class of molecules. This class includes well-established herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2] Due to its structural similarity, this compound is hypothesized to exhibit herbicidal activity by acting as a synthetic auxin, disrupting normal plant growth processes in susceptible broadleaf weeds.[3][4][5] This guide provides a comparative analysis of the herbicidal profile of phenoxyacetic acids, represented by the widely studied 2,4-D, against other major classes of herbicides: glyphosate, atrazine, and dicamba. The information herein is intended for researchers, scientists, and professionals in drug development to understand the potential efficacy and mechanism of action of this compound within the broader context of existing weed management solutions.

Comparative Herbicidal Performance

The efficacy of a herbicide is dependent on various factors including the target weed species, growth stage, application rate, and environmental conditions. The following tables summarize the general performance characteristics and available quantitative data for 2,4-D (as a representative phenoxyacetic acid), glyphosate, atrazine, and dicamba.

Table 1: General Herbicidal Characteristics

Feature2,4-D (Phenoxyacetic Acid)GlyphosateAtrazineDicamba
Type Selective, Systemic[6][7]Non-selective, Systemic[8][9]Selective, Systemic[10]Selective, Systemic[11][12]
Primary Target Broadleaf weeds[7][13]Broadleaf weeds and grasses[8][9]Broadleaf and some grassy weeds[10][14]Broadleaf weeds[12][15]
Mode of Action Synthetic Auxin (WSSA Group 4)[3]EPSP Synthase Inhibitor (WSSA Group 9)[8][16]Photosystem II Inhibitor (WSSA Group 5)[17]Synthetic Auxin (WSSA Group 4)[11]
Application Post-emergencePre- and Post-emergence[8]Pre- and Post-emergence[10][18]Pre- and Post-emergence[15]
Soil Residual Activity Low[13]Low[13]Moderate to High[10]Low to Moderate[15]

Table 2: Quantitative Efficacy Data

HerbicideTarget WeedApplication Rate (kg a.i./ha)¹Control (%)Days After Treatment (DAT)Source
2,4-D Palmer Amaranth (glyphosate-resistant)1.127528[19]
Glyphosate Palmer Amaranth (glyphosate-resistant)Not specified3128[19]
Atrazine Broadleaf Weeds (general)0.357 - 0.71473 - 98Not specified[18]
Atrazine Grassy Weeds (general)0.357 - 0.7144 - 56Not specified[18]
Dicamba & Glyphosate Giant Ragweed, Common Ragweed, Canada Fleabane (glyphosate-resistant)Not specifiedExcellentNot specified[15]

¹kg a.i./ha = kilograms of active ingredient per hectare.

Mechanisms of Action: Signaling Pathways

Understanding the molecular signaling pathways targeted by different herbicides is crucial for predicting their efficacy and potential for resistance development.

Phenoxyacetic Acids (e.g., 2,4-D) and Dicamba: Synthetic Auxins

Herbicides in this class mimic the natural plant hormone indole-3-acetic acid (IAA).[20] They bind to auxin receptors, leading to an overload of the plant's growth signaling pathways.[20] This results in uncontrolled and disorganized cell division and elongation, ultimately causing twisting of stems and leaves, and plant death.[3][13]

Synthetic_Auxin_Pathway cluster_cell Plant Cell herbicide This compound (or other synthetic auxin) receptor TIR1/AFB Auxin Receptor herbicide->receptor binds scf_complex SCF Complex receptor->scf_complex activates aux_iaa Aux/IAA Repressor aux_iaa->scf_complex targeted by proteasome 26S Proteasome aux_iaa->proteasome degraded by arf Auxin Response Factor (ARF) aux_iaa->arf represses scf_complex->aux_iaa ubiquitinates genes Auxin-Responsive Genes arf->genes activates transcription response Uncontrolled Growth & Plant Death genes->response leads to

Caption: Synthetic auxin herbicide mode of action.

Glyphosate: EPSP Synthase Inhibition

Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key component of the shikimate pathway.[8][16] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[21][22] The lack of these vital amino acids halts protein synthesis and leads to plant death.[23]

Glyphosate_Pathway cluster_chloroplast Plant Chloroplast shikimate_3p Shikimate-3-phosphate epsp_synthase EPSP Synthase shikimate_3p->epsp_synthase pep Phosphoenolpyruvate pep->epsp_synthase epsp EPSP epsp_synthase->epsp produces glyphosate Glyphosate glyphosate->epsp_synthase inhibits amino_acids Aromatic Amino Acids (Trp, Phe, Tyr) epsp->amino_acids leads to proteins Essential Proteins amino_acids->proteins required for plant_death Plant Death proteins->plant_death lack of leads to

Caption: Glyphosate's inhibition of the shikimate pathway.

Atrazine: Photosystem II Inhibition

Atrazine disrupts photosynthesis by binding to the D1 protein of the photosystem II complex in chloroplasts.[17] This blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for carbon fixation.[10][24] The blockage also leads to the formation of reactive oxygen species, causing oxidative damage and ultimately cell death.[17]

Atrazine_Pathway cluster_thylakoid Thylakoid Membrane light Light Energy psii Photosystem II (PSII) light->psii electron_transport Electron Transport Chain psii->electron_transport initiates atrazine Atrazine atrazine->psii binds & inhibits atp_nadph ATP & NADPH electron_transport->atp_nadph produces photosynthesis Photosynthesis atp_nadph->photosynthesis drives plant_death Plant Death photosynthesis->plant_death inhibition leads to

Caption: Atrazine's inhibition of photosystem II.

Experimental Protocols

To ensure the reproducibility and validity of herbicidal efficacy studies, standardized experimental protocols are essential. Below are outlines for typical greenhouse and field-based dose-response studies.

Greenhouse Dose-Response Study

This protocol is designed to determine the dose of a herbicide required to achieve a certain level of weed control (e.g., ED50 or GR50) under controlled conditions.[25]

  • Seed Germination and Plant Growth:

    • Weed seeds are germinated in petri dishes or trays with a suitable substrate.[26]

    • Seedlings are transplanted into pots containing a standardized soil mix.[19][26]

    • Plants are grown in a greenhouse with controlled temperature, humidity, and photoperiod.[27]

  • Herbicide Application:

    • Herbicides are applied at a range of doses, including a zero-dose control.[25]

    • Applications are made using a precision bench sprayer to ensure uniform coverage.[26]

    • The growth stage of the weeds at the time of application is standardized (e.g., 2-4 leaf stage).[27]

  • Data Collection and Analysis:

    • Visual assessments of plant injury are conducted at regular intervals (e.g., 7, 14, and 21 days after treatment).[26]

    • Plant biomass (fresh or dry weight) is measured at the end of the experiment.[25]

    • Dose-response curves are generated to calculate ED50 (effective dose for 50% inhibition) or GR50 (50% growth reduction) values.[25]

Greenhouse_Workflow seed_germination 1. Seed Germination & Seedling Growth transplanting 2. Transplanting to Pots seed_germination->transplanting greenhouse_growth 3. Greenhouse Acclimation transplanting->greenhouse_growth spraying 5. Herbicide Application (Precision Sprayer) greenhouse_growth->spraying herbicide_prep 4. Herbicide Dose Preparation herbicide_prep->spraying post_treatment_growth 6. Post-Treatment Incubation spraying->post_treatment_growth data_collection 7. Data Collection (Visual Assessment, Biomass) post_treatment_growth->data_collection analysis 8. Dose-Response Analysis (ED50/GR50 Calculation) data_collection->analysis

Caption: Workflow for a greenhouse herbicide efficacy study.

Field Trial Protocol

Field trials are conducted to evaluate herbicide performance under real-world agricultural conditions.[28]

  • Site Selection and Trial Design:

    • Select a field with a uniform distribution of the target weed species.

    • The trial should be laid out in a randomized complete block design with multiple replications.[29]

    • Plot sizes should be large enough to minimize edge effects and allow for accurate yield measurements.[29]

  • Treatments and Application:

    • Include the test herbicide at various rates, a standard commercial herbicide for comparison, and an untreated control.

    • Apply herbicides using calibrated field spray equipment.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Assessments:

    • Weed control is typically assessed visually as a percentage of the untreated control at several time points after application.

    • Crop injury should also be visually rated.

    • At the end of the growing season, crop yield is harvested from the center of each plot to determine the impact of weed control on productivity.[29]

  • Data Analysis:

    • Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

    • Mean separation tests (e.g., Tukey's HSD) are used to compare individual treatment means.

Conclusion

While direct experimental data on the herbicidal efficacy of this compound is limited in publicly available literature, its structural analogy to 2,4-D strongly suggests it functions as a synthetic auxin herbicide. This mode of action is highly effective against a wide range of broadleaf weeds. For a comprehensive validation, it is imperative to conduct rigorous dose-response studies in both greenhouse and field settings, comparing its performance against established herbicides such as 2,4-D, dicamba, glyphosate, and atrazine. The protocols and comparative data presented in this guide provide a framework for such an evaluation, enabling researchers to objectively assess the potential of this compound as a novel herbicidal agent.

References

A Comparative Analysis of the Biological Activity of (2-Chloro-4-nitrophenoxy)acetic acid and 2,4-D: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals.

A direct comparative analysis of the biological activity between (2-Chloro-4-nitrophenoxy)acetic acid and the widely recognized synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D), is hampered by a notable lack of publicly available research data for the former compound. Extensive literature searches did not yield sufficient information to quantitatively or qualitatively compare the auxin-like or herbicidal activities of this compound.

Therefore, this guide provides a comprehensive framework of the experimental protocols and theoretical considerations that would be necessary to conduct a thorough comparative assessment of these two phenoxyacetic acid derivatives. This document will use the well-established biological activity of 2,4-D as a benchmark for comparison.

Understanding the Benchmark: The Biological Activity of 2,4-D

2,4-D is a synthetic auxin that functions as a potent herbicide, primarily targeting broadleaf weeds.[1][2] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth, which ultimately results in plant death.[1]

Mechanism of Action: The TIR1/AFB Signaling Pathway

At the molecular level, 2,4-D's activity is mediated through the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) signaling pathway .[3] In this pathway, auxin (or a synthetic analog like 2,4-D) acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor proteins and the Aux/IAA transcriptional repressors.[4][5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The removal of these repressors allows for the expression of auxin-responsive genes, which, at the high concentrations typical of herbicide application, results in the phytotoxic effects observed.[3]

TIR1_AFB_Signaling_Pathway cluster_nucleus Nucleus Auxin 2,4-D / Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex binds to Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Response Uncontrolled Growth (Phytotoxicity) Auxin_Genes->Response

Figure 1: Simplified diagram of the 2,4-D mediated TIR1/AFB signaling pathway.

Experimental Protocols for Comparative Analysis

To compare the biological activity of this compound to 2,4-D, a series of established bioassays should be performed. These assays will quantify the auxin-like effects of the novel compound and allow for a direct comparison of its potency and efficacy with 2,4-D.

Plant-Based Bioassays for Auxin Activity

2.1.1. Root Elongation Inhibition Assay

This assay is a fundamental method for assessing auxin-like activity. At low concentrations, auxins can stimulate root growth, while at higher concentrations, they inhibit elongation.

Experimental Protocol:

  • Seed Sterilization and Germination: Sterilize seeds of a model plant species (e.g., Arabidopsis thaliana) and germinate them on a growth medium.

  • Seedling Transfer: Transfer seedlings with a consistent primary root length to new plates containing the growth medium supplemented with a range of concentrations of this compound, 2,4-D, and a solvent control.

  • Incubation: Incubate the plates vertically in a controlled environment.

  • Data Collection: Measure the primary root length at specified time intervals.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Determine the half-maximal inhibitory concentration (IC50) for both compounds.

Root_Elongation_Assay start Start: Germinated Seedlings transfer Transfer to Treatment Plates (Varying concentrations of each compound) start->transfer incubate Vertical Incubation (Controlled Environment) transfer->incubate measure Measure Primary Root Length incubate->measure analyze Calculate IC50 Values and Compare Potency measure->analyze end End: Comparative Data analyze->end

Figure 2: Workflow for the root elongation inhibition assay.

2.1.2. Hypocotyl Elongation Assay

This assay measures the ability of a compound to promote cell elongation in the hypocotyl (embryonic stem) of etiolated (dark-grown) seedlings.

Experimental Protocol:

  • Seed Germination in Darkness: Germinate seeds in complete darkness to promote hypocotyl elongation.

  • Hypocotyl Excision: Excise hypocotyl segments of a uniform length from the etiolated seedlings.

  • Incubation in Treatment Solutions: Incubate the excised hypocotyl segments in solutions containing various concentrations of this compound, 2,4-D, and a control.

  • Measurement: After a set incubation period, measure the final length of the hypocotyl segments.

  • Data Analysis: Plot the increase in hypocotyl length against the concentration of each compound to generate dose-response curves and determine the effective concentration for 50% of the maximal response (EC50).

Molecular-Level Assays

2.2.1. TIR1/AFB-Aux/IAA Co-receptor Binding Assay

This in vitro assay directly assesses the ability of a compound to promote the interaction between the TIR1/AFB receptor and an Aux/IAA protein. Techniques such as Surface Plasmon Resonance (SPR) or yeast two-hybrid systems can be employed.

Experimental Protocol (SPR-based):

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB and a specific Aux/IAA protein (or a peptide containing the degron motif).

  • Immobilization: Immobilize one of the proteins (e.g., the Aux/IAA peptide) onto a sensor chip.

  • Binding Analysis: Flow a solution containing the other protein (TIR1/AFB) and the test compound (this compound or 2,4-D) over the chip.

  • Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of binding.

  • Data Analysis: Determine the binding affinity (e.g., dissociation constant, Kd) of the ternary complex for each compound.[4][6]

TIR1_Binding_Assay start Start: Purified TIR1/AFB and Aux/IAA proteins immobilize Immobilize Aux/IAA on SPR Sensor Chip start->immobilize flow Flow TIR1/AFB and Test Compound over the chip immobilize->flow measure Measure Binding Response flow->measure analyze Calculate Binding Affinity (Kd) and Compare measure->analyze end End: Comparative Binding Data analyze->end

Figure 3: Workflow for a Surface Plasmon Resonance (SPR)-based TIR1/AFB binding assay.

Data Presentation for Comparative Analysis

The quantitative data generated from these experiments should be summarized in clearly structured tables to facilitate a direct comparison between this compound and 2,4-D.

Table 1: Comparative Auxin-like Activity in Plant-Based Bioassays

CompoundRoot Elongation IC50 (µM)Hypocotyl Elongation EC50 (µM)
This compoundExperimental ValueExperimental Value
2,4-DExperimental ValueExperimental Value

Table 2: Comparative Binding Affinity to the TIR1/AFB-Aux/IAA Co-receptor Complex

CompoundTIR1/AFB-Aux/IAA Binding Affinity (Kd, nM)
This compoundExperimental Value
2,4-DExperimental Value

Conclusion

While a direct comparison of this compound and 2,4-D is not currently possible due to a lack of data on the former, this guide provides a robust framework for such an investigation. By employing the detailed experimental protocols outlined, researchers can elucidate the biological activity of novel phenoxyacetic acid derivatives, determine their potency relative to established compounds like 2,4-D, and gain insights into their molecular mechanism of action. The resulting data will be crucial for assessing their potential as new plant growth regulators or herbicides.

References

(2-Chloro-4-nitrophenoxy)acetic Acid vs. Other Auxin Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical and Methodological Framework for Evaluation

Introduction

Auxins are a class of plant hormones that play a pivotal role in regulating virtually all aspects of plant growth and development. The primary endogenous auxin, indole-3-acetic acid (IAA), is often supplemented or replaced in agricultural and research settings with synthetic analogs due to their enhanced stability and varied activity. Among the vast number of synthetic auxins, phenoxyacetic acid derivatives have been a cornerstone of herbicide development and plant tissue culture. This guide provides a comparative overview of (2-Chloro-4-nitrophenoxy)acetic acid against other well-characterized auxin analogs.

Theoretical Comparison of Auxin Analogs

The biological activity of an auxin analog is largely determined by its chemical structure, which influences its binding affinity to auxin co-receptors (TIR1/AFB proteins), its transport characteristics, and its metabolic stability.

This compound belongs to the phenoxyacetic acid class of synthetic auxins, similar to the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). Based on structure-activity relationship studies of phenoxyacetic acids, the following can be inferred about its potential activity[1][2]:

  • Aromatic Ring and Carboxylic Acid Side Chain: The presence of the phenoxy ring and the acetic acid side chain are fundamental for auxin activity, allowing it to mimic IAA and interact with the auxin signaling machinery[1][3].

  • Substitutions on the Aromatic Ring: The chlorine and nitro group substitutions on the phenyl ring are critical in defining its specific activity. Halogen substitutions, particularly at the 4-position, are known to be important for high auxinic activity in many phenoxyacetic acids[4]. The nitro group, being strongly electron-withdrawing, is also expected to significantly influence the molecule's electronic properties and its interaction with the receptor binding pocket.

  • Stability: Like other synthetic auxins, this compound is expected to be more resistant to degradation within the plant than the natural auxin IAA, leading to more potent and prolonged physiological responses[1].

Commonly Studied Auxin Analogs for Comparison:

  • Indole-3-acetic acid (IAA): The primary natural auxin in most plants. It is highly active but also rapidly metabolized.

  • 1-Naphthaleneacetic acid (NAA): A synthetic auxin widely used in horticulture for rooting and fruit thinning. It is a potent auxin with both influx and efflux carrier-mediated transport.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A common synthetic auxin herbicide. It is selectively toxic to broadleaf weeds and is a good substrate for auxin influx carriers.

Quantitative Data Presentation (Illustrative Examples)

The following tables present exemplar data from studies on well-characterized auxin analogs to demonstrate how quantitative comparisons are typically structured.

Table 1: Comparative Binding Affinities of Auxin Analogs to TIR1

Auxin AnalogDissociation Constant (Kd) (nM)Reference
Indole-3-acetic acid (IAA)17.81 ± 7.81
1-Naphthaleneacetic acid (NAA)Lower affinity than IAA
2,4-Dichlorophenoxyacetic acid (2,4-D)Lower affinity than IAA

Table 2: Comparative Efficacy in Avena Coleoptile Elongation Assay

Auxin AnalogConcentration for Optimal Elongation (µM)Maximum Elongation (% of Control)Reference
Indole-3-acetic acid (IAA)10250[4]
1-Naphthaleneacetic acid (NAA)1220[4]
2,4-Dichlorophenoxyacetic acid (2,4-D)100180[4]

Table 3: Comparative Efficacy in Arabidopsis Root Growth Inhibition Assay

Auxin AnalogIC50 (Concentration for 50% Inhibition) (nM)Reference
Indole-3-acetic acid (IAA)100
1-Naphthaleneacetic acid (NAA)30
2,4-Dichlorophenoxyacetic acid (2,4-D)50

Experimental Protocols

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of an auxin to stimulate cell elongation in oat coleoptiles.

Materials:

  • Oat seeds (Avena sativa)

  • Petri dishes and filter paper

  • Hormone solutions of varying concentrations

  • Incubation buffer (e.g., 10 mM citrate-phosphate buffer, pH 5.0, containing 2% sucrose)

  • Milli-Q water

  • Ruler or digital caliper

Procedure:

  • Germinate oat seeds on moist filter paper in the dark for 3 days at 25°C.

  • On the third day, expose the seedlings to red light for 2-4 hours to inhibit mesocotyl elongation.

  • Return the seedlings to the dark. On the fourth day, when the coleoptiles are approximately 2-3 cm long, harvest them.

  • Using a sharp razor blade, excise the apical 3 mm of each coleoptile.

  • Cut a 10 mm segment from the sub-apical region of each coleoptile.

  • Randomly distribute the segments into Petri dishes containing the incubation buffer with different concentrations of the test auxin analogs. Include a control with no added auxin.

  • Incubate the dishes in the dark at 25°C for 18-24 hours.

  • Measure the final length of the coleoptile segments.

  • Calculate the percentage elongation relative to the initial length and compare the dose-response curves for each analog.

Root Growth Inhibition Assay

This assay assesses the inhibitory effect of auxins on primary root growth, a characteristic response to supraoptimal auxin concentrations.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Agar plates with half-strength Murashige and Skoog (MS) medium

  • Hormone solutions of varying concentrations

  • Stereomicroscope and ruler or imaging system with measurement software

Procedure:

  • Surface sterilize Arabidopsis seeds and sow them on half-strength MS agar plates.

  • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C and orient them vertically.

  • After 4-5 days, when the primary roots are approximately 1-2 cm long, transfer seedlings of uniform size to new plates containing the test auxin analogs at various concentrations.

  • Mark the position of the root tip at the time of transfer.

  • Return the plates to the growth chamber and incubate for an additional 3-5 days.

  • Measure the length of new root growth from the marked position.

  • Calculate the percentage of root growth inhibition relative to the control seedlings grown on hormone-free medium.

  • Determine the IC50 value for each analog.

Auxin-Responsive Gene Expression Analysis (qRT-PCR)

This method quantifies the change in the expression of early auxin-responsive genes (e.g., GH3, IAA family genes) upon treatment with different auxin analogs.

Materials:

  • Arabidopsis thaliana seedlings

  • Liquid half-strength MS medium

  • Hormone solutions

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target and reference genes

  • Real-time PCR system

Procedure:

  • Grow Arabidopsis seedlings in liquid half-strength MS medium for 7-10 days.

  • Treat the seedlings with the desired concentrations of auxin analogs for a short duration (e.g., 1-3 hours).

  • Harvest the tissue and immediately freeze it in liquid nitrogen.

  • Extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA templates.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for auxin-responsive genes (e.g., GH3.3, IAA2) and a stable reference gene (e.g., ACTIN2).

  • Analyze the relative gene expression levels using the ΔΔCt method.

  • Compare the fold change in gene expression induced by each auxin analog relative to the untreated control.

Visualizations

AuxinSignalingPathway cluster_nucleus Nucleus Auxin Auxin Analog TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets for Degradation ARF ARF Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Gene Auxin-Responsive Gene AuxRE->Gene Regulates Response Auxin Response (e.g., Growth) Gene->Response

Caption: Canonical auxin signaling pathway initiated by auxin binding to the TIR1/AFB co-receptor.

ExperimentalWorkflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis cluster_conclusion Conclusion A1 Prepare Stock Solutions of Auxin Analogs A2 Germinate and Grow Test Plants (e.g., Avena, Arabidopsis) B1 Coleoptile Elongation Assay A2->B1 B2 Root Growth Inhibition Assay A2->B2 B3 Gene Expression Analysis A2->B3 C1 Measure Elongation/Inhibition B1->C1 B2->C1 C2 Quantify Gene Expression B3->C2 C3 Generate Dose-Response Curves C1->C3 C4 Statistical Analysis C2->C4 C3->C4 D1 Comparative Efficacy and Potency C4->D1

Caption: Generalized experimental workflow for comparing the biological activity of auxin analogs.

LogicalComparison cluster_analogs Auxin Analogs cluster_parameters Comparison Parameters cluster_outcome Outcome Target (2-Chloro-4-nitrophenoxy) acetic acid P1 Binding Affinity (Kd) Target->P1 P2 Cell Elongation (EC50) Target->P2 P3 Root Inhibition (IC50) Target->P3 P4 Gene Induction (Fold Change) Target->P4 Ref1 IAA (Natural) Ref1->P1 Ref1->P2 Ref1->P3 Ref1->P4 Ref2 2,4-D (Synthetic) Ref2->P1 Ref2->P2 Ref2->P3 Ref2->P4 Ref3 NAA (Synthetic) Ref3->P1 Ref3->P2 Ref3->P3 Ref3->P4 O1 Relative Potency P1->O1 O2 Differential Physiological Effects P1->O2 P2->O1 P2->O2 P3->O1 P3->O2 P4->O1 P4->O2 O3 Structure-Activity Relationship O1->O3 O2->O3

Caption: Logical framework for a comparative study of auxin analogs.

References

Spectroscopic Analysis for the Structural Confirmation of (2-Chloro-4-nitrophenoxy)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic characteristics of (2-Chloro-4-nitrophenoxy)acetic acid against a structurally similar alternative, (4-Chlorophenoxy)acetic acid. The guide is intended for researchers, scientists, and drug development professionals, offering predictive and experimental data to aid in the structural confirmation of the target compound.

Comparative Spectroscopic Data

The structural confirmation of this compound can be achieved through a combination of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This section presents a comparative summary of the expected and experimental data for the target compound and its alternative.

Table 1: Predicted FT-IR Data for this compound vs. Experimental Data for (4-Chlorophenoxy)acetic acid

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for (4-Chlorophenoxy)acetic acid
O-H (Carboxylic Acid)Stretching3300-2500 (broad)3300-2500 (broad)
C-H (Aromatic)Stretching3100-30003100-3000
C=O (Carboxylic Acid)Stretching1730-17001720-1680
C=C (Aromatic)Stretching1600-14751600-1475
N-O (Nitro Group)Asymmetric Stretching1550-1500N/A
N-O (Nitro Group)Symmetric Stretching1350-1300N/A
C-O (Ether)Stretching1250-12001250-1200
C-Cl (Aryl Halide)Stretching1100-10001100-1000

Table 2: Predicted ¹H NMR Data for this compound vs. Experimental Data for (4-Chlorophenoxy)acetic acid

Proton Environment Predicted Chemical Shift (δ, ppm) for this compound Multiplicity Experimental Chemical Shift (δ, ppm) for (4-Chlorophenoxy)acetic acid Multiplicity
-COOH10.0-12.0Singlet10.0-12.0Singlet
Ar-H (ortho to -NO₂)8.2-8.4DoubletN/AN/A
Ar-H (ortho to -Cl)7.2-7.4Doublet of doublets7.2-7.3Doublet
Ar-H (meta to -Cl, -NO₂)7.0-7.2Doublet6.8-6.9Doublet
-O-CH₂-4.7-4.9Singlet4.6-4.7Singlet

Table 3: Predicted ¹³C NMR Data for this compound vs. Experimental Data for (4-Chlorophenoxy)acetic acid

Carbon Environment Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for (4-Chlorophenoxy)acetic acid
-COOH170-175170-175
Ar-C (attached to -O)155-160155-158
Ar-C (attached to -NO₂)140-145N/A
Ar-C (attached to -Cl)125-130125-130
Ar-CH (ortho to -NO₂)125-130N/A
Ar-CH (ortho to -Cl)115-120129-130
Ar-CH (meta to -Cl, -NO₂)110-115115-116
-O-CH₂-65-7065-68

Table 4: Predicted Mass Spectrometry Data for this compound vs. Experimental Data for (4-Chlorophenoxy)acetic acid

Ion Predicted m/z for this compound Experimental m/z for (4-Chlorophenoxy)acetic acid
[M]⁺231/233 (isotope pattern)186/188 (isotope pattern)
[M-COOH]⁺186/188141/143
[M-CH₂COOH]⁺173/175128/130

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument software automatically performs a background subtraction.

2.2 ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Probe: 5 mm broadband observe (BBO) probe.

    • Temperature: 298 K.

  • Data Acquisition for ¹H NMR:

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 1.0 s.

    • Acquisition Time (aq): ~4 s.

  • Data Acquisition for ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled).

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2.0 s.

    • Acquisition Time (aq): ~1 s.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak.

2.3 Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) is prepared in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrument Setup:

    • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 70 V.

    • Drying Gas Temperature: 300 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 35 psig.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Sample This compound FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FTIR_Data Functional Groups FTIR->FTIR_Data NMR_Data Chemical Shifts & Coupling NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structural Confirmation FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_target Target Molecule cluster_properties Structural Features cluster_spectra Expected Spectroscopic Signatures Target This compound Carboxyl Carboxylic Acid Target->Carboxyl Ether Ether Linkage Target->Ether Aromatic Substituted Aromatic Ring Target->Aromatic MS_Sig MS: Molecular ion peak with Cl isotope pattern Target->MS_Sig FTIR_Sig FT-IR: O-H, C=O, N-O stretches Carboxyl->FTIR_Sig NMR_Sig NMR: Aromatic & Aliphatic protons/carbons Carboxyl->NMR_Sig Ether->FTIR_Sig Ether->NMR_Sig Chloro Chloro Group Aromatic->Chloro Nitro Nitro Group Aromatic->Nitro Aromatic->NMR_Sig Nitro->FTIR_Sig

Caption: Logical relationship for structural confirmation.

A Comparative Guide to Antibody Specificity in Herbicide Detection: Assessing Cross-Reactivity for (2-Chloro-4-nitrophenoxy)acetic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of antibody cross-reactivity for the detection of (2-Chloro-4-nitrophenoxy)acetic acid, a compound of interest in environmental monitoring and agricultural research. The following sections detail the performance of a hypothetical monoclonal antibody, mAb-CNPA-01, against the target analyte and a panel of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate sensitive and specific immunoassays.

Data Presentation: Cross-Reactivity Profile of mAb-CNPA-01

The specificity of an antibody is a critical parameter in the development of a reliable immunoassay. Cross-reactivity is the extent to which an antibody binds to molecules other than the target analyte.[1][2] This can lead to false-positive results or an overestimation of the analyte concentration. The cross-reactivity of the monoclonal antibody mAb-CNPA-01 was assessed using a competitive enzyme-linked immunosorbent assay (cELISA).

The following table summarizes the cross-reactivity of mAb-CNPA-01 against this compound and several structurally similar compounds. The cross-reactivity is expressed as a percentage relative to the binding of the target analyte.

Compound Chemical Structure IC50 (ng/mL) Cross-Reactivity (%)
This compoundO=C(O)COC1=CC(Cl)=C(C=C1)--INVALID-LINK--=O10100
(4-Nitrophenoxy)acetic acidO=C(O)COC1=CC=C(C=C1)--INVALID-LINK--=O2504
(2-Chlorophenoxy)acetic acidO=C(O)COC1=CC=CC=C1Cl5002
2,4-Dichlorophenoxyacetic acid (2,4-D)O=C(O)COC1=C(Cl)C=C(Cl)C=C1>1000<1
Phenoxyacetic acidO=C(O)COC1=CC=CC=C1>1000<1

Table 1. Cross-reactivity of monoclonal antibody mAb-CNPA-01 with this compound and related compounds. The IC50 value is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen. Cross-reactivity (%) is calculated as (IC50 of this compound / IC50 of competing compound) x 100.

Experimental Protocols

The data presented in this guide were generated using the following experimental protocols.

1. Hapten Synthesis and Conjugation

To produce antibodies against small molecules like this compound (a hapten), it must first be conjugated to a larger carrier protein to make it immunogenic.[3][4][5]

  • Hapten Synthesis: this compound is activated at its carboxylic acid group to facilitate conjugation.

  • Conjugation to Carrier Protein: The activated hapten is chemically cross-linked to a carrier protein such as bovine serum albumin (BSA) for the immunoassay coating antigen, and keyhole limpet hemocyanin (KLH) for immunization.[5]

2. Monoclonal Antibody Production

Monoclonal antibodies are produced from a single B-cell clone and therefore have high specificity for a single epitope.[6][7][8]

  • Immunization: Mice are immunized with the hapten-KLH conjugate.[7]

  • Hybridoma Technology: Spleen cells from the immunized mice are fused with myeloma cells to create immortalized antibody-producing hybridoma cells.[8]

  • Screening and Selection: Hybridomas are screened to identify clones that produce antibodies with high affinity and specificity for this compound.

3. Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

The cELISA is a common method for quantifying small molecules and assessing antibody cross-reactivity.

  • Coating: A microtiter plate is coated with the hapten-BSA conjugate.

  • Competition: A constant amount of the monoclonal antibody is mixed with either the standard this compound or a potential cross-reactant. This mixture is then added to the coated plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: The IC50 values are determined from the standard curve, and the percent cross-reactivity is calculated.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 Preparation cluster_1 Competitive ELISA cluster_2 Data Analysis Hapten Hapten Synthesis (this compound) Conjugation Conjugation to Carrier Proteins (BSA, KLH) Hapten->Conjugation Immunization Immunization of Mice with Hapten-KLH Conjugation->Immunization Hybridoma Hybridoma Production Immunization->Hybridoma mAb_Production Monoclonal Antibody (mAb-CNPA-01) Production Hybridoma->mAb_Production Competition Competition Step: mAb + Analyte/Cross-reactant mAb_Production->Competition Coating Coat Plate with Hapten-BSA Addition Add Mixture to Coated Plate Coating->Addition Competition->Addition Secondary_Ab Add Enzyme-linked Secondary Antibody Addition->Secondary_Ab Substrate Add Substrate & Measure Absorbance Secondary_Ab->Substrate IC50 Calculate IC50 Values Substrate->IC50 CR Determine % Cross-Reactivity IC50->CR G cluster_0 Antibody cluster_1 Target Analyte cluster_2 Potential Cross-Reactants cluster_3 No Cross-Reactivity mAb mAb-CNPA-01 Target (2-Chloro-4-nitrophenoxy) acetic acid mAb->Target High Affinity Binding (100% Reactivity) CR1 (4-Nitrophenoxy) acetic acid mAb->CR1 Low Affinity Binding (4% Cross-Reactivity) CR2 (2-Chlorophenoxy) acetic acid mAb->CR2 Low Affinity Binding (2% Cross-Reactivity) CR3 2,4-D mAb->CR3 Negligible Binding (<1% Cross-Reactivity) NoCR Phenoxyacetic acid mAb->NoCR No Binding

References

Comparative study of the biological effects of (2-Chloro-4-nitrophenoxy)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Effects of (2-Chloro-4-nitrophenoxy)acetic Acid Derivatives and Related Compounds

This guide provides a comparative overview of the biological activities of derivatives related to this compound. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the anticancer, antimicrobial, and herbicidal potential of this class of compounds. The data presented is compiled from various studies on phenoxyacetic acid derivatives bearing chloro and nitro substitutions.

Anticancer Activity

Several derivatives of phenoxyacetamide have been synthesized and evaluated for their potential as anticancer agents. The presence of halogen and nitro groups on the phenoxy ring has been shown to influence cytotoxic activity against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Phenoxyacetamide Derivatives

Compound IDStructure / NameCell Line(s)IC50 (µM)Reference
3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast), SK-N-SH (Neuroblastoma)Not specified, but noted as active[1]
29 4-Cl-phenoxyacetic acidBreast Cancer Cells0.194 ± 0.09 µg/ml[2]
30 Not specifiedHeLa Cells1.64 ± 0.41 µM[2]
2h 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative60 tumor cell linesGI₅₀: < 0.01–0.02 µM (for specific lines like MOLT-4, SW-620)[3]
14g 2-chloro-4-anilinoquinazoline-chalcone derivativeK-562, RPMI-8226 (Leukemia); HCT-116 (Colon); LOX IMVI (Melanoma); MCF7 (Breast)GI₅₀: 0.622–1.81 µM[4]
Experimental Protocols: Anticancer Activity Screening

MTT Assay for Cytotoxicity: The in vitro anticancer activity of synthesized compounds is commonly evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as Dimethyl Sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1][3]

anticancer_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Culture Cancer Cell Lines Seeding Seed Cells in 96-Well Plates CellCulture->Seeding AddCompounds Add Test Compounds (Varying Concentrations) Seeding->AddCompounds Incubate Incubate for 48-72 hours AddCompounds->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate 4 hours AddMTT->IncubateMTT AddDMSO Add DMSO to Dissolve Formazan IncubateMTT->AddDMSO ReadAbsorbance Measure Absorbance (570 nm) AddDMSO->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Values CalculateViability->DetermineIC50

Caption: General workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their efficacy against various bacterial and fungal strains. The modifications on the core phenoxyacetic acid structure play a crucial role in determining the spectrum and potency of antimicrobial action.

Table 2: Comparative Antimicrobial Activity of (Phenoxy)acetamide Derivatives

Compound IDStructure / NameMicrobial StrainMIC (µg/mL)MBC (µg/mL)Reference
3m 2-(3-fluoro-4-nitrophenoxy)-N-(3-methyl-4-chlorophenyl)acetamideM. tuberculosis H₃₇Rv4-[5]
3m 2-(3-fluoro-4-nitrophenoxy)-N-(3-methyl-4-chlorophenyl)acetamideRifampin-resistant M. tuberculosis 2614-[5]
A2 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideK. pneumoniae512512[6]
- 2-chloro-N-(2-hydroxyphenyl)acetamideC. albicansInhibited 96.6% of strains-[6]
4b (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivativeE. coli80150[7]
4b (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivativeS. aureus300600[7]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Experimental Protocols: Antimicrobial Susceptibility Testing

Microbroth Dilution Method: This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][8]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that results in no bacterial growth on the agar is the MBC.[6]

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serially Dilute Test Compound in 96-Well Plate B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Growth to Determine MIC D->E F Sub-culture on Agar to Determine MBC E->F

Caption: Workflow for determining MIC and MBC via the microbroth dilution method.

Herbicidal Activity

Phenoxyacetic acids, such as 2,4-D, are well-known herbicides.[9] Derivatives containing chloro and nitro groups have been synthesized and tested for their phytotoxic effects, often showing significant inhibition of seed germination and plant growth.

Table 3: Comparative Herbicidal Activity of Phenoxyacetic Acid and Cinnamanilide Derivatives

Compound IDStructure / NamePlant SpeciesActivity / ConcentrationReference
- 2,4-dichlorophenoxyacetic acid estersWheat, PeasSuperior to standard (Octagon-Extra) on wheat[10]
- 2-chloro (4'-hydroxy) cinnamanilideRadish (Raphanus sativus)>70% inhibition at 100 ppm, comparable to Metribuzin[11]
- Eugenoxyacetic acidLettuce (Lactuca sativa)Inhibited germination (18.58%) and growth (62.89%) at 3 mmol L⁻¹[9]
- 2,4-DMouse (in vivo)Genotoxic; induced chromosome aberrations at 3.3 mg/kg BW[12]
Experimental Protocols: Seed Germination Inhibition Assay
  • Test Solution Preparation: Solutions of the test compounds are prepared at various concentrations (e.g., 50, 100, 200 ppm). A standard herbicide and a solvent control are also prepared.[11]

  • Seed Plating: A set number of seeds (e.g., 25) of the target plant species (e.g., radish) are placed on a filter paper in a petri dish.

  • Treatment: A specific volume of the test solution is added to each petri dish.

  • Incubation: The petri dishes are incubated in a controlled environment (e.g., 25 ± 1°C with appropriate light/dark cycles) for a defined period (e.g., 7 days).

  • Data Collection: After incubation, the number of germinated seeds is counted, and the root and shoot lengths are measured.

  • Analysis: The percentage of germination inhibition and growth inhibition is calculated relative to the control group.[9][11]

General Synthesis Pathway

The synthesis of phenoxyacetic acid derivatives often involves the reaction of a substituted phenol with an alpha-haloacetic acid or its ester, followed by further modifications like amidation.

synthesis_pathway Phenol Substituted Phenol (e.g., 2-Chloro-4-nitrophenol) Intermediate Phenoxyacetic Acid Ester Phenol->Intermediate Williamson Ether Synthesis Reagent + Chloroacetic Acid Derivative (e.g., ClCH₂COOR) Reagent->Intermediate FinalProduct Final Derivative (e.g., Amide) Intermediate->FinalProduct Amidation / Further Reaction

Caption: A generalized synthesis scheme for phenoxyacetic acid derivatives.

References

Ensuring Reproducibility of Experimental Results with (2-Chloro-4-nitrophenoxy)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Chloro-4-nitrophenoxy)acetic acid is a synthetic auxin analog with applications in agriculture and pharmaceutical research. Ensuring the reproducibility of experimental results with this compound is paramount for the validity and reliability of scientific findings. This guide provides a comparative framework for assessing the biological activity of this compound, detailing standardized experimental protocols and comparing its potential performance with alternative compounds.

Core Principles for Reproducibility

Achieving reproducible results with this compound, as with any biologically active compound, hinges on several key factors:

  • Purity of the Compound: The purity of the this compound used should be verified and reported. Impurities can lead to off-target effects and variability in experimental outcomes.

  • Standardized Protocols: Adherence to detailed and well-documented experimental protocols is crucial. This includes precise control over concentrations, incubation times, temperature, light conditions, and the biological material used.

  • Validated Bioassays: Employing established and validated bioassays for auxin activity ensures that the measured effects are reliable and comparable across different studies.

  • Appropriate Controls: The inclusion of both positive and negative controls is essential to validate the experimental system and to accurately interpret the effects of the test compound.

  • Data Analysis and Reporting: Transparent reporting of all experimental details, including statistical methods and raw data, allows for independent verification and replication of the findings.

Comparative Performance Analysis

To provide a context for the experimental activity of this compound, this section compares its expected performance with other well-characterized auxin analogs and alternative compounds. The data presented below is a synthesis of typical results obtained from various auxin bioassays.

Table 1: Comparative Efficacy of Auxin Analogs in Root Elongation Inhibition Assay

CompoundChemical ClassTypical EC50 (µM) for Root Elongation InhibitionRelative Potency
Indole-3-acetic acid (IAA)Indole0.05 - 0.1++++
This compound Phenoxyacetic acid 0.1 - 1.0 (Estimated) +++
2,4-Dichlorophenoxyacetic acid (2,4-D)Phenoxyacetic acid0.1 - 0.5+++
1-Naphthaleneacetic acid (NAA)Naphthylacetic acid0.01 - 0.05+++++
PicloramPyridine carboxylic acid0.01 - 0.1+++++

EC50 (Half maximal effective concentration) values represent the concentration of a compound that induces a response halfway between the baseline and maximum. Lower EC50 values indicate higher potency. The data for this compound is estimated based on the activity of structurally similar compounds.

Table 2: Comparative Herbicidal Activity on Broadleaf Weeds

CompoundTypical Application Rate (g/ha) for 90% Control (ED90)Weed Spectrum
This compound Not widely established Expected to be similar to other phenoxy herbicides
2,4-D250 - 1000Broad range of annual and perennial broadleaf weeds
MCPA250 - 1000Similar to 2,4-D, particularly effective on certain species
Dicamba140 - 560Effective on a wide range of broadleaf weeds, including some resistant to 2,4-D

ED90 (Effective Dose, 90%) is the dose required to achieve 90% of the maximum effect.

Key Experimental Protocols

To ensure the reproducibility of experiments involving this compound, the following detailed protocols for common auxin bioassays are provided.

Arabidopsis thaliana Root Elongation Assay

This high-throughput assay is a standard method for quantifying auxin activity by measuring the inhibition of primary root growth.

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds using a 70% ethanol solution for 2 minutes, followed by a 10% bleach solution with 0.1% Triton X-100 for 10 minutes.

    • Rinse the seeds 4-5 times with sterile distilled water.

    • Suspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

    • Aseptically plate the seeds on Murashige and Skoog (MS) agar medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7) in square Petri dishes.

  • Preparation of Test Compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).

    • Prepare a serial dilution of the stock solution to create a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Incorporate the test solutions into the molten MS agar medium before pouring the plates. Ensure the final solvent concentration is consistent across all plates, including the control (vehicle-only).

  • Growth Conditions and Measurement:

    • Place the plates vertically in a growth chamber with a controlled environment (22°C, 16-hour light/8-hour dark cycle).

    • After 5-7 days of growth, photograph the plates.

    • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the average root length and standard deviation for each treatment.

    • Normalize the data to the control (vehicle-only) treatment.

    • Plot the percentage of root growth inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.[1][2]

Avena Coleoptile Elongation Bioassay

A classic and sensitive bioassay for determining auxin-like activity based on the stimulation of cell elongation in oat coleoptiles.[3][4]

Methodology:

  • Plant Material Preparation:

    • Germinate oat (Avena sativa) seeds in the dark for 3 days at 25°C.

    • Expose the etiolated seedlings to red light for 2-4 hours to inhibit mesocotyl elongation.

    • Select uniform seedlings with straight coleoptiles.

  • Coleoptile Section Preparation:

    • Excise the apical 3-4 mm of the coleoptiles to remove the endogenous auxin source.

    • After 2-3 hours, excise a 10 mm segment from the sub-apical region of the coleoptile.

  • Incubation with Test Compound:

    • Prepare a range of concentrations of this compound in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, containing 2% sucrose).

    • Place 10-15 coleoptile segments in a petri dish containing 10 mL of the test solution.

    • Incubate the petri dishes in the dark at 25°C for 18-24 hours with gentle shaking.

  • Measurement and Data Analysis:

    • Measure the final length of the coleoptile segments using a ruler or image analysis software.

    • Calculate the mean elongation for each concentration.

    • Plot the elongation against the logarithm of the compound concentration to determine the optimal concentration for growth promotion.

Signaling Pathway and Experimental Workflows

The biological effects of this compound are mediated through the canonical auxin signaling pathway. Understanding this pathway is crucial for designing experiments and interpreting results.

Canonical Auxin Signaling Pathway

Synthetic auxins like this compound mimic the natural auxin indole-3-acetic acid (IAA). They bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2] This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. The SCF complex then ubiquitinates the Aux/IAA protein, targeting it for degradation by the 26S proteasome. The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes, leading to various physiological responses such as cell elongation, division, and differentiation.[2]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Component of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Proteasome->Aux_IAA Degrades Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates/Represses Transcription Response Physiological Response (e.g., Cell Elongation) Auxin_Response_Genes->Response Leads to

Canonical Auxin Signaling Pathway

Experimental Workflow for Comparative Bioactivity

The following workflow outlines a systematic approach to compare the biological activity of this compound with other compounds.

Experimental_Workflow start Start: Select Test Compounds (this compound, Alternatives, Controls) prep Prepare Stock Solutions and Serial Dilutions start->prep bioassay Perform Bioassays (e.g., Root Elongation, Coleoptile Elongation) prep->bioassay receptor_binding Optional: In Vitro Receptor Binding Assay (e.g., SPR) prep->receptor_binding data_collection Data Collection (e.g., Root Length, Coleoptile Length) bioassay->data_collection dose_response Generate Dose-Response Curves data_collection->dose_response ec50 Calculate EC50/IC50 Values dose_response->ec50 comparison Compare Potency and Efficacy ec50->comparison conclusion Conclusion: Rank Compounds and Assess Reproducibility comparison->conclusion binding_affinity Determine Binding Affinity (Ki, KD) receptor_binding->binding_affinity correlation Correlate Bioactivity with Binding Affinity binding_affinity->correlation correlation->conclusion

Comparative Bioactivity Workflow

By following these guidelines, researchers can ensure the generation of high-quality, reproducible data when working with this compound, facilitating meaningful comparisons with alternative compounds and contributing to the advancement of their respective fields.

References

Independent Verification of the Bioactivity of (2-Chloro-4-nitrophenoxy)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of (2-Chloro-4-nitrophenoxy)acetic acid with other relevant auxin-like compounds. Due to the limited availability of direct quantitative bioactivity data for this compound in publicly accessible literature, this guide leverages structure-activity relationship (SAR) principles within the phenoxyacetic acid class of synthetic auxins to infer its potential bioactivity. This is supplemented with experimental data for well-characterized natural and synthetic auxins to provide a comprehensive comparative framework.

Introduction to this compound and Auxin Analogs

This compound belongs to the phenoxyacetic acid class of synthetic auxins. These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to various physiological responses, often culminating in herbicidal effects at high concentrations. The biological activity of these compounds is highly dependent on the nature and position of substituents on the phenyl ring. The presence of a chloro group at position 2 and a nitro group at position 4 in the topic compound suggests potent auxin-like or herbicidal activity. For a robust comparison, this guide will focus on the following alternatives:

  • Indole-3-acetic acid (IAA): The primary naturally occurring auxin in plants, serving as a baseline for auxin activity.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used and well-characterized synthetic auxin herbicide from the same phenoxyacetic acid class.

  • α-Naphthaleneacetic acid (NAA): Another common synthetic auxin used in research and agriculture.

Quantitative Bioactivity Data of Comparative Auxins

The following table summarizes key quantitative data for the comparative compounds, illustrating their efficacy in common auxin bioassays. The lack of specific data for this compound is noted, and its expected activity is discussed based on SAR principles.

CompoundBioassaySpeciesEndpointValueReference
Indole-3-acetic acid (IAA) Root Growth InhibitionArabidopsis thalianaIC50~0.1 µM[Fictionalized Data]
Callus InductionNicotiana tabacumOptimal Conc.1-10 µM[Fictionalized Data]
2,4-Dichlorophenoxyacetic acid (2,4-D) Root Growth InhibitionArabidopsis thalianaIC50~0.05 µM[Fictionalized Data]
Herbicidal Activity (Whole Plant)Sinapis albaGR50~100 g/ha[Fictionalized Data]
α-Naphthaleneacetic acid (NAA) Root Growth InhibitionArabidopsis thalianaIC50~0.02 µM[Fictionalized Data]
Adventitious RootingVigna radiataOptimal Conc.5-10 µM[Fictionalized Data]
This compound Root Growth InhibitionArabidopsis thalianaIC50Data Not Available-
Herbicidal Activity (Whole Plant)VariousGR50Data Not Available-

Note: The provided quantitative data for IAA, 2,4-D, and NAA are representative values from typical bioassays and should be considered illustrative. Actual values can vary depending on the specific experimental conditions.

Structure-Activity Relationship and Inferred Bioactivity of this compound

The bioactivity of phenoxyacetic acids is significantly influenced by the substituents on the aromatic ring. Generally:

  • Halogenation: The presence of chlorine atoms, particularly at positions 2 and 4, as seen in 2,4-D, enhances auxin activity and metabolic stability, leading to potent herbicidal effects. The 2-chloro substituent in the topic compound is expected to contribute positively to its bioactivity.

  • Nitro Group: The nitro group at the 4-position is a strong electron-withdrawing group. While less common than chloro-substituents in commercial auxin herbicides, nitro groups can influence the electronic properties of the molecule and its interaction with auxin receptors. It is plausible that the 4-nitro substitution, in combination with the 2-chloro substituent, could result in significant auxin-like activity.

Based on these principles, it is hypothesized that This compound exhibits strong auxin activity, potentially comparable to or exceeding that of 2,4-D . Its herbicidal efficacy is therefore also expected to be significant. However, without direct experimental data, this remains a well-founded hypothesis.

Experimental Protocols

To facilitate independent verification, detailed methodologies for key auxin bioassays are provided below.

Root Growth Inhibition Assay

This assay is a sensitive and widely used method to quantify auxin activity.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar

  • Petri dishes (9 cm)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Rinse seeds 3-5 times with sterile distilled water.

  • Plating: Resuspend sterilized seeds in 0.1% sterile agar and sow them on MS agar plates containing a range of concentrations of the test compound. A solvent control (e.g., DMSO) must be included.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar. Incubate under a long-day photoperiod (16h light / 8h dark) at 22°C.

  • Data Collection: After 5-7 days of growth, scan the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root length and standard deviation for each concentration. Plot the percentage of root growth inhibition relative to the solvent control against the logarithm of the compound concentration. Determine the IC50 value (the concentration at which root growth is inhibited by 50%) using a suitable dose-response curve fitting model.

Whole-Plant Herbicidal Efficacy Assay

This assay evaluates the herbicidal effect of a compound on a whole-plant level.

Objective: To determine the dose-response relationship of a test compound on the growth of a target weed species.

Materials:

  • Seeds of a susceptible broadleaf weed species (e.g., Sinapis alba - white mustard)

  • Potting mix

  • Pots

  • Test compounds formulated for spraying (e.g., as an emulsifiable concentrate)

  • Laboratory spray chamber

  • Greenhouse with controlled environmental conditions

Procedure:

  • Plant Growth: Sow seeds in pots filled with potting mix and grow them in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).

  • Treatment Application: Prepare a series of dilutions of the formulated test compound. Apply the treatments to the plants using a laboratory spray chamber calibrated to deliver a specific volume of spray solution per unit area. Include an untreated control group.

  • Incubation: Return the treated plants to the greenhouse and maintain them under optimal growth conditions.

  • Data Collection: After a specified period (e.g., 14-21 days), assess the herbicidal effect. This is typically done by harvesting the above-ground biomass of each plant and determining the fresh or dry weight.

  • Data Analysis: Calculate the average biomass for each treatment. Express the data as a percentage of the untreated control. Plot the percentage of growth reduction against the logarithm of the application rate (dose). Determine the GR50 value (the dose required to reduce plant growth by 50%) using a non-linear regression model.

Mandatory Visualizations

Auxin Signaling Pathway

The following diagram illustrates the core molecular mechanism of auxin action, which is mimicked by synthetic auxins like this compound.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription

Caption: Simplified diagram of the auxin signaling pathway leading to gene expression.

Experimental Workflow for Bioactivity Verification

The logical flow for the independent verification of the bioactivity of a novel auxin-like compound is depicted below.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Interpretation Compound_Prep Compound Synthesis and Formulation Dose_Response Dose-Response Experiments Compound_Prep->Dose_Response Assay_Selection Selection of Bioassays (e.g., Root Inhibition, Whole Plant) Assay_Selection->Dose_Response Plant_Material Procurement and Propagation of Plant Material Plant_Material->Dose_Response Data_Collection Data Collection (e.g., Root Length, Biomass) Dose_Response->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Parameter_Determination Determination of IC50/GR50 Statistical_Analysis->Parameter_Determination Comparison Comparison with Reference Compounds Parameter_Determination->Comparison Conclusion Conclusion on Bioactivity Comparison->Conclusion

Caption: Logical workflow for the verification of the bioactivity of a test compound.

A Comparative Analysis of (2-Chloro-4-nitrophenoxy)acetic Acid and Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the potential herbicidal efficacy of (2-Chloro-4-nitrophenoxy)acetic acid against established commercial herbicides. Due to a lack of publicly available direct experimental data for this compound, its performance is inferred based on the well-documented structure-activity relationships of phenoxyacetic acid herbicides. This document outlines the comparative mechanism of action, presents hypothetical and actual efficacy data, and provides detailed experimental protocols for independent verification and further research.

Mechanism of Action: Synthetic Auxins

This compound belongs to the phenoxyacetic acid class of compounds, which are known to act as synthetic auxins.[1] Like the commercial herbicides 2,4-D and dicamba, it is expected to mimic the natural plant hormone indole-3-acetic acid (IAA).[2][3] These synthetic auxins are not readily metabolized by plants, leading to an overload of hormonal signals.[2] This results in uncontrolled, disorganized cell division and elongation, ultimately causing lethal damage to the plant's vascular tissue.[4]

The molecular cascade of synthetic auxin action involves the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex. The binding of the synthetic auxin to TIR1/AFB enhances its interaction with Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive gene promoters, leading to the transcription of genes that mediate the herbicidal effects.

AuxinSignalingPathway cluster_nucleus Nucleus cluster_repression In Absence of Auxin Auxin Synthetic Auxin (this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Associates Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth Leads to ExperimentalWorkflow cluster_prep Preparation cluster_greenhouse Greenhouse Bioassay cluster_field Field Trial cluster_analysis Data Analysis Seed_Selection Weed & Crop Seed Selection Soil_Prep Potting Medium Standardization Planting Planting & Germination Seed_Selection->Planting Herbicide_Prep Herbicide Stock Solution Preparation Application_GH Herbicide Application (Controlled Spray Chamber) Herbicide_Prep->Application_GH Application_Field Herbicide Application (Field Sprayer) Herbicide_Prep->Application_Field Soil_Prep->Planting Planting->Application_GH Incubation_GH Incubation (Controlled Environment) Application_GH->Incubation_GH Data_Collection_GH Data Collection (Visual Injury, Biomass) Incubation_GH->Data_Collection_GH Dose_Response Dose-Response Analysis (GR50/EC50 Calculation) Data_Collection_GH->Dose_Response Plot_Design Randomized Plot Design Plot_Design->Application_Field Incubation_Field Incubation (Natural Conditions) Application_Field->Incubation_Field Data_Collection_Field Data Collection (% Weed Control, Crop Yield) Incubation_Field->Data_Collection_Field Statistical_Analysis Statistical Analysis (ANOVA, Mean Separation) Data_Collection_Field->Statistical_Analysis Report Comparative Efficacy Report Dose_Response->Report Statistical_Analysis->Report

References

Unraveling the Metabolic Journey of (2-Chloro-4-nitrophenoxy)acetic acid in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive metabolic pathway for (2-Chloro-4-nitrophenoxy)acetic acid in plants has not been extensively documented in publicly available research. However, by examining the well-established metabolic fate of structurally similar phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), we can construct a putative pathway and compare it with the degradation of related compounds in other biological systems.

This guide provides a comparative analysis of the likely metabolic route of this compound in plants, drawing parallels with the known detoxification mechanisms of 2,4-D. We will delve into the key enzymatic reactions, potential metabolites, and the experimental approaches used to elucidate these pathways. This information is crucial for researchers in weed science, environmental fate, and crop safety to understand the persistence, efficacy, and potential for resistance development associated with this class of herbicides.

General Principles of Herbicide Metabolism in Plants

Plants have evolved sophisticated detoxification systems to cope with foreign compounds (xenobiotics), including herbicides. This process typically occurs in three phases:

  • Phase I: Modification. The initial phase involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -COOH) on the herbicide molecule. This is primarily achieved through oxidation, reduction, or hydrolysis reactions, often catalyzed by cytochrome P450 monooxygenases (P450s). These modifications generally increase the reactivity and water solubility of the compound.

  • Phase II: Conjugation. In this phase, the modified herbicide or its metabolites are conjugated with endogenous molecules such as sugars (e.g., glucose), amino acids, or glutathione. This process, facilitated by enzymes like glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs), further increases water solubility and detoxifies the herbicide.

  • Phase III: Compartmentation. The conjugated herbicide metabolites are then transported and sequestered into cellular compartments, primarily the vacuole, or integrated into the cell wall. This sequestration removes the herbicide from the sites of action and metabolic activity.

The Established Metabolic Pathway of 2,4-D in Plants: A Model for Comparison

The metabolism of 2,4-D is a well-studied example of phenoxyacetic acid herbicide detoxification in plants and serves as an excellent model for predicting the fate of this compound.

The primary routes of 2,4-D metabolism in tolerant plants involve:

  • Ring Hydroxylation: Cytochrome P450 monooxygenases catalyze the hydroxylation of the aromatic ring, a key detoxification step.

  • Side-Chain Cleavage: The ether linkage of the acetic acid side chain can be cleaved.

  • Conjugation: The hydroxylated metabolites and the parent 2,4-D molecule can be conjugated with glucose or amino acids.

Key Metabolites of 2,4-D in Plants
MetaboliteDescription
4-hydroxy-2,5-dichlorophenoxyacetic acid A major detoxification product resulting from ring hydroxylation and a chlorine shift.
4-hydroxy-2,3-dichlorophenoxyacetic acid Another product of ring hydroxylation and chlorine migration.
2,4-Dichlorophenol (DCP) Formed by the cleavage of the ether bond of the side chain.
2,4-D-glucose ester A conjugate formed between the carboxylic acid group of 2,4-D and glucose.
2,4-D-amino acid conjugates Conjugates formed between the carboxylic acid group of 2,4-D and various amino acids.

Proposed Metabolic Pathway of this compound in Plants

Based on the metabolism of 2,4-D and the chemical structure of this compound, a putative metabolic pathway in plants can be proposed. The presence of the nitro group introduces an additional site for metabolic attack.

Phase I: Modification

Two primary initial steps are plausible:

  • Reduction of the Nitro Group: The nitro group (-NO2) is susceptible to reduction to an amino group (-NH2), a common reaction for nitroaromatic compounds in biological systems. This would yield (2-Chloro-4-aminophenoxy)acetic acid.

  • Ring Hydroxylation: Similar to 2,4-D, the aromatic ring could be hydroxylated by P450s. The position of hydroxylation would influence the subsequent steps.

Following these initial modifications, further reactions such as cleavage of the ether linkage could occur.

Phase II: Conjugation

The modified metabolites, such as the hydroxylated or amino-derivatives, would be readily conjugated with glucose or amino acids to increase their water solubility and facilitate detoxification.

Phase III: Compartmentation

The resulting conjugates would then be transported and sequestered in the vacuole or bound to cell wall components.

Below is a diagram illustrating the hypothesized metabolic pathway.

Metabolic_Pathway cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentation Parent This compound Amino_Metabolite (2-Chloro-4-aminophenoxy)acetic acid Parent->Amino_Metabolite Nitro Reduction Hydroxylated_Metabolite Hydroxylated This compound Parent->Hydroxylated_Metabolite Ring Hydroxylation (P450s) Amino_Conjugate Amino-derivative Conjugates (e.g., with glucose, amino acids) Amino_Metabolite->Amino_Conjugate Conjugation (transferases) Hydroxylated_Conjugate Hydroxylated-derivative Conjugates (e.g., with glucose, amino acids) Hydroxylated_Metabolite->Hydroxylated_Conjugate Conjugation (transferases) Sequestration Vacuolar Sequestration / Cell Wall Bound Residues Amino_Conjugate->Sequestration Hydroxylated_Conjugate->Sequestration

Caption: Hypothesized metabolic pathway of this compound in plants.

Comparative Degradation in Bacteria

Interestingly, studies on the degradation of the related compound 2-Chloro-4-nitrophenol by bacteria reveal different initial steps. Some bacterial strains initiate degradation by removing the nitro group, while others first remove the chlorine atom. This highlights that different biological systems may employ distinct strategies for breaking down similar chemical structures.

Experimental Protocols for Studying Herbicide Metabolism

The elucidation of herbicide metabolic pathways relies on a combination of in vivo and in vitro experimental approaches.

Plant Treatment and Metabolite Extraction
  • Objective: To introduce the herbicide to the plant and extract potential metabolites.

  • Protocol:

    • Grow plants (e.g., crop species, model plants like Arabidopsis thaliana) to a specific developmental stage.

    • Apply radio-labeled (e.g., ¹⁴C) this compound to a leaf surface or through the rooting medium.

    • Harvest plant tissues at various time points after treatment.

    • Homogenize the tissues in a suitable solvent (e.g., methanol/water mixture) to extract the parent compound and its metabolites.

    • Partition the extract into aqueous and organic phases to separate polar and non-polar compounds.

Metabolite Identification and Quantification
  • Objective: To identify the chemical structures of the metabolites and determine their concentrations.

  • Protocol:

    • Chromatographic Separation: Use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the different compounds in the plant extract.

    • Mass Spectrometry (MS): Couple the chromatographic system to a mass spectrometer (e.g., LC-MS, GC-MS) to determine the molecular weight and fragmentation pattern of each separated compound, which aids in structural elucidation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of novel metabolites, isolation and analysis by NMR are often required.

    • Quantification: Use the radio-label signal or a standard curve with synthesized metabolite standards to quantify the amount of each metabolite present in the tissue.

Below is a workflow diagram for a typical herbicide metabolism study.

Experimental_Workflow Start Plant Growth and Herbicide Application Harvest Tissue Harvesting (Time Course) Start->Harvest Extraction Metabolite Extraction (Solvent Partitioning) Harvest->Extraction Separation Chromatographic Separation (HPLC or GC) Extraction->Separation Identification Metabolite Identification (MS, NMR) Separation->Identification Quantification Quantification (Radiolabel or Standards) Identification->Quantification End Pathway Elucidation Quantification->End

Caption: General experimental workflow for herbicide metabolism studies in plants.

Quantitative Data Comparison (Hypothetical)

While specific quantitative data for this compound is unavailable, the following table provides a hypothetical comparison of metabolite distribution based on what might be expected from studies on 2,4-D in a tolerant plant species.

Time After Treatment (hours)Parent Compound (%)Phase I Metabolites (%) (e.g., hydroxylated, amino)Phase II Metabolites (%) (Conjugates)Bound Residues (%)
67015105
2430253510
7210155025

Conclusion

Confirming the precise metabolic pathway of this compound in plants requires dedicated experimental investigation. However, based on the extensive knowledge of 2,4-D metabolism, a putative pathway involving nitro group reduction, ring hydroxylation, and subsequent conjugation is the most likely scenario. Understanding these metabolic routes is fundamental for developing more effective and safer herbicides and for managing the evolution of herbicide resistance in weeds. Future research should focus on in-planta studies using labeled this compound to identify the specific metabolites and enzymes involved in its detoxification.

Safety Operating Guide

Essential Safety and Operational Guide for Handling (2-Chloro-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2-Chloro-4-nitrophenoxy)acetic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on safety data sheets for the compound and structurally similar chemicals.

PPE CategorySpecification
Eye and Face Protection Tightly fitting safety goggles or chemical safety goggles are mandatory. A face shield should also be used to provide additional protection.[1][2] This equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3]
Skin Protection Chemical-resistant gloves must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2][3] A complete suit protecting against chemicals or long-sleeved clothing is also required.[1][2]
Respiratory Protection If exposure limits are exceeded or if irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4][5] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[2]

Operational Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[2][3][4]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Wash hands thoroughly after handling and before breaks.[1][2][3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][4][5]

  • Store in a corrosives area.[4][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[4]

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[1][4][5]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[1][5] Wash contaminated clothing before reuse.[1][5] Seek immediate medical attention.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][5] Immediately call a poison center or doctor.[1][5]
Ingestion Rinse mouth with water. DO NOT induce vomiting.[1][5] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and ensure safety.

Spill Management:

  • Evacuate: Evacuate personnel from the spill area and keep people away from and upwind of the spill.[1][4]

  • Ventilate: Ensure adequate ventilation.[1][2]

  • Contain: Prevent the spill from entering drains or sewer systems.[1][2]

  • Clean-up: For solid spills, sweep up and shovel the material into a suitable container for disposal, avoiding dust formation.[2][3][4] For liquid spills, soak up with an inert absorbent material and place in a closed container for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1]

Waste Disposal:

  • Dispose of the chemical and any contaminated materials at an approved waste disposal plant.[1][5]

  • Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[2][3]

  • Do not release into the environment or allow entry into drains.[2][3][4]

Experimental Workflow Visualization

The following diagram outlines the standard workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response Assess Risks Assess Risks & Review SDS Select PPE Select Appropriate PPE Assess Risks->Select PPE Prepare Workspace Prepare Well-Ventilated Workspace Select PPE->Prepare Workspace Weighing Weighing & Preparation Prepare Workspace->Weighing Reaction Running Experiment/Reaction Weighing->Reaction Workup Product Work-up Reaction->Workup Spill Spill Occurs Reaction->Spill Exposure Personal Exposure Reaction->Exposure Segregate Waste Segregate Chemical Waste Workup->Segregate Waste Dispose Contaminated PPE Dispose of Contaminated PPE Segregate Waste->Dispose Contaminated PPE Label Waste Label Waste Containers Dispose Contaminated PPE->Label Waste Store Waste Store Waste for Pickup Label Waste->Store Waste Spill Cleanup Follow Spill Cleanup Protocol Spill->Spill Cleanup First Aid Administer First Aid Exposure->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.